Ansamitocin P-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H43ClN2O9 |
|---|---|
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
[(1S,2R,3R,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-/t19-,23+,24-,25+,28-,31+,32+/m1/s1 |
Clave InChI |
OPQNCARIZFLNLF-ZXRNWRSRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Ansamitocin P-3: A Potent Maytansinoid Analogue for Targeted Cancer Therapy
An In-depth Technical Guide
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent and a structural analogue of maytansine (B1676224), a compound that has been the subject of extensive research in oncology. Both belong to the maytansinoid family of natural products, known for their profound cytotoxic effects against a wide range of cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative efficacy with maytansine, and its potential as a payload in antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Chemical Structure and Relationship to Maytansine
This compound and maytansine are 19-membered ansamacrolide lactams that share a common core structure essential for their biological activity. The primary structural difference lies in the ester side chain at the C-3 position. Maytansine possesses an N-acetyl-N-methyl-L-alanyl ester, whereas this compound has an isobutyryl ester at this position. This seemingly minor modification has a significant impact on the molecule's potency and properties.
Mechanism of Action: Microtubule Disruption and Apoptotic Induction
This compound, like maytansine, exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
1. Tubulin Binding and Microtubule Depolymerization:
This compound binds directly to tubulin, the protein subunit of microtubules, at a site that overlaps with the vinblastine (B1199706) binding site.[1][2] This binding has two major consequences:
-
Inhibition of Polymerization: It prevents the assembly of tubulin dimers into microtubules.
-
Promotion of Depolymerization: It actively induces the disassembly of existing microtubules.[2]
This disruption of microtubule dynamics leads to a catastrophic failure in the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division.
2. Mitotic Arrest via Spindle Assembly Checkpoint (SAC) Activation:
The presence of improperly attached or unattached chromosomes due to a defective mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. Key proteins of the SAC, including Mad2 and BubR1, are recruited to the kinetochores of unaligned chromosomes.[1][3] The activation of the SAC halts the cell cycle at the G2/M phase, preventing the transition to anaphase and leading to a prolonged mitotic arrest.[4]
3. Induction of p53-Mediated Apoptosis:
Sustained mitotic arrest serves as a potent stress signal that triggers the intrinsic pathway of apoptosis, often in a p53-dependent manner.[1][5][6] The tumor suppressor protein p53 is activated and accumulates in the nucleus, where it transcriptionally upregulates pro-apoptotic genes and the cyclin-dependent kinase inhibitor p21.[1][5][6] The activation of this pathway culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis, leading to programmed cell death.[7][8]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and maytansine, highlighting their potent cytotoxic activity and tubulin binding affinity.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[9] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM[9] | |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM[9] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[9] | |
| HCT-116 | Colorectal Carcinoma | 0.081 nM[9] | |
| U937 | Histiocytic Lymphoma | 0.18 nM[9] | |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM[9] |
| P-388 | Murine Lymphocytic Leukemia | 0.6 pM[9] | |
| L1210 | Murine Leukemia | 2 pM[9] | |
| KB | Human Nasopharynx Carcinoma | 8 pM[9] |
Table 2: Tubulin Binding Affinity
| Compound | Parameter | Value |
| This compound | Dissociation Constant (Kd) | 1.3 ± 0.7 µM[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mad2 and BubR1 Function in a Single Checkpoint Pathway that Responds to a Loss of Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Protease activation and cleavage of poly(ADP-ribose) polymerase: an integral part of apoptosis in response to photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Ansamitocin P-3: A Deep Dive into its Mechanism of Action on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid derivative, is a highly effective anti-mitotic agent that has garnered significant interest in the field of oncology. Its primary mechanism of action involves the disruption of microtubule dynamics, which are fundamental to various cellular processes, most notably mitosis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and its direct target, tubulin. We will delve into its binding kinetics, its profound effects on microtubule polymerization, and the subsequent cascade of cellular events leading to apoptosis. This document synthesizes critical quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.
Interaction with Tubulin and Disruption of Microtubule Dynamics
This compound exerts its potent cytotoxic effects by directly targeting tubulin, the heterodimeric protein subunit of microtubules. This interaction fundamentally alters the dynamic instability of microtubules, a process essential for their physiological functions.
Binding to the Tubulin Dimer
This compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This binding is a high-affinity interaction, as evidenced by a low micromolar dissociation constant (Kd).[1][3][4][5] Molecular docking studies suggest that the binding of this compound to tubulin is stabilized by the formation of hydrogen bonds.[1][3][4] Additionally, weaker interactions, such as halogen-oxygen interactions, may also play a role in stabilizing the complex.[1][3][4] This binding event induces conformational changes in the tubulin dimer, which is a critical first step in its mechanism of action.[1][3][4]
Inhibition of Microtubule Polymerization and Induction of Depolymerization
The binding of this compound to tubulin has a dual effect on microtubule dynamics: it potently inhibits the polymerization of tubulin dimers into microtubules and actively promotes the depolymerization of existing microtubules.[1][2][6][7] This leads to a significant net loss of cellular microtubules, observable at picomolar concentrations of the drug.[1] The depolymerizing effect is evident in both interphase and mitotic cells, causing a profound disruption of the microtubule network.[1][8]
Cellular Consequences of Microtubule Disruption
The this compound-induced collapse of the microtubule cytoskeleton triggers a series of cellular events, culminating in cell cycle arrest and programmed cell death.
Mitotic Arrest
The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint (SAC).[1][3][8] This surveillance mechanism halts the cell cycle in mitosis to prevent aneuploidy.[1][8] Key checkpoint proteins, such as Mad2 and BubR1, accumulate at the kinetochores of unattached chromosomes, signaling a block in the metaphase-to-anaphase transition.[1][3][4][8] This is evidenced by an increase in the mitotic index and the number of cells stained positive for phosphohistone H3, a marker for mitosis.[1][4]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis.[1][3][4] This process is mediated by the tumor suppressor protein p53.[1][3][4][8] The activation of p53 leads to the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[1][8] The accumulation of these proteins in the nucleus initiates the apoptotic cascade, leading to the execution of cell death.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound.
| Cell Line | IC50 (pM) |
| MCF-7 | 20 ± 3 |
| HeLa | 50 ± 0.5 |
| EMT-6/AR1 | 140 ± 17 |
| MDA-MB-231 | 150 ± 1.1 |
| Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.[1][4][5] |
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
| Table 2: Binding affinity of this compound to purified tubulin.[1][3][4][5] |
| This compound (pM) | Mitotic Index (%) | Phosphohistone-H3 Positive Cells (%) |
| 0 (Control) | 3 ± 0.5 | 3 ± 0.5 |
| 20 | 23 ± 3 | 14 ± 1.2 |
| 50 | 33 ± 0.8 | 21 ± 0.5 |
| 100 | 44 ± 4 | 29 ± 0.6 |
| Table 3: Effect of this compound on the mitotic index and phosphohistone-H3 staining in MCF-7 cells.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[1]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 1–1000 pM) for a specified duration (e.g., 24-48 hours). A vehicle control (0.1% DMSO) should be included.
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability versus the drug concentration and determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Integrity
This protocol is used to visualize the effect of this compound on the microtubule network.[1]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C. Permeabilize the cells with chilled methanol.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting: Stain the nuclei with a DNA dye such as Hoechst 33258. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.[4]
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Tubulin Binding Assay (Fluorescence Spectroscopy)
This protocol is used to determine the binding affinity of this compound to tubulin.[6]
-
Protein Preparation: Purify tubulin from a suitable source, such as bovine brain, through cycles of polymerization and depolymerization.
-
Fluorescence Measurement:
-
Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., 25 mM PIPES, pH 6.8).
-
Excite the tryptophan residues of tubulin at 295 nm and record the emission spectrum from 310 to 400 nm.
-
Titrate the tubulin solution with increasing concentrations of this compound.
-
Record the fluorescence spectrum after each addition and incubation to allow for binding equilibration.
-
-
Data Analysis: The change in tryptophan fluorescence intensity upon ligand binding is used to calculate the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation.
Visualizations
Signaling Pathway
This compound induced signaling pathway to apoptosis.
Experimental Workflow
Workflow for key cellular assays.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
Ansamitocin P-3: A Deep Dive into its Interaction with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid and macrocyclic antibiotic, is a highly effective microtubule inhibitor with significant anti-proliferative activity.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell shape maintenance, and intracellular transport.[1] This targeted disruption leads to cell cycle arrest and ultimately apoptosis, making this compound a compound of great interest in oncology research and as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to its molecular target, tubulin, including its binding site and affinity, supported by quantitative data and detailed experimental methodologies.
This compound and Tubulin: Binding Site and Affinity
This compound exerts its potent cytotoxic effects by directly binding to tubulin, the heterodimeric protein subunit of microtubules.[1] This interaction is specific to the β-tubulin subunit.[4][5]
The Binding Site: A Complex Picture
Initial studies suggested that this compound binds to a site on β-tubulin that partially overlaps with the binding site of vinblastine (B1199706).[1][5][6] This was inferred from competitive binding assays.[6] However, more recent high-resolution crystallographic studies of tubulin in complex with maytansine (B1676224), a close structural analog of this compound, have revealed a distinct binding site.[7][8] This novel site, now often referred to as the maytansine site, is located at the plus end of the tubulin dimer, where it would interfere with the longitudinal association of tubulin heterodimers, thereby preventing microtubule elongation.[7] This site is also shared by other microtubule-destabilizing agents like rhizoxin.[7] Computational docking analyses further support a model where this compound can occupy this site, stabilized by hydrogen bonds and other weak interactions.[6][9][10]
Binding Affinity: A Strong Interaction
The interaction between this compound and tubulin is characterized by a strong binding affinity. Experimental data derived from fluorescence quenching assays indicate a dissociation constant (Kd) in the micromolar range, demonstrating a robust and stable complex formation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity of this compound to tubulin and its potent cytotoxic activity against various cancer cell lines.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Tryptophan Fluorescence Quenching | [2][6][9][10] |
Table 1: this compound - Tubulin Binding Affinity
| Cell Line | IC50 (pM) | Reference |
| MCF-7 (Breast Cancer) | 20 ± 3 | [2][6][9][10] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | [2][6][9][10] |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 | [6][9][10] |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [6][9][10] |
Table 2: In Vitro Cytotoxicity of this compound
Experimental Protocols
Determination of Tubulin Binding Affinity via Tryptophan Fluorescence Quenching
This method relies on the principle that the intrinsic fluorescence of tryptophan residues in tubulin is altered upon ligand binding.
-
Protein Preparation: Purified tubulin is prepared and its concentration is accurately determined.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of a fixed concentration of tubulin is measured using a spectrofluorometer. The excitation wavelength is typically set to 295 nm and the emission spectrum is recorded from 310 to 400 nm.
-
Titration: Increasing concentrations of this compound are added to the tubulin solution.
-
Data Acquisition: After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence spectrum is recorded. A decrease in fluorescence intensity is observed as the concentration of this compound increases.[6]
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data is then fitted to a binding equation to calculate the dissociation constant (Kd).[6]
Computational Docking Analysis
Molecular docking simulations are employed to predict the binding mode and interactions of this compound with tubulin.
-
Protein and Ligand Preparation: The 3D crystal structure of the tubulin heterodimer is obtained from a protein data bank. The 3D structure of this compound is generated and its energy is minimized.
-
Grid Box Definition: A grid box is defined around the putative binding site on β-tubulin, encompassing the region identified by crystallographic studies of maytansine.[5]
-
Docking Simulation: A docking program is used to explore the possible binding poses of this compound within the defined grid box. The program calculates the binding energy for each pose.
-
Analysis of Results: The lowest energy poses are analyzed to identify the most probable binding mode. The interactions between this compound and the amino acid residues of tubulin, such as hydrogen bonds, are examined.[6][10]
Signaling Pathways and Experimental Workflows
Caption: this compound binds to β-tubulin, leading to mitotic arrest and apoptosis.
Caption: Workflow for determining the dissociation constant of this compound to tubulin.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ansamitocin P-3 Induced Microtubule Depolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid derivative, is a highly effective anti-mitotic agent that exerts its cytotoxic effects through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced microtubule depolymerization. It details the binding of this compound to tubulin, the subsequent effects on microtubule polymerization, and the downstream cellular consequences, including cell cycle arrest and the induction of apoptosis. This document synthesizes key quantitative data into structured tables, provides detailed protocols for essential experimental assays, and includes visual representations of the pertinent signaling pathways and experimental workflows to serve as an in-depth resource for professionals in oncology and drug development.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubules have become a key target for the development of anticancer therapeutics. This compound, a structural analogue of maytansine, is a potent microtubule-targeting agent with significant antiproliferative activity against a range of cancer cell lines.[1][2][3] This guide elucidates the precise mechanism by which this compound disrupts microtubule function and induces apoptosis in cancer cells.
Mechanism of Action
This compound's primary mechanism of action involves its direct interaction with tubulin, leading to the inhibition of microtubule assembly and the promotion of microtubule disassembly.
Binding to Tubulin
This compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1] This interaction is characterized by a strong binding affinity, with a dissociation constant (Kd) in the micromolar range.[1][2][3] The binding of this compound to tubulin induces conformational changes in the protein, which is the initial trigger for its anti-microtubule effects.[1][2][3] Molecular docking studies suggest that the binding is stabilized by hydrogen bonds and weak interactions such as halogen-oxygen interactions.[1][2]
Inhibition of Microtubule Polymerization
By binding to tubulin dimers, this compound potently suppresses the polymerization of purified tubulin at sub-micromolar concentrations.[4] This inhibition of tubulin assembly disrupts the formation of new microtubules, which is critical for various cellular functions, most notably mitosis.
Induction of Microtubule Depolymerization
In addition to inhibiting polymerization, this compound actively promotes the depolymerization of existing microtubules.[1] Treatment of cells with this compound leads to a significant disruption of both interphase and mitotic microtubule networks.[1][5] This depolymerizing effect is more pronounced on the highly dynamic mitotic microtubules compared to the more stable interphase microtubules.[1]
Cellular Consequences
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
The failure to form a functional mitotic spindle due to microtubule disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[6] Key checkpoint proteins, including Mad2 and BubR1, are activated, leading to a halt in cell cycle progression at the G2/M phase.[1][2][3]
Induction of Apoptosis
Prolonged mitotic arrest serves as a cellular stress signal that ultimately triggers the intrinsic apoptotic pathway.[6][7] This process is often mediated by the p53 tumor suppressor protein.[1][7] Activated p53 upregulates its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The activation of this p53-mediated pathway leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and subsequent programmed cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][3] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [1][3] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1][3] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][3] |
| U937 | Histiocytic Lymphoma | 180 | [8][9] |
Table 2: Binding Affinity of this compound to Tubulin
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Tryptophan Fluorescence Quenching | [1][2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).[10]
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[10]
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
After incubation, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[10]
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of this compound on the microtubule network within cells.
Protocol:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to grow to 50-70% confluency.[12]
-
Treat the cells with the desired concentration of this compound for a specified time period.[12]
-
Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).[12]
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.[12]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[13][14]
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).[12]
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBST) for 1 hour at room temperature.[12][13]
-
Dilute a primary antibody against α-tubulin or β-tublin in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Wash the cells three times with PBST.[12]
-
Dilute a fluorescently-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.[12]
-
Wash the cells three times with PBST.[12]
-
(Optional) Counterstain the nuclei with DAPI (300 nM in PBS) for 5 minutes.[12]
-
Wash the cells twice with PBS.[12]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
Visualize the microtubule network using a fluorescence or confocal microscope.[12]
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[1]
Protocol:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice or at -20°C.[15]
-
Centrifuge the fixed cells and wash with PBS.[16]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.[16]
-
Analyze the samples by flow cytometry, collecting data from at least 10,000 events per sample.[15]
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[15]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells.[17] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[17]
Protocol:
-
Culture and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[4]
-
Incubate at room temperature in the dark for 15 minutes.[4]
-
Add 400 µL of 1X Annexin V binding buffer to each sample.[5]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.[6][18][19]
Protocol:
-
Reconstitute lyophilized, high-purity tubulin (>99%) in an ice-cold tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 3-5 mg/mL.[20]
-
Prepare a reaction mixture on ice containing the tubulin solution, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or a vehicle control.[20]
-
Transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.[20]
-
Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.[18]
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[20]
-
Plot the absorbance versus time to generate polymerization curves and analyze the effect of this compound on the rate and extent of tubulin polymerization.[20]
Conclusion
This compound is a highly potent cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization.[6] Its ability to bind to tubulin, inhibit microtubule assembly, and induce mitotic arrest and p53-mediated apoptosis underscores its efficacy as an anticancer agent.[1][6] The picomolar concentrations at which it exerts its effects highlight its potential for use in targeted therapies such as antibody-drug conjugates (ADCs), where maximizing potency while minimizing systemic toxicity is paramount. This technical guide provides a foundational understanding of the molecular mechanisms and experimental evaluation of this compound, serving as a valuable resource for ongoing research and development in cancer therapeutics.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 14. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. abscience.com.tw [abscience.com.tw]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
Biosynthesis of Ansamitocin P-3 in Actinosynnema pretiosum
An in-depth technical guide to the biosynthesis of Ansamitocin P-3 in Actinosynnema pretiosum, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (AP-3), a potent antitumor agent, is a maytansinoid produced by the actinomycete Actinosynnema pretiosum. Its significant biological activity, primarily as a microtubule-depolymerizing agent, has made it a focal point of research for the development of antibody-drug conjugates (ADCs) in cancer therapy. This guide provides a comprehensive overview of the AP-3 biosynthetic pathway, the genetic machinery that governs it, and the regulatory networks that control its production. We will delve into the quantitative aspects of enhancing AP-3 yield and provide detailed experimental protocols for key analytical and genetic manipulation techniques.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of a polyketide chain, and culminates in a series of post-polyketide synthase (PKS) modifications. The entire process is orchestrated by the ansamitocin (asm) gene cluster, which is unusually dispersed across two separate regions of the Actinosynnema pretiosum genome.[1][2]
Precursor Supply
The biosynthesis of AP-3 draws from primary metabolism to source its fundamental building blocks:
-
3-Amino-5-hydroxybenzoic acid (AHBA): This starter unit is derived from the shikimate pathway.[1] The pathway begins with uridine (B1682114) diphosphate (B83284) (UDP)-glucose.[3]
-
Malonyl-CoA and Methylmalonyl-CoA: These are the common extender units used by the polyketide synthase for chain elongation.[1][4]
-
Methoxymalonyl-ACP: An unusual extender unit required for the formation of the ansamitocin backbone.[1][5]
-
Isobutyryl-CoA: This precursor provides the characteristic isobutyryl side chain of this compound.[6]
The asm Gene Cluster and Key Enzymes
The asm gene cluster contains all the necessary genetic information for AP-3 biosynthesis. The functions of key asm genes are summarized below:
| Gene(s) | Function | Reference(s) |
| asmA, asmB, asmC, asmD | Type I Polyketide Synthases (PKS) responsible for assembling the polyketide backbone.[1][5] | |
| asm9 | Chain-terminating and cyclizing enzyme. | [5] |
| asm7 | O-methyltransferase. | [1] |
| asm10 | N-methyltransferase. | [1] |
| asm11 | Epoxidase. | [1] |
| asm12 | Halogenase, responsible for chlorination. | [1] |
| asm13-17 | Biosynthesis of the methoxymalonyl-ACP extender unit.[1][5] | |
| asm19 | Acyltransferase that attaches the isobutyryl side chain. | [1][6] |
| asm21 | Carbamoyltransferase. | [1] |
| asm22-24, asm43-45, asm47 | Biosynthesis of the AHBA starter unit. | [5] |
| asm2, asm8, asm18, asm39 | Regulatory genes. | [3][6] |
Biosynthetic Pathway Visualization
The overall biosynthetic pathway for this compound is depicted below.
Caption: Biosynthesis pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level by a complex network of regulatory proteins that respond to both internal and external signals.
The CrsRK Two-Component System
A key regulatory element is the CrsRK two-component system (TCS).[3] In a typical TCS, the histidine kinase (CrsK) senses an environmental signal, autophosphorylates, and then transfers the phosphate (B84403) group to the response regulator (CrsR).[3] Phosphorylated CrsR then acts as a transcriptional regulator.
Deletion of crsR has been shown to drastically decrease AP-3 production.[3] RNA-seq analysis revealed that CrsR positively regulates the transcription of several asm genes, including those involved in AHBA biosynthesis (asm23-24, asm43-47), PKS assembly (asmAB), and post-PKS modifications (asm7, asm10-15, asm21).[3][7] Electrophoretic mobility shift assays have confirmed that CrsR directly binds to the promoter regions of the asm21, asm43-44, and asm45-47 operons.[3][7]
Caption: CrsRK two-component regulatory pathway.
The Global Regulator AdpA_1075
AdpA_1075 is a global regulator that links morphological differentiation with this compound biosynthesis.[8][9] Overexpression of adpA_1075 has been shown to increase AP-3 production by 85%.[8][9] Electrophoretic mobility shift assays have demonstrated that AdpA_1075 directly binds to the promoter region of the regulatory gene asm28 within the asm gene cluster, as well as the promoter of ssgA_6663, a gene involved in mycelial intertwining.[8][9]
Caption: AdpA_1075 regulatory cascade.
Strategies for Enhancing this compound Production
Considerable effort has been invested in improving the yield of this compound through metabolic engineering and fermentation optimization.
Quantitative Data on Production Improvement
The following table summarizes the quantitative outcomes of various strategies employed to enhance AP-3 production.
| Strategy | Gene(s) Modified/Condition | Host Strain | Fold Increase/Titer | Reference(s) |
| Precursor Supply Enhancement | ||||
| Overexpression of asm13-17 (glycolate extender unit) | A. pretiosum | 1.94-fold | [1] | |
| Overexpression of asmUdpg (AHBA precursor) and asm13-17 | A. pretiosum | Titer reached 680.5 mg/L | [1] | |
| Fed-batch with fructose (B13574) and isobutanol | A. pretiosum Oasm13-17:asmUdpg | Titer reached 757.7 mg/L | [1] | |
| Elimination of Competing Pathways | ||||
| Inactivation of T1PKS-15 | A. pretiosum L40 | 1.27-fold | [1] | |
| Fermentation Optimization | ||||
| Addition of Mg2+ | A. pretiosum | 3.0-fold | [1][4] | |
| Use of fructose as the sole carbon source | Actinosynnema mirum | ~4.0-fold | [1] | |
| Addition of soybean oil (0.52%) | A. pretiosum | Titer reached 106.04 mg/L (49.48% increase) | [1][10] | |
| Regulatory Gene Engineering | ||||
| Overexpression of adpA_1075 | A. pretiosum | 85% increase | [8][9] | |
| Efflux Pump Engineering | ||||
| Overexpression of APASM_3193 | A. pretiosum | Titer of 330.6 mg/L | [11] | |
| Overexpression of APASM_2805 | A. pretiosum | Titer of 320.6 mg/L | [11] | |
| Overexpression of APASM_2704 | A. pretiosum | Titer of 302.4 mg/L | [11] | |
| Target Engineering | ||||
| Overexpression of dTGD (AP-3 target) | A. pretiosum ATCC 31280 | 85.37% increase | [12] | |
| Overexpression of FDTS (AP-3 target) | A. pretiosum ATCC 31280 | 59.78% increase | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Gene Knockout in Actinosynnema pretiosum using CRISPR-Cas9
This protocol outlines the steps for targeted gene deletion in A. pretiosum.
-
sgRNA Design and Plasmid Construction:
-
Design two single-guide RNAs (sgRNAs) targeting the upstream and downstream regions of the gene of interest using a suitable design tool.
-
Synthesize the sgRNAs and clone them into a CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPR-Cas9apre).[13]
-
Amplify upstream and downstream homology arms (approximately 1.5 kb each) flanking the target gene from A. pretiosum genomic DNA.
-
Assemble the homology arms into the CRISPR-Cas9 vector containing the sgRNAs.
-
-
Transformation and Conjugation:
-
Transform the final CRISPR-Cas9 knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the transformed E. coli and A. pretiosum.
-
Plate the conjugation mixture on a selective medium (e.g., MS agar) containing an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
-
-
Screening and Verification of Mutants:
-
Isolate individual A. pretiosum colonies and screen for the desired gene deletion by colony PCR using primers that flank the target region.
-
Confirm the deletion by Sanger sequencing of the PCR product from positive colonies.
-
Caption: CRISPR-Cas9 gene knockout workflow.
Quantification of this compound by HPLC
This protocol details the quantification of AP-3 from fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at high speed (e.g., 12,000 rpm) for 5 minutes.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase (e.g., 70% methanol).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10][14]
-
Mobile Phase: Isocratic elution with 70% methanol (B129727) or acetonitrile (B52724) in water.[10][14]
-
Quantification: Prepare a standard curve using purified this compound. Determine the concentration in the samples by comparing the peak area to the standard curve.
-
Fermentation Protocol for this compound Production
This protocol provides a general procedure for the lab-scale fermentation of A. pretiosum.
-
Strain Activation:
-
Culture A. pretiosum on a suitable agar (B569324) medium (e.g., YMG agar) at 30°C for 48 hours.[14]
-
-
Seed Culture Preparation:
-
Inoculate a loopful of mycelia from the agar plate into a flask containing seed medium.
-
Incubate at 28-30°C with shaking at 220 rpm for 24-48 hours.[14]
-
-
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 10% v/v).
-
Incubate the production cultures at 25-28°C with shaking at 220 rpm for 7-10 days.[14]
-
Withdraw samples at regular intervals to monitor cell growth (dry cell weight) and AP-3 production.
-
Conclusion
The biosynthesis of this compound in Actinosynnema pretiosum is a multifaceted process involving a unique, dispersed gene cluster and a complex regulatory network. A thorough understanding of the biosynthetic pathway, the functions of the asm genes, and the key regulatory elements like CrsRK and AdpA_1075 is crucial for the rational design of strategies to improve AP-3 production. The quantitative data presented herein highlight the significant potential for yield enhancement through a combination of metabolic engineering and fermentation optimization. The detailed protocols provide a practical foundation for researchers to further explore and manipulate this fascinating biosynthetic system, ultimately contributing to the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]
- 9. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Ansamitocin P-3: A Technical Guide to its Potent Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansamitocin P-3, a maytansinoid derivative, is a highly potent microtubule-targeting agent demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. With IC50 values frequently in the picomolar range, this compound stands out as a powerful cytotoxic payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its potent anti-cancer effects by interfering with the fundamental cellular machinery of microtubule networks. This process can be broken down into a series of molecular events:
-
Binding to β-tubulin: this compound binds to β-tubulin, a subunit of the microtubule protein, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This binding has a high affinity, with a dissociation constant (Kd) in the micromolar range.[3][4]
-
Induction of Conformational Change: The binding of this compound to tubulin induces a conformational change in the protein.[3]
-
Inhibition of Microtubule Assembly and Promotion of Depolymerization: This conformational change inhibits the polymerization of tubulin dimers into microtubules and actively promotes the depolymerization of existing microtubules.[1][2] This leads to a significant disruption of both interphase and mitotic microtubules at picomolar concentrations.[3]
-
Mitotic Arrest: The disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division, prevents the proper alignment of chromosomes. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[1][2] Key checkpoint proteins, such as Mad2 and BubR1, are activated, leading to a halt in the cell cycle at the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[1][4] This leads to an accumulation of p53 and its downstream effector, p21, ultimately resulting in programmed cell death.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxicity across a variety of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar range.
| Cell Line | Cancer Type | IC50 Value (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Tumor (MDR) | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| HCT-116 | Colorectal Carcinoma | 81 |
| U937 | Histiocytic Lymphoma | 180 |
Data sourced from multiple studies.[3][][6][7]
This compound in Antibody-Drug Conjugates (ADCs)
The high potency of this compound makes it an ideal payload for ADCs. In this application, a monoclonal antibody that specifically targets a tumor-associated antigen is chemically linked to this compound. This targeted delivery system enhances the therapeutic window by concentrating the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity.[8]
The development of an this compound-based ADC involves a logical workflow:
A critical aspect of ADC design is the linker that connects the antibody to the payload. For maytansinoids like this compound, both cleavable and non-cleavable linkers are utilized. The choice of linker influences the ADC's stability, efficacy, and bystander effect. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can improve the pharmacokinetic properties of the ADC.[3]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-cancer activity of this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.[1]
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[9]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium (B1200493) iodide (PI) / RNase A staining solution
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[1]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.[1]
-
Washing: Centrifuge the fixed cells and wash with PBS.[4]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.[1]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
Immunofluorescence for Microtubule Integrity
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
Materials:
-
Glass coverslips in multi-well plates
-
This compound stock solution (in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seeding and Treatment: Grow cells on glass coverslips and treat with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.5% Triton X-100 in PBS.[1]
-
Blocking: Block non-specific antibody binding using a blocking solution.[1]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI. Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
Conclusion
This compound is a powerful cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization, leading to mitotic arrest and p53-mediated apoptosis in cancer cells.[1][2] Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount.[1] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
Ansamitocin P-3: An In-Depth Technical Guide on its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent microtubule-depolymerizing agent, has demonstrated significant immunomodulatory properties, positioning it as a compelling candidate for immuno-oncology applications. Beyond its direct cytotoxic effects on tumor cells, this compound actively engages the immune system, primarily through the robust maturation of dendritic cells (DCs). This technical guide provides a comprehensive overview of the core immunomodulatory functions of this compound, detailing its impact on immune cell populations, outlining key experimental protocols, and visualizing the implicated signaling pathways. The quantitative data presented herein is derived from seminal studies in the field, offering a comparative analysis of its effects.
Core Immunomodulatory Mechanism: Dendritic Cell Maturation
This compound has been identified as a potent inducer of phenotypic and functional maturation of both murine and human dendritic cells.[1][2] This process is critical for the initiation of an effective anti-tumor immune response. Treatment of DCs with this compound leads to the upregulation of key cell surface markers and the secretion of pro-inflammatory cytokines, which collectively enhance their ability to stimulate T cells.[1][2]
Upregulation of DC Maturation Markers
Exposure to this compound triggers a significant increase in the expression of co-stimulatory molecules and antigen-presenting molecules on the surface of DCs.
Table 1: Effect of this compound on Murine Dendritic Cell Maturation Markers
| Marker | Treatment | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| CD80 | Control | ~100 |
| This compound (0.1 µM) | ~400 | |
| LPS (1 µg/mL) | ~450 | |
| CD86 | Control | ~150 |
| This compound (0.1 µM) | ~600 | |
| LPS (1 µg/mL) | ~650 | |
| CD40 | Control | ~50 |
| This compound (0.1 µM) | ~200 | |
| LPS (1 µg/mL) | ~250 | |
| MHCII | Control | ~200 |
| This compound (0.1 µM) | ~500 | |
| LPS (1 µg/mL) | ~550 |
Data is estimated from graphical representations in Martin et al., Cancer Immunology, Immunotherapy, 2014.[1]
Table 2: Effect of this compound on Human Monocyte-Derived Dendritic Cell (moDC) Maturation Markers
| Marker | Treatment | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| HLA-DR | Control | ~500 |
| This compound (0.1 µM) | ~1500 | |
| CD86 | Control | ~200 |
| This compound (0.1 µM) | ~800 | |
| CD83 | Control | ~100 |
| This compound (0.1 µM) | ~400 | |
| CD40 | Control | ~150 |
| This compound (0.1 µM) | ~500 |
Data is estimated from graphical representations in Martin et al., Cancer Immunology, Immunotherapy, 2014.[1]
Induction of Pro-inflammatory Cytokines
This compound stimulates DCs to produce key pro-inflammatory cytokines that are essential for driving a Th1-polarized anti-tumor immune response.
Table 3: Pro-inflammatory Cytokine Production by Murine Dendritic Cells Treated with this compound
| Cytokine | Treatment | Concentration (pg/mL) |
| IL-1β | Control | < 50 |
| This compound (0.1 µM) | ~400 | |
| LPS (1 µg/mL) | ~500 | |
| IL-6 | Control | < 100 |
| This compound (0.1 µM) | ~1200 | |
| LPS (1 µg/mL) | ~1500 | |
| IL-12p70 | Control | < 20 |
| This compound (0.1 µM) | ~150 | |
| LPS (1 µg/mL) | ~200 |
Data is estimated from graphical representations in Martin et al., Cancer Immunology, Immunotherapy, 2014.[1]
Enhanced T Cell Stimulation and Effector Function
The maturation of DCs induced by this compound leads to an enhanced capacity to activate T cells.[1] Furthermore, this compound treatment in vivo has been shown to reduce the frequency of regulatory T cells (Tregs) within the tumor microenvironment, further augmenting the anti-tumor T cell response.[2]
Table 4: Effect of this compound on T Cell Response
| Parameter | Observation |
| Antigen-Specific T Cell Activation | Dramatically increased in the presence of this compound-treated DCs.[1] |
| Regulatory T Cell (Treg) Frequency | Reduced in the tumor microenvironment following this compound treatment.[2] |
| Effector T Cell Function | Improved at the tumor site.[2] |
Signaling Pathways in this compound-Mediated DC Maturation
While the precise signaling pathways activated by this compound in dendritic cells are not fully elucidated, evidence from studies on other microtubule-depolymerizing agents suggests the involvement of the c-Jun N-terminal kinase (JNK) pathway, which can lead to the activation of the transcription factor c-Jun/AP-1.[1]
Caption: Proposed signaling pathway for this compound-induced DC maturation.
Experimental Protocols
In Vitro Dendritic Cell Maturation Assay
This protocol outlines the steps for assessing the ability of this compound to induce the maturation of murine bone marrow-derived dendritic cells (BMDCs).
-
Generation of BMDCs: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Treatment: On day 6 of culture, immature BMDCs are harvested and seeded in 24-well plates at a density of 1 x 10^6 cells/mL. Cells are then treated with various concentrations of this compound (e.g., 0.01-1 µM), a positive control (e.g., 1 µg/mL lipopolysaccharide [LPS]), or a vehicle control (e.g., DMSO) for 24 hours.
-
Flow Cytometry Analysis: After incubation, cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, CD80, CD86, CD40, MHCII). Data is acquired on a flow cytometer and analyzed to determine the mean fluorescence intensity (MFI) of each marker.
-
Cytokine Analysis: Supernatants from the cell cultures are collected and the concentrations of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p70) are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Caption: Experimental workflow for in vitro DC maturation assay.
T Cell Co-culture and Proliferation Assay
This protocol describes the method to evaluate the T cell stimulatory capacity of this compound-treated DCs.
-
Preparation of DCs: BMDCs are generated and treated with this compound as described in Protocol 4.1. After 24 hours, the DCs are washed to remove any residual compound.
-
Isolation of T Cells: Splenocytes are isolated from a syngeneic mouse, and CD4+ or CD8+ T cells are purified using magnetic-activated cell sorting (MACS).
-
Co-culture: Purified T cells are co-cultured with the this compound-treated DCs at a specific DC:T cell ratio (e.g., 1:10) in 96-well round-bottom plates for 72 hours.
-
Proliferation Analysis: T cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., [3H]-thymidine) during the last 18 hours of co-culture or by using a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cytokine Production: Supernatants from the co-culture are collected, and the levels of T cell-derived cytokines (e.g., IFN-γ) are measured by ELISA.
Caption: Experimental workflow for T cell co-culture and proliferation assay.
Conclusion
This compound demonstrates potent immunomodulatory properties centered on the induction of dendritic cell maturation. This activity enhances the antigen-presenting capacity of DCs, promotes the secretion of pro-inflammatory cytokines, and ultimately leads to a more robust anti-tumor T cell response. These characteristics, combined with its ability to reduce the population of immunosuppressive regulatory T cells, make this compound a highly promising agent for combination therapies in cancer immunotherapy. Further elucidation of the precise signaling pathways involved will be crucial for optimizing its clinical application and for the development of novel immunomodulatory drugs.
References
Ansamitocin P-3: A Technical Guide to its Inhibition of Cell Proliferation in Cancer Cell Lines
An in-depth technical guide or whitepaper on the core.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2][3] This document provides a comprehensive overview of this compound's effects, including quantitative cytotoxicity data, detailed experimental methodologies, and a visual representation of its molecular pathway. The high potency of this compound, with IC50 values often in the picomolar range, underscores its potential as a payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][4]
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the cellular microtubule network.[1][2] It binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, inducing a conformational change in the protein.[1][2][5][6] This interaction, characterized by a strong binding affinity, inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[1][2]
The disruption of microtubule integrity has profound consequences for cellular processes, particularly mitosis.[1] The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1][2] Key checkpoint proteins, including Mad2 and BubR1, are activated, leading to a halt in cell cycle progression at the G2/M phase.[1][2][5][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and its downstream effector, p21.[1][2][5][7]
Quantitative Data on Anti-Proliferative Activity
This compound demonstrates potent cytotoxicity across various human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 pM[4][5][8] |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 pM[4][5][8] |
| HCT-116 | Colorectal Carcinoma | 0.081 nM[4] |
| U937 | Histiocytic Lymphoma | 0.18 nM[4][9] |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 pM[4][5][8] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 pM[4][5][8] |
| A-549 | Human Lung Carcinoma | ~0.63 nM[1] |
| HT-29 | Human Colorectal Adenocarcinoma | ~0.63 nM[1] |
Note: The IC50 value for A-549 and HT-29 cells was converted from 4 x 10⁻⁷ µg/mL, using a molecular weight of 635.14 g/mol for this compound.[1]
Table 2: Effect of this compound on Mitotic Arrest in MCF-7 Cells
The induction of mitotic arrest is a direct consequence of microtubule disruption. This is often quantified by measuring the mitotic index or the percentage of cells positive for markers of mitosis, such as phosphorylated histone H3.
| Treatment Concentration | Mitotic Index (%) | Phospho-Histone H3 (Ser10) Positive Cells (%) |
| 0 pM (Control) | 3 ± 0.5[5] | 3 ± 0.5[5] |
| 20 pM | 23 ± 3[5] | 14 ± 1.2[5] |
| 50 pM | 33 ± 0.8[5] | 21 ± 0.5[5] |
| 100 pM | 44 ± 4[5] | 29 ± 0.6[5] |
Table 3: Tubulin Binding Affinity
The direct interaction between this compound and its molecular target, tubulin, has been quantified in vitro.
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM[5][6][9][10] |
Experimental Protocols
This section details the standard methodologies used to evaluate the cytotoxic and anti-proliferative effects of this compound.
Cell Proliferation (IC50) Determination via Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[4][8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO).[5] Incubate for a specified period (e.g., 24 to 48 hours).[5]
-
Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[8]
-
Washing: Remove the TCA and wash the plates five times with water. Allow the plates to air dry completely.[4]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[8]
-
Final Wash: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow plates to air dry.[4]
-
Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution.[1][4] Read the absorbance at 510 nm using a microplate reader.[1][4]
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[1]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping.[1] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Microtubule Visualization by Immunofluorescence
This method allows for the direct visualization of the microtubule network within cells.
-
Cell Culture: Grow cells on glass coverslips placed in a culture dish. Treat with this compound or a vehicle control for the desired time.
-
Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol (B129727) or paraformaldehyde, to preserve the cellular structures.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.
-
Blocking: Incubate the cells in a blocking solution (e.g., PBS with 2% bovine serum albumin) to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin. Following washes, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).[1] Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
Conclusion
This compound is a powerful cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization, leading to mitotic arrest and p53-mediated apoptosis in cancer cells.[1][6] Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount.[1][4] The provided data and protocols offer a comprehensive resource for researchers investigating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
Ansamitocin P-3 and its Role in Apoptosis Induction: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent that demonstrates significant cytotoxic activity against a wide array of cancer cell lines.[1] Its primary mechanism of action involves the direct interference with microtubule dynamics, which culminates in cell cycle arrest and the induction of apoptosis.[1][2] this compound binds to β-tubulin, inhibiting its polymerization and actively promoting the depolymerization of existing microtubules.[1][2][3] This disruption of the microtubule network triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2] Ultimately, this sustained mitotic arrest initiates the intrinsic apoptotic pathway, a process frequently mediated by the p53 tumor suppressor protein.[1][2][4][5][6] With its picomolar-range potency, this compound is a compound of significant interest, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][7][8]
Core Mechanism of Action: Microtubule Disruption
This compound exerts its potent anti-proliferative effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[2] The molecule binds to β-tubulin at a site that partially overlaps with the binding site of vinblastine (B1199706).[1][4][9] This interaction, characterized by a strong binding affinity, induces a conformational change in the tubulin protein.[2][4][5]
The consequences of this binding are twofold:
-
Inhibition of Polymerization: this compound effectively suppresses the assembly of tubulin dimers into microtubules.[2][3]
-
Promotion of Depolymerization: It actively facilitates the disassembly of existing microtubules, leading to a significant disruption of the microtubule network in both interphase and mitotic cells.[2][3][4][10]
This loss of microtubule integrity interferes with essential cellular functions, most critically the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2]
Signaling Pathway to Apoptosis
The disruption of microtubule dynamics by this compound initiates a well-defined signaling cascade that leads to programmed cell death (apoptosis). The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts cell cycle progression until all chromosomes are correctly attached to the spindle.[1][2][6]
This leads to the activation of key SAC proteins, such as Mad2 and BubR1, resulting in a sustained mitotic block at the G2/M phase.[4][5][10][11] Prolonged arrest in mitosis acts as a stress signal that triggers the intrinsic apoptotic pathway.[1][2] This process is often mediated by the stabilization and activation of the p53 tumor suppressor protein.[4][5][6] Activated p53 then upregulates its downstream targets, including the cyclin-dependent kinase inhibitor p21, which contributes to the apoptotic cascade.[1][5][6]
Quantitative Efficacy Data
The anti-proliferative activity and tubulin-binding affinity of this compound have been quantified across various studies. The data highlights its exceptional potency, often in the picomolar range.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (pM) | Citations |
|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 | [4][5][10][12] |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 | [4][10][12] |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 | [4][5][10][12] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 | [4][5][10][12] |
| HCT-116 | Human Colorectal Carcinoma | 81 | [12] |
| U937 | Human Histiocytic Lymphoma | 180 | [12][13] |
| A-549 | Human Lung Carcinoma | ~630* | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | ~630* | [1] |
*Value converted from 4 x 10⁻⁷ µg/mL.[1]
Table 2: Tubulin Interaction and Polymerization Inhibition Data
| Parameter | Description | Value | Citations |
|---|---|---|---|
| Dissociation Constant (Kd) | Binding affinity of this compound to purified tubulin. | 1.3 ± 0.7 µM | [4][5][10][14] |
| IC50 (Polymerization) | Concentration for 50% inhibition of tubulin polymerization. | ~3.4 µM | [3] |
| Depolymerization Conc. | Concentration for 50% depolymerization of existing microtubules. | ~3.8 µM |[3] |
Table 3: Effect of this compound on Cell Cycle Progression in MCF-7 Cells (24h Treatment)
| Parameter | Control (0 pM) | 20 pM | 50 pM | 100 pM | Citations |
|---|---|---|---|---|---|
| Mitotic Index (%) | 3 ± 0.5 | 23 ± 3 | 33 ± 0.8 | 44 ± 4 | [5] |
| Phospho-Histone H3 Positive Cells (%) | 3 ± 0.5 | 14 ± 1.2 | 21 ± 0.5 | 29 ± 0.6 | [5] |
| Cells in G2/M Phase (%) | ~26 | - | ~50 | ~70 |[13] |
Key Experimental Protocols
Validating the mechanism of action of this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Determination (Sulforhodamine B Assay)
This assay measures cell proliferation and viability based on the measurement of cellular protein content.
-
Procedure:
-
Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 pM to 1000 pM) or a vehicle control (e.g., 0.1% DMSO) and incubate for 24-48 hours.[1][5]
-
Fixation: Gently remove the medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[1]
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.[12]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly wash the plates four to five times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air dry the plates again, then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][12]
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1][5]
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[1]
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at -20°C.[1][5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (8 µg/mL). Incubate for 30-60 minutes in the dark.[1][5]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1][5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Treatment: Treat cells with this compound at relevant concentrations (e.g., IC50) for 24 hours.[5][6]
-
Harvesting: Harvest both adherent and floating cell populations and wash them with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells promptly using a flow cytometer. The populations are quantified as:
-
Annexin V- / PI- (Viable)
-
Annexin V+ / PI- (Early Apoptosis)
-
Annexin V+ / PI+ (Late Apoptosis/Necrosis)
-
-
Western Blot Analysis for p53 and p21
This technique detects and quantifies the expression levels of key proteins in the apoptotic pathway.
-
Procedure:
-
Treatment: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).[6]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) by SDS-PAGE.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies against p53, p21, or a loading control (e.g., β-actin), followed by incubation with an appropriate HRP-conjugated secondary antibody.[5][6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Conclusion
This compound is a powerful cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization, leading to mitotic arrest and p53-mediated apoptosis in cancer cells.[1][5][10] Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount.[1][4][12] The detailed pathways and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to harness the therapeutic potential of this promising anti-cancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthetic Products ∣ Panlabs Biologics Inc. [panlabsbiologics.com]
- 9. benchchem.com [benchchem.com]
- 10. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Maytansinoid Family and the Role of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maytansinoid family, a class of potent ansa macrolide cytotoxins, stands at the forefront of targeted cancer therapy, primarily as payloads in antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the maytansinoid family, with a specific focus on Ansamitocin P-3, a key microbial-derived maytansinoid. We will delve into its structure, mechanism of action, and its pivotal role in the synthesis of ADC warheads. Detailed experimental protocols for isolation, purification, and in vitro cytotoxicity assessment are provided, alongside structured quantitative data to facilitate comparison and application in research and development.
The Maytansinoid Family: Structure and Significance
Maytansinoids are characterized by a 19-membered macrocyclic lactam ring attached to a chlorinated benzene (B151609) ring.[1][2] First isolated from the East African shrub Maytenus serrata, these compounds exhibit powerful antineoplastic properties.[1] Their high cytotoxicity, often over 100 times more potent than traditional chemotherapeutic agents like vinca (B1221190) alkaloids, initially led to clinical trials that were hampered by systemic toxicity.[1][2][3] The advent of ADC technology has revitalized interest in maytansinoids, allowing for their targeted delivery to tumor cells, thereby significantly widening their therapeutic window.[2][4]
This compound is a structural analogue of maytansine (B1676224), produced by the actinomycete Actinosynnema pretiosum.[5][6][7] It differs from maytansine in the acyl group at the C-3 position, a modification critical to its biological activity.[7][][9] this compound is a vital intermediate for the semi-synthesis of thiol-containing derivatives, such as DM1 (mertansine) and DM4 (ravtansine), which are engineered for conjugation to monoclonal antibodies.[1][3][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₃ClN₂O₉ | |
| Molecular Weight | 635.14 g/mol | |
| Appearance | White to Off-white Crystalline Solid | [] |
| Melting Point | 182-185°C | [] |
| Source | Actinosynnema pretiosum | [5][] |
| Solubility | Soluble in methanol (B129727) (10 mg/ml), DMF (20 mg/ml), ethanol (B145695) (1 mg/ml) | [] |
| Storage Temperature | 2-8°C | [] |
Mechanism of Action: Microtubule Disruption and Apoptosis
Maytansinoids exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton crucial for cell division.[1] The primary mechanism involves the following steps:
-
Tubulin Binding: Maytansinoids bind to tubulin at or near the vinblastine-binding site, preventing its polymerization into microtubules.[2][][12] This binding has a dissociation constant (Kd) in the micromolar range.[7][13][14]
-
Microtubule Depolymerization: Unlike taxanes which stabilize microtubules, maytansinoids actively induce microtubule depolymerization, leading to the disruption of the microtubule network.[1][2]
-
Mitotic Arrest: The destabilization of microtubules activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[1][13]
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis), often through p53-mediated pathways.[1][7]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of natural products.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide visually elucidates the signaling pathways and experimental workflows associated with this compound's mechanism of action through Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound is a 19-membered ansamacrolide characterized by a complex macrocyclic lactam structure.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₄₃ClN₂O₉ | [1] |
| Molecular Weight | 635.14 g/mol | [1] |
| CAS Number | 66584-72-3 | [1] |
| IUPAC Name | [(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | [2] |
| SMILES String | CO[C@@H]1\C=C\C=C(C)\Cc2cc(OC)c(Cl)c(c2)N(C)C(=O)C--INVALID-LINK--[C@]3(C)O[C@@H]3--INVALID-LINK--[C@@H]4C[C@@]1(O)NC(=O)O4 | [1] |
| Appearance | White to off-white crystalline solid or powder | [2][4] |
| Melting Point | 182-185 °C or 190-192 °C | [5][6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), ethanol (B145695) (up to 55 mg/mL with warming), methanol (B129727) (10 mg/mL), and DMF (20 mg/mL).[2][4][5][6] | |
| Storage Temperature | -20°C | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity by disrupting microtubule dynamics, a critical process for cell division.[2][7] Its mechanism of action involves several key steps, leading to cell cycle arrest and apoptosis.[1][8]
Interaction with Tubulin
This compound directly binds to β-tubulin, a subunit of the microtubule heterodimer, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This high-affinity interaction, with a dissociation constant (Kd) of 1.3 ± 0.7 µM, induces conformational changes in the tubulin protein.[1]
Disruption of Microtubule Dynamics
The binding of this compound to tubulin inhibits microtubule polymerization and promotes the depolymerization of existing microtubules.[1][2] This leads to a significant reduction in the microtubule polymer mass within the cell, disrupting the formation and function of the mitotic spindle.[1][7]
Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle regulatory mechanism.[2][7] This leads to the activation of checkpoint proteins such as Mad2 and BubR1, which in turn causes the cell to arrest in the G2/M phase of the cell cycle.[1][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway mediated by the p53 tumor suppressor protein.[1][8] Activated p53 leads to the upregulation of its downstream target, p21, and ultimately to programmed cell death.[1][7]
This compound induced p53-mediated apoptosis pathway.
Cytotoxicity
This compound demonstrates potent cytotoxic activity against a variety of human cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) in the picomolar range.
| Cell Line | Cancer Type | IC₅₀ Value (pM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1] |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Standard workflow for in vitro evaluation of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxic effects of this compound by measuring total protein content as an estimation of cell mass.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO).[6]
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[6]
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[6]
-
Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.[6]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[7]
Protocol:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[7]
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[7]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.[7]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[7] An accumulation of cells in the G2/M phase indicates mitotic arrest.[1]
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the direct visualization of the effect of this compound on the microtubule cytoskeleton.[1][7]
Protocol:
-
Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) for 20 minutes at 37°C, followed by permeabilization with chilled methanol at -20°C for 15 minutes.[1]
-
Blocking: Block non-specific antibody binding by incubating with 2% BSA in PBS for 1 hour at 37°C.[1]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
Western Blot Analysis
This method is used to detect and quantify changes in the expression levels of specific proteins involved in the cell cycle and apoptosis pathways following this compound treatment.[1]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 100 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Mad2, BubR1, p53, PARP) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.[1]
Conclusion
This compound is a highly potent microtubule inhibitor with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its picomolar cytotoxicity makes it a valuable compound for cancer research and a promising payload for antibody-drug conjugates. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a comprehensive resource for the scientific community.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Understanding the cytotoxic effects of Ansamitocin P-3
An In-Depth Technical Guide to the Cytotoxic Effects of Ansamitocin P-3
Introduction
This compound, a maytansinoid analog, is a highly potent microtubule-targeting agent that demonstrates significant cytotoxic activity across a broad range of cancer cell lines.[1] As a member of the maytansinoid family, it is structurally similar to maytansine (B1676224) but exhibits even greater potency in certain cell lines.[2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[4][5] Due to its exceptional potency, with IC50 values often in the picomolar range, this compound is a compound of significant interest, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in the field of targeted cancer therapy.[1][3]
This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its molecular mechanism, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its potent anti-proliferative effects through a well-defined, multi-step process that begins with its interaction with the core components of the cellular cytoskeleton and culminates in apoptosis.
1.1. Microtubule Disruption The primary molecular target of this compound is tubulin, the protein subunit of microtubules.[4] It binds directly to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, inducing a conformational change in the protein.[1][2] This interaction has two major consequences:
-
Inhibition of Polymerization: At sub-micromolar concentrations, this compound potently suppresses the assembly of tubulin dimers into microtubules.[4]
-
Promotion of Depolymerization: The agent actively promotes the disassembly of existing microtubules, leading to a significant decrease in the overall microtubule polymer mass within the cell.[2][4]
This profound disruption of the microtubule network cripples essential cellular functions, most notably the formation and function of the mitotic spindle required for chromosome segregation during cell division.[1][3]
1.2. Cell Cycle Arrest and Apoptosis Induction The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] This leads to the activation of key checkpoint proteins, such as Mad2 and BubR1, which halt the cell cycle in the G2/M phase to prevent improper chromosome segregation.[2][6]
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis.[3] This process is frequently mediated by the tumor suppressor protein p53.[2][5] Following microtubule disruption, activated p53 accumulates and transcriptionally activates pro-apoptotic genes.[2] The execution of the apoptotic program is often confirmed by markers such as the cleavage of Poly (ADP-ribose) polymerase (PARP).[2]
Quantitative Cytotoxicity Data
This compound exhibits remarkable potency against a variety of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically falling within the picomolar to low nanomolar range. This high level of activity underscores its potential as a therapeutic agent.
| Cell Line | Cancer Type | IC50 Value (Molar) | IC50 Value (Mass) | Citation |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | 2 x 10⁻⁶ µg/mL | [2][3][7] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM | - | [2][3][5] |
| EMT-6/AR1 | Murine Breast Cancer (MDR) | 140 ± 17 pM | - | [2][3][5] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | - | [2][3][5] |
| HCT-116 | Colorectal Carcinoma | 0.081 nM | - | [3][7] |
| U937 | Histiocytic Lymphoma | 0.18 nM | - | [3][8] |
| A-549 | Lung Carcinoma | ~0.63 nM | 4 x 10⁻⁷ µg/mL | [1][7] |
| HT-29 | Colorectal Adenocarcinoma | ~0.63 nM | 4 x 10⁻⁷ µg/mL | [1][7] |
Note: The molecular weight of this compound (635.14 g/mol ) is used for approximate conversions where necessary. The multi-drug resistant (MDR) nature of the EMT-6/AR1 cell line highlights the potential of this compound in overcoming chemoresistance.[5]
Key Experimental Protocols
The evaluation of this compound's cytotoxic effects involves a series of standardized in vitro assays. These protocols allow for the quantitative measurement of its anti-proliferative activity and the detailed characterization of its cellular mechanism of action.
Determination of Cytotoxicity (IC50) via Sulforhodamine B (SRB) Assay
This assay measures cell proliferation and viability based on the measurement of cellular protein content.
-
Cell Seeding: Culture cancer cells in the appropriate medium and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]
-
Staining: Wash the plates five times with deionized water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with a 10 mM Tris base solution.[1][3]
-
Measurement: Read the absorbance (optical density) at 510 nm using a microplate reader.[1][3]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle, revealing any drug-induced arrest.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for a specified time (e.g., 24 hours).[1]
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.[4]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Cells can be stored at -20°C.[1][4]
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30-60 minutes at room temperature in the dark.[1][4]
-
Analysis: Analyze the stained cells using a flow cytometer. An accumulation of cells in the G2/M peak compared to control samples indicates mitotic arrest.[4]
Apoptosis Quantification via Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as described previously.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the mixture at room temperature in the dark for 15 minutes.[4]
-
Analysis: Analyze the cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualization of Microtubule Integrity via Immunofluorescence
This technique allows for the direct visualization of the drug's effect on the microtubule cytoskeleton.
-
Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for an appropriate duration (e.g., 24 hours).[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.5% Triton X-100 in PBS.[1]
-
Blocking: Block non-specific antibody binding using a solution such as 3% BSA in PBS.[1]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by an appropriate fluorescently-labeled secondary antibody.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nucleus. Visualize the cells using a fluorescence microscope. Treated cells are expected to show a diffuse tubulin stain, contrasting with the well-defined filamentous network in control cells.[1]
Conclusion
This compound is a powerful cytotoxic agent that functions through a well-characterized mechanism of action.[1] By binding to tubulin, it effectively disrupts microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent induction of p53-mediated apoptosis in cancer cells.[2][4] Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount.[1][3] The detailed protocols provided herein serve as a foundational resource for researchers and drug development professionals investigating the cytotoxic properties of this compound and similar microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Ansamitocin P-3: An In-Depth Technical Guide to Preliminary In Vitro Studies
An in-depth technical guide or whitepaper on the core.
Introduction
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[1] As a structural analogue of maytansine (B1676224), it belongs to a class of potent anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[2] Its exceptional potency, with activity often in the picomolar range, makes it a compound of significant interest, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs).[1][3] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its core mechanism of action.
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the cellular microtubule network.[1] The primary mechanism involves binding to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, which induces a conformational change in the protein.[1][4] This interaction potently inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules, leading to a profound disruption of the microtubule network at picomolar concentrations.[2]
The disassembly of the mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[4][5] This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to the accumulation of key checkpoint proteins such as Mad2 and BubR1.[2][4][5] The result is a halt in cell cycle progression at the G2/M phase.[1][4] Prolonged mitotic arrest ultimately serves as a cellular stress signal that triggers the intrinsic apoptotic pathway, a process frequently mediated by the p53 tumor suppressor protein and its downstream effector, p21.[1][6]
Data Presentation
Quantitative Cytotoxicity and Binding Data
This compound demonstrates potent cytotoxicity across a variety of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar range.[1] A direct comparison in MCF-7 breast cancer cells revealed that this compound (IC50 of 20 pM) is significantly more potent than its parent compound, maytansine (IC50 of 710 pM).[3][7]
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (pM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 20 ± 3[3][4] |
| HeLa | Cervical Adenocarcinoma/Carcinoma | 50 ± 0.5[3][4] |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17[3][4] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1[3][4] |
| HCT-116 | Colorectal Carcinoma | 81[3] |
| U937 | Histiocytic Lymphoma | 180[8] |
| A-549 | Lung Carcinoma | 630 (~0.63 nM)[1][8] |
| HT-29 | Colon Adenocarcinoma | 630 (~0.63 nM)[1][8] |
Table 2: Tubulin Binding Affinity of this compound
| Parameter | Value | Method |
|---|
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | In vitro binding to purified tubulin[4][5] |
Effects on Cell Cycle and Mitosis
Treatment with this compound leads to a significant block in the G2/M phase of the cell cycle, consistent with its mechanism as a microtubule-depolymerizing agent.[4] This is reflected in a dose-dependent increase in the mitotic index of treated cells.
Table 3: Effect of this compound on Mitotic Index and Cell Cycle Distribution in MCF-7 Cells
| Parameter | Concentration (pM) | Value (%) |
|---|---|---|
| Mitotic Index | 0 (Control) | 3 ± 0.5[8] |
| 20 | 23 ± 3[8] | |
| 50 | 33 ± 0.8[8] | |
| 100 | 44 ± 4[8] | |
| Cell Cycle Phase (G2/M) | 0 (Control) | 11[8] |
| 20 | 58[8] | |
| 50 | 72[8] |
| | 100 | 78[8] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) via Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity by measuring the total protein content of viable, adherent cells.[3]
Methodology
-
Cell Culture and Seeding: Cancer cell lines are cultured in appropriate media. Cells are then harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[3][6]
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a final concentration range (e.g., 1 pM to 1000 pM). The medium in the plates is replaced with the drug-containing medium, and cells are incubated for a specified period (typically 24 to 48 hours).[3]
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating.
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the total cellular protein.[3]
-
Solubilization and Measurement: Unbound dye is washed away with acetic acid. The protein-bound dye is then solubilized with a Tris base solution. The absorbance (optical density) is read on a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[8]
Methodology
-
Cell Seeding and Treatment: Cells (e.g., MCF-7) are seeded and treated with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.[8]
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).[8]
-
Fixation: The cells are fixed by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. The fixed cells are then incubated at 4°C for at least 2 hours.[8]
-
Staining: The fixed cells are washed with PBS to remove the ethanol. The cell pellet is resuspended in a Propidium Iodide (PI) staining solution, which also contains RNase A to ensure only DNA is stained. The suspension is incubated in the dark.[8]
-
Analysis: The cell suspension is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
Protocol 3: Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.[1]
Methodology
-
Seeding and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for α-tubulin. After washing, they are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Mounting and Visualization: The coverslips are mounted onto microscope slides using a mounting medium that may contain a nuclear counterstain like DAPI. The cells are then visualized using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Ansamitocin P-3 as a Precursor for Antibody-Drug Conjugates: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on Ansamitocin P-3 as a precursor for antibody-drug conjugates.
Introduction
This compound is a potent antitumor maytansinoid, a class of macrocyclic antibiotics originally isolated from microorganisms like Actinosynnema pretiosum.[1][2][3] Structurally, it is an analogue of maytansine (B1676224) and a member of the ansamycin (B12435341) superfamily.[1][4] While highly cytotoxic, its lack of tumor specificity and narrow therapeutic window initially limited its clinical use.[5][6] However, the advent of antibody-drug conjugate (ADC) technology has repurposed these powerful agents into targeted "magic bullets" for cancer therapy.[5][7] this compound is a critical precursor for the semi-synthesis of thiol-containing maytansinoid derivatives, most notably DM1 (emtansine) and DM4 (ravtansine), which serve as the cytotoxic "warheads" in several clinically successful ADCs.[6][8][9][10] This guide provides a comprehensive technical overview of this compound's role in ADC development, from its mechanism of action to detailed experimental protocols.
Mechanism of Action: Microtubule Disruption and Apoptosis
Maytansinoids, including this compound and its derivatives, exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cellular cytoskeleton crucial for cell division.[11][12]
-
Tubulin Binding: Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[1][4][11][12] This binding inhibits the assembly of microtubules from tubulin dimers.[4][11]
-
Microtubule Destabilization: They actively promote the depolymerization of existing microtubules, leading to a net loss of microtubule polymer mass.[4][12] This disruption of microtubule dynamics is a key aspect of their potency.[13]
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[11][12][14][]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers programmed cell death (apoptosis).[11][12][16] This process often involves the activation of the p53-mediated apoptotic pathway and caspase cascades, which execute the cell death program.[11][16]
ADC Development and Evaluation
The development of a maytansinoid-based ADC is a multi-step process involving careful selection of each component, precise chemical conjugation, and rigorous evaluation.
Quantitative Data
The potency of this compound and its derivatives is demonstrated by their low half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 20 ± 3 | [17] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [17] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [17] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 | [17] |
| U937 | Histiocytic Lymphoma | 180 |[17] |
Table 2: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (pM) | Reference |
|---|---|---|---|---|
| anti-CD33-SMCC-DM1 | CD33 | MOLM-13 | ~100-300 | [18] |
| anti-EGFR AaMCs* | EGFR | Various EGFR+ lines | 1.1 x 10² - 3.7 x 10³ | [19] |
| anti-EpCAM-SMCC-DM1 | EpCAM | HCT-15 | ~100 | [20] |
| anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 | ~100 | [20] |
Note: AaMCs are novel anilino-maytansinoid ADCs. Data represents a range across different linker variations and cell lines.
Table 3: Comparative Effects of Maytansinoids on Microtubule Dynamic Instability
| Parameter | Maytansine | S-methyl DM1 | S-methyl DM4 | Reference |
|---|---|---|---|---|
| Shortening Rate Suppression | 35% | 70% | 56% | [13] |
| Growing Rate Suppression | 40% | 80% | 60% | [13] |
| Dynamicity Suppression | 45% | 85% | 73% | [13] |
| Time in Paused State Increase | Negligible | 41% | 30% | [13] |
Data reflects effects at a 100 nmol/L concentration on purified microtubules.
Experimental Protocols
1. Semi-Synthesis of Thiol-Containing Maytansinoids (e.g., DM1) from this compound
This compound is the starting material for producing maytansinoid derivatives suitable for antibody conjugation, such as DM1. The process involves modifying the C-3 ester side chain to introduce a thiol group.
-
Objective: To convert this compound into a thiol-containing derivative (e.g., DM1) for subsequent conjugation to a linker.
-
General Procedure:
-
Reductive Cleavage: The ester at the C-3 position of this compound is selectively cleaved to yield maytansinol (B1676226). This is typically achieved using reducing agents like lithium trimethoxyaluminum (B11948062) hydride.
-
Esterification: The resulting free hydroxyl group on maytansinol is then re-esterified with a carboxylic acid that contains a protected thiol group (e.g., a disulfide). An example is reacting maytansinol with N-methyl-L-alanine linked to a dithiodipyridyl group.
-
Deprotection/Reduction: The disulfide bond is then reduced to reveal the free thiol group, yielding the final DM1 payload. This step must be performed carefully to prevent unwanted side reactions.
-
(Reference for general scheme:[10])
2. Antibody-Maytansinoid Conjugation and Purification
This protocol describes a general method for conjugating a maytansinoid derivative to a monoclonal antibody via lysine (B10760008) residues using a non-cleavable SMCC linker.
-
Objective: To covalently link DM1 to a monoclonal antibody and purify the resulting ADC.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Bifunctional crosslinking reagent (e.g., sulfo-SMCC).
-
Thiol-containing maytansinoid (e.g., DM1).
-
Purification system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC)).
-
-
Methodology:
-
Linker Attachment: The antibody is reacted with the bifunctional crosslinking reagent (e.g., sulfo-SMCC) to covalently attach the linker to the ε-amino groups of lysine residues. The reaction is typically performed at a controlled pH (e.g., 6.0-9.0) and temperature.[21]
-
Intermediate Purification: The resulting mixture containing antibody-linker conjugates is purified to remove excess, unreacted linker. TFF is a scalable and efficient method for this step.[21][22]
-
Payload Conjugation: The purified antibody-linker intermediate is then reacted with the thiol-containing maytansinoid (DM1). The maleimide (B117702) group on the linker reacts with the thiol group on DM1 to form a stable thioether bond.[14] This step is typically carried out in a solution with a pH of about 4 to 9.[21]
-
Final ADC Purification: The final ADC product is purified to remove unconjugated payload, aggregated protein, and other reaction by-products.[21] Common methods include:
-
Tangential Flow Filtration (TFF): A fast and scalable method for buffer exchange and removal of small molecule impurities.[22][23]
-
Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on size, effectively removing free drug and aggregates.[22][24]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs).[24]
-
-
3. In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the IC50 of an this compound-based ADC against a target cancer cell line.
-
Objective: To quantify the potency of the ADC by measuring its ability to inhibit cell proliferation.
-
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, MOLM-13) into 96-well plates at a predetermined density and allow them to adhere overnight.[12][18]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control and wells with a non-binding control ADC to assess target-specific killing.[12][25]
-
Incubation: Incubate the plates for a period of 4 to 6 days at 37°C in a humidified CO2 incubator.[25]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or SRB. For an MTT assay, incubate cells with MTT reagent, which is converted by viable cells into a colored formazan (B1609692) product. Solubilize the formazan and measure the absorbance.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.[16]
-
4. In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor activity of an this compound-based ADC in a mouse model.
-
Objective: To assess the in vivo efficacy of the ADC in reducing tumor growth.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) that express the target antigen into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-binding control ADC).[12]
-
ADC Administration: Administer the treatments, typically via intravenous (i.v.) injection, according to a predetermined dosing schedule.[12]
-
Monitoring: Measure tumor volumes with calipers at regular intervals (e.g., twice weekly). Monitor the body weight and overall health of the mice as indicators of toxicity.[12]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for weighing and further analysis. Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.[12]
-
Conclusion
This compound is a cornerstone in the development of maytansinoid-based antibody-drug conjugates. Its high potency, coupled with a well-understood mechanism of action involving microtubule disruption, makes its derivatives ideal payloads for targeted cancer therapy.[12] The successful clinical application of ADCs derived from this natural product, such as Trastuzumab emtansine, validates this approach. Future advancements will likely focus on refining linker technologies and conjugation methods to further widen the therapeutic window, overcome drug resistance, and expand the application of these powerful agents to a broader range of malignancies.[16] A thorough understanding of the technical aspects of ADC synthesis, purification, and evaluation is paramount for researchers aiming to harness the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial Biosynthesis of 3- O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
Methodological & Application
Ansamitocin P-3: In Vitro Cytotoxicity Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] this compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, inducing a conformational change in the protein.[1] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[1] The profound disruption of the microtubule network leads to the activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and ultimately, p53-mediated apoptosis.[1][3] With IC50 values frequently in the picomolar range, this compound is a promising payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][4]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (pM) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | Not Specified |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 | Not Specified |
| EMT-6/AR1 | Murine Breast Cancer (Multi-drug Resistant) | 140 ± 17 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | Not Specified |
| U937 | Histiocytic Lymphoma | 180 | Not Specified |
| HCT-116 | Colorectal Carcinoma | 81 | Not Specified |
| A-549 | Lung Carcinoma | ~630 (0.63 nM) | Not Specified |
| HT-29 | Colon Adenocarcinoma | ~630 (0.63 nM) | Not Specified |
Data sourced from multiple studies.[3][4][5][6][7][8]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration (pM) | % of Cells in G2/M Phase |
| 0 (Control) | 26 |
| 50 | 50 |
| 100 | 70 |
Data indicates a dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle after 24 hours of treatment.[5][7]
Experimental Protocols
Cell Proliferation (Cytotoxicity) Assay using Sulforhodamine B (SRB)
This protocol is a common method for determining cytotoxicity based on the measurement of cellular protein content.[1][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)[1]
-
Complete culture medium (e.g., MEM or Leibovitz's L-15) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution[1]
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)[7]
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[1][4]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a specified duration, typically 24 to 48 hours.[1][4]
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[7]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.[1][7]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[7]
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry completely.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
Cold 70% Ethanol[7]
-
Propidium (B1200493) Iodide (PI) staining solution (containing RNase A)[1][7]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[1][7]
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.[1][7]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.[1][7]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
Visualizations
Caption: Experimental workflows for cytotoxicity and cell cycle analysis.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Treating Cancer Cell Lines with Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent demonstrating significant cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which culminates in cell cycle arrest and apoptosis.[1][2] The remarkable potency of this compound, with IC50 values frequently in the picomolar range, highlights its potential as a payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][3] This document provides a comprehensive guide to the effects of this compound, including quantitative cytotoxicity data, detailed experimental methodologies, and a visual representation of its molecular pathway.
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the cellular microtubule network. It binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, inducing a conformational change in the protein.[1][2] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[1][2] The disruption of microtubule integrity has profound consequences for cellular processes, particularly mitosis.
The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] Key checkpoint proteins, including Mad2 and BubR1, are activated, leading to a halt in cell cycle progression at the G2/M phase.[1][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and its downstream effector, p21.[1][4]
Data Presentation
Quantitative Cytotoxicity Data of this compound
This compound demonstrates potent cytotoxicity across various human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range.[1]
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM |
| EMT-6/AR1 | Mouse Mammary Tumor (MDR) | 140 ± 17 pM |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM |
| HCT-116 | Colorectal Carcinoma | 0.081 nM |
| U937 | Histiocytic Lymphoma | 0.18 nM |
| A-549 | Lung Carcinoma | ~0.63 nM (4 x 10⁻⁷ µg/mL) |
| HT-29 | Colorectal Adenocarcinoma | ~0.63 nM (4 x 10⁻⁷ µg/mL) |
Note: The molecular weight of this compound is 635.14 g/mol . The IC50 value of 4 x 10⁻⁷ µg/mL for A-549 and HT-29 cells corresponds to approximately 0.63 nM.[1]
Experimental Protocols
Cell Culture
Human cancer cell lines such as MCF-7, HeLa, and MDA-MB-231 are typically cultured in appropriate media (e.g., MEM or Leibovitz's L-15) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cell Proliferation Assay (Sulforhodamine B - SRB)
The Sulforhodamine B (SRB) assay is a common method to determine cytotoxicity based on the measurement of cellular protein content.[1][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 24-48 hours).[1]
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[1][5]
-
Washing: Wash the plates five times with deionized water and air dry.[1]
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][5]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry the plates.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[1] The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium (B1200493) Iodide (PI) staining solution with RNase A
Procedure:
-
Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.[1]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1]
Immunofluorescence for Microtubule Integrity
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
Materials:
-
Glass coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Seeding & Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for 24 hours.[1]
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.[1]
-
Blocking: Block non-specific antibody binding using a solution like 3% BSA in PBS.[1]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[1]
-
Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).[1] Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
Visualizations
Caption: Standard experimental workflow for evaluating the in vitro effects of this compound on cancer cells.
Caption: this compound binds tubulin, leading to microtubule disruption, mitotic arrest, and p53-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Ansamitocin P-3 Tubulin Polymerization Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent that exhibits significant anti-proliferative activity against a range of cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] this compound binds to β-tubulin, inhibiting its polymerization into microtubules and actively promoting the depolymerization of existing microtubules.[1][3] This disruption of the microtubule network leads to mitotic arrest and subsequent induction of apoptosis, making it a key area of interest for cancer therapeutic development, particularly as a payload in antibody-drug conjugates (ADCs).[1]
These application notes provide a comprehensive overview of the tubulin polymerization inhibition assay for this compound, including detailed protocols, quantitative data, and a visualization of the experimental workflow and associated signaling pathway.
Quantitative Data Summary
This compound demonstrates potent biological activity, both in terms of its direct interaction with tubulin and its cytotoxic effects on cancer cells. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Lines/Conditions | Citation |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified tubulin | [2][4][5][6] |
| Cell Line | Cancer Type | IC50 Value (Cell Proliferation) | Citation |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [2][4][6] |
| HeLa | Cervical Cancer | 50 ± 0.5 pM | [2][4][6] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 pM | [2][4][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [2][4][6] |
| U937 | Histiocytic Lymphoma | 0.18 nM | [7] |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on the polymerization of purified tubulin in vitro. The assay monitors the change in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization.[3]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
DMSO (vehicle control)
-
Pre-chilled 96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer.
-
Supplement the tubulin solution with 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound (and a DMSO vehicle control) to the designated wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells containing the test compounds.
-
Initiate tubulin polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Determine the rate of polymerization and the maximum polymer mass from the curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
Visualizations
Experimental Workflow: Tubulin Polymerization Inhibition Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Signaling Pathway: this compound Induced Mitotic Arrest and Apoptosis
Caption: Signaling cascade of this compound leading to apoptosis.
Mechanism of Action
This compound exerts its potent anti-cancer effects by directly targeting tubulin, the fundamental component of microtubules. It binds to a site on β-tubulin that partially overlaps with the vinblastine (B1199706) binding site.[1][3][4] This binding event has two major consequences on microtubule dynamics:
-
Inhibition of Polymerization: this compound prevents the assembly of tubulin dimers into microtubules.[1][3]
-
Promotion of Depolymerization: It actively enhances the disassembly of existing microtubules.[1][3]
The resulting disruption of the microtubule network has profound cellular consequences. The inability to form a functional mitotic spindle during cell division prevents proper chromosome alignment and segregation.[4][6] This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to the recruitment of proteins like Mad2 and BubR1.[1][4][5][6] The sustained activation of the SAC results in a prolonged arrest of the cell cycle in the G2/M phase.[2][4] Ultimately, this prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, often mediated by the p53 tumor suppressor protein.[1][4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
Purifying Ansamitocin P-3: A Detailed Guide for Researchers
Application Notes and Protocols for the Isolation of a Potent Antitumor Agent from Fermentation Broth
Ansamitocin P-3, a key component in the development of Antibody-Drug Conjugates (ADCs), is a potent microtubule inhibitor with significant antitumor properties.[1][2] Its primary source is the fermentation broth of microorganisms such as Actinosynnema pretiosum.[1][3] The complexity of this biological matrix, however, presents a considerable challenge for downstream processing. This document provides detailed application notes and standardized protocols for the multi-step purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described workflow is designed to achieve the high purity (>95%) required for pharmaceutical applications.[1]
I. Overview of the Purification Workflow
The purification of this compound is a sequential process designed to progressively increase the purity of the target molecule. The general workflow commences with the harvesting and clarification of the fermentation broth, followed by a series of chromatographic separations that leverage the physicochemical properties of this compound to isolate it from a complex mixture of structurally similar analogues and other metabolites.[1][4]
Caption: General experimental workflow for the purification of this compound.
II. Quantitative Data Summary
The following table summarizes the expected outcomes at each major stage of the purification process. The values are representative and may vary depending on the specific fermentation conditions and the scale of the operation.
| Purification Stage | Starting Material | Key Impurities Removed | Purity of this compound | Overall Yield |
| Solvent Extraction | Clarified Fermentation Broth | Polar compounds, salts, media components | 5-15% | 85-95% |
| Macroporous Resin Chromatography | Crude Extract | Highly polar impurities, some pigments | 30-50% | 70-85% |
| Silica Gel Chromatography | Concentrated Eluate from Resin Chromatography | Less polar and some structurally similar impurities | ~80% | 50-70% |
| Reversed-Phase HPLC | Enriched Fraction from Silica Gel Chromatography | Structurally related ansamitocin analogues | >95% | 30-50% |
| Crystallization | Pooled and Concentrated HPLC Fractions | Residual impurities, amorphous material | >98% | 20-40% |
III. Detailed Experimental Protocols
A. Fermentation of Actinosynnema pretiosum
-
Seed Culture Preparation: Inoculate a spore suspension or mycelia of Actinosynnema pretiosum into a seed culture medium. A typical medium contains glucose, soluble starch, soybean meal, polypeptone, NaCl, and CaCl₂, with the pH adjusted to 7.0.[5] Incubate at 28°C with shaking at 220 rpm for approximately 48 hours.[5]
-
Production Culture: Transfer the seed culture (typically 5-10% v/v) into the production fermentation medium. A common production medium consists of maltodextrin, soluble starch, malt (B15192052) extract, polypeptone, and CaCl₂, with the pH adjusted to 7.0.[5] Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 10 days.[6]
-
Harvesting and Clarification: After fermentation, separate the mycelia from the broth by centrifugation or filtration to obtain the clarified fermentation broth.
B. Protocol 1: Solvent Extraction
This initial step aims to extract this compound and other hydrophobic to moderately polar compounds from the aqueous fermentation broth.
-
pH Adjustment: Adjust the pH of the clarified fermentation broth to a neutral or slightly basic range (pH 7.0-8.0) to ensure this compound is in its non-ionized form.[4]
-
Extraction: Transfer the pH-adjusted broth to a separatory funnel and add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297).[4]
-
Mixing: Shake the separatory funnel vigorously for 5-10 minutes, periodically venting to release any pressure buildup.[4]
-
Phase Separation: Allow the layers to separate. The organic layer containing this compound will typically be the upper layer.
-
Collection: Carefully drain and collect the organic layer. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure to obtain the crude extract.
C. Protocol 2: Macroporous Resin Chromatography
This step serves to capture and concentrate this compound while removing highly polar impurities.
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with methanol (B129727) and then deionized water. Pack the activated resin into a column and equilibrate it with deionized water.[1]
-
Loading: Adjust the pH of the crude extract (redissolved in a suitable solvent if necessary and diluted with water) to 6.0-7.0. Load the sample onto the equilibrated column at a flow rate of 1-2 bed volumes (BV) per hour.[1]
-
Washing: Wash the column with 3-5 BV of deionized water to remove salts and other highly polar impurities.[1]
-
Elution: Elute the bound ansamitocins using a stepwise gradient of methanol in water (e.g., 50% methanol, followed by 100% methanol).[1]
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with detection at 254 nm.[1]
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate under reduced pressure.
D. Protocol 3: Silica Gel Column Chromatography
This step separates this compound from other compounds based on polarity.
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the concentrated eluate from the macroporous resin step in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound using TLC or HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound with a target purity of approximately 80% and evaporate the solvent.[1]
E. Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final chromatographic step is a high-resolution technique to separate this compound from any remaining closely related structural analogues.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile (B52724) and water).[1]
-
Sample Preparation: Dissolve the enriched this compound fraction from the silica gel chromatography step in the mobile phase. Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[1]
-
Chromatography: Inject the prepared sample onto the column. Elute with a gradient of acetonitrile in water, for example, ranging from 50% to 80% acetonitrile over 30-40 minutes.[1]
-
Detection and Collection: Monitor the eluent at 254 nm and collect the peak corresponding to this compound.[1]
-
Final Processing: Concentrate the collected fraction to remove the mobile phase solvents.
F. Protocol 5: Crystallization
Crystallization is often employed as a final step to obtain high-purity, solid this compound.
-
Dissolution: Dissolve the purified this compound from the RP-HPLC step in a minimal amount of a good solvent, such as ethyl acetate.[1]
-
Induction of Precipitation: Slowly add a poor solvent, such as hexane or heptane, until the solution becomes slightly turbid.[1]
-
Crystal Formation: Allow the solution to stand undisturbed, preferably at a cool temperature, to facilitate slow crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the poor solvent, and dry them under a vacuum.
IV. Troubleshooting and Optimization
-
Emulsion Formation during Extraction: To break emulsions, add a small amount of a de-emulsifying agent like a saturated salt solution or centrifuge the mixture at a low speed.[4]
-
Peak Tailing in HPLC: Secondary interactions with the stationary phase can cause peak tailing. Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase or operating at a slightly elevated temperature can improve peak shape.[4]
-
Difficulty with Crystallization: If crystallization is challenging, re-purifying the material using a different chromatographic technique to remove inhibitory impurities may be necessary. Trying different solvent systems or slowly evaporating the solvent to achieve supersaturation can also be effective.[4]
V. Signaling Pathways and Logical Relationships
The production of this compound is a complex biological process. The following diagram illustrates the logical relationship between the biosynthetic precursors and the final product.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ansamitocin P-3
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from microorganisms like Actinosynnema pretiosum, it functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis.[1][2] This cytotoxic activity makes this compound a critical payload component in antibody-drug conjugates (ADCs), such as Trastuzumab emtansine (T-DM1), for targeted cancer therapy.[1][2][3] Accurate and robust analytical methods are therefore essential for the quantification and characterization of this compound in various contexts, including fermentation broth, biological matrices, and final drug products.[1]
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for purity assessment and quantification in fermentation broths, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for analysis in complex biological matrices like plasma.[1][4]
HPLC-UV Method for Quantification in Fermentation Broth
This method is designed for the routine quantification and purity assessment of this compound from microbial fermentation cultures.[1]
Experimental Protocol
a) Sample Preparation (from Fermentation Broth)
-
For cell lysis and extraction, add the broth to a tube containing 4 mL of a pre-chilled 4:1 methanol-water solution and 200 µL of cold chloroform.[1] Alternatively, extract the supernatant from a centrifuged sample with an equal volume of ethyl acetate.[5]
-
Sonicate the mixture in an ice bath to ensure complete cell lysis.[1]
-
(Optional) Add an appropriate internal standard for improved quantification.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.[1][5]
-
Centrifuge the reconstituted sample to pellet any insoluble debris.[1]
-
Transfer the clear supernatant to an HPLC vial for analysis.[1]
b) HPLC-UV System Conditions A standard HPLC system equipped with a C18 column and a UV detector is used.[5][6]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[3][5][6] |
| Mobile Phase | Isocratic elution with 70% Methanol in Water[5][6] |
| Alternative: 55% Acetonitrile / 45% Water with 0.5% Formic Acid[3] | |
| Flow Rate | 0.8 - 1.0 mL/min[5][6] |
| Detection | UV at 254 nm[1][2][5][6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 10 µL[7] |
c) Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the prepared sample onto the column.[1]
-
Identify the this compound peak by comparing its retention time with that of a purified reference standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated from the analytical reference standard.[1][5]
Method Validation Data (HPLC-UV)
| Parameter | Typical Value / Range |
| Linearity Range | 1 - 100 µg/mL[1] |
| Accuracy (Recovery) | 98 - 102%[1] |
LC/MS/MS Method for Quantification in Biological Matrices
This highly sensitive and specific method is ideal for pharmacokinetic studies and quantifying this compound in complex biological matrices such as rat plasma.[1][4]
Experimental Protocol
a) Sample Preparation (from Plasma)
-
Pipette 0.2 mL of rat plasma into a microcentrifuge tube.[1][4]
-
Add a suitable internal standard (e.g., depsipeptide FK228) to the plasma.[1][4]
-
Extract this compound and the internal standard by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[1][4]
-
Carefully transfer the organic (upper) layer to a new tube.[4]
-
Inject the prepared sample into the LC/MS/MS system.[1]
b) LC/MS/MS System Conditions The analysis is performed using an HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
| Parameter | Condition |
| Column | Betabasic C8, 50 x 2.1 mm, 5 µm particle size[4] |
| Mobile Phase | Isocratic elution with 70% Acetonitrile / 0.9% Formic Acid in Water[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (this compound) | m/z 635.2 → 547.2[4] |
| MRM Transition (Internal Standard) | m/z 541.5 → 424.0 (for depsipeptide FK228)[4] |
c) Quantification Quantification is based on the peak area ratio of this compound to the internal standard, calculated against a calibration curve.[1]
Method Validation Data (LC/MS/MS in Rat Plasma)
| Parameter | Value / Range |
| Linearity Range | 1 - 500 ng/mL[1][4] |
| Within-day CV | 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL)[1][4] |
| Between-day CV | 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL)[1][4] |
Visualized Workflows
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow from fermentation broth.
Caption: Sample preparation workflow from plasma for LC/MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Ansamitocin P-3 in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and specific method for the quantification of Ansamitocin P-3 (AP-3), a potent antitumor agent, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is applicable for pharmacokinetic studies, metabolism research, and quality control during drug development. The method utilizes a reversed-phase C8 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.
Introduction
This compound is a maytansinoid that exhibits significant antitumor activity.[1][2] As a key component in antibody-drug conjugates (ADCs), accurate quantification of AP-3 in various biological samples is crucial for preclinical and clinical research.[3] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound.
Experimental
2.1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Internal Standard (IS): Depsipeptide FK228 (or a suitable stable isotope-labeled analog)[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Rat plasma (or other relevant biological matrix)
2.2. Sample Preparation: Liquid-Liquid Extraction
This protocol is optimized for the extraction of this compound from rat plasma.[1]
-
To 0.2 mL of rat plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.3. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | Betabasic C8, 50 mm x 2.1 mm, 5 µm[1] |
| Mobile Phase | 70% Acetonitrile / 0.9% Formic acid in Water[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 0.2 mL/min (A pre-source splitter may be used to introduce a fraction of the eluent into the source)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (m/z) | This compound: 635.2, Internal Standard (FK228): 541.5[1] |
| Product Ion (m/z) | This compound: 547.2, Internal Standard (FK228): 424.0[1] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Results and Discussion
3.1. Method Validation
The method was validated for linearity, precision, and accuracy.
Table 2: Quantitative Performance of the LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL in rat plasma[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | |
| Within-day (1 ng/mL) | 12.9%[1] |
| Within-day (10 ng/mL) | 6.7%[1] |
| Within-day (200 ng/mL) | 5.5%[1] |
| Between-day (1 ng/mL) | 10.4%[1] |
| Between-day (10 ng/mL) | 6.5%[1] |
| Between-day (200 ng/mL) | 6.4%[1] |
The developed LC-MS/MS method demonstrates excellent linearity over the specified concentration range and good precision for both intra-day and inter-day analyses.[1]
3.2. Metabolism of this compound
In vitro studies with human and rat liver microsomes have shown that this compound is metabolized.[4][5] The major metabolic pathway in human liver microsomes is demethylation at the C-10 position.[4][5] Other minor pathways include oxidation and sequential oxidation/demethylation.[4][5] The rate of metabolism has been observed to be different between rat and human liver microsomes.[4][5]
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in biological matrices. This method is suitable for a variety of applications in drug development and research.
Visualized Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathway (Metabolism)
Caption: Metabolism of this compound.
References
- 1. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism studies of the anti-tumor agent maytansine and its analog this compound using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Developing Potent Antibody-Drug Conjugates with Ansamitocin P-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting agent, Ansamitocin P-3. Herein, we detail the mechanism of action of this compound, provide step-by-step protocols for key experimental procedures, and present quantitative data to inform ADC design and evaluation.
Introduction to this compound in ADCs
This compound, a maytansinoid derivative, is a highly effective anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Its exceptional cytotoxicity, with activity in the picomolar range against various cancer cell lines, makes it an ideal payload for ADCs.[3] ADCs are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window and minimizing systemic toxicity.[4] The successful clinical application of maytansinoid-based ADCs, such as trastuzumab emtansine (T-DM1), underscores the therapeutic potential of this class of payloads.[5][6]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a well-defined mechanism involving the disruption of the cellular microtubule network.[1]
-
Tubulin Binding: this compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This interaction, characterized by a strong binding affinity, induces conformational changes in the tubulin protein.[2]
-
Microtubule Disruption: The binding of this compound to tubulin dimers inhibits their assembly into microtubules and promotes the depolymerization of existing microtubules.[1][7] This leads to a significant decrease in the microtubule polymer mass within the cell.[1]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[2][7] This activates the Spindle Assembly Checkpoint (SAC), leading to a block in the cell cycle at the G2/M phase.[1][2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, often mediated by the tumor suppressor protein p53.[1][2] This leads to the activation of pro-apoptotic genes and ultimately, programmed cell death.[1]
Quantitative Data on this compound Cytotoxicity
This compound demonstrates potent cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
| HCT-116 | Colon Carcinoma | 81 |
| A-549 | Lung Carcinoma | ~630 |
| HT-29 | Colon Adenocarcinoma | ~630 |
| Data compiled from multiple sources.[2][8] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the development and evaluation of this compound-based ADCs.
Protocol for this compound Conjugation to an Antibody (Lysine-Based)
This protocol describes a common method for conjugating this compound to an antibody via its lysine (B10760008) residues using a heterobifunctional SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[9][10][11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
SMCC linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the Reaction Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Modification with SMCC Linker:
-
Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add the SMCC solution to the antibody solution at a molar ratio of approximately 5-15 moles of SMCC per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Linker:
-
Purify the maleimide-activated antibody from excess SMCC linker using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.
-
-
Conjugation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound solution to the maleimide-activated antibody at a molar ratio of approximately 3-10 moles of this compound per mole of antibody.
-
Incubate the reaction for 4-16 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
-
Purification of the ADC:
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Determine the average DAR using techniques such as UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[15]
-
Protocol for In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[2][16][17]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound ADC
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% Acetic acid
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound ADC in complete cell culture medium.
-
Replace the medium in the wells with the drug dilutions and incubate for 72-96 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol for Immunofluorescence Visualization of Microtubule Disruption
This protocol allows for the visualization of the effects of this compound ADC on the microtubule network within cells.[7][9]
Materials:
-
Cells grown on glass coverslips
-
This compound ADC
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Treat cells with the this compound ADC at various concentrations for a specified time.
-
-
Fixation:
-
Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Wash the cells with PBS and block with 1% BSA for 1 hour.
-
-
Antibody Staining:
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS and stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In treated cells, expect to see a diffuse tubulin stain, indicating microtubule depolymerization, in contrast to the well-defined filamentous network in control cells.
-
Protocol for Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19][20]
Materials:
-
Cells treated with this compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide - PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the this compound ADC.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[1][5]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
This compound ADC
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, ADC, non-binding control ADC).
-
Administer the treatments intravenously (i.v.) according to the desired dosing schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Pharmacokinetics of this compound-Based ADCs
The pharmacokinetic (PK) properties of an ADC are crucial for determining its efficacy and safety. The PK of maytansinoid ADCs, such as T-DM1, have been extensively studied.
| Parameter | T-DM1 (3.6 mg/kg) in Rats | T-DM1 (3.6 mg/kg) in Humans (Phase II) |
| Clearance (CL) | ~7-13 mL/day/kg | 0.676 L/day |
| Volume of Distribution (Vc) | - | 3.13 L |
| Terminal Half-life (t1/2) | ~4 days | ~4 days |
| Data for T-DM1, a maytansinoid ADC, serves as a representative example.[5][18][19][21][22] |
The clearance of T-DM1 is faster than that of unconjugated trastuzumab, which may be due to the deconjugation of the DM1 payload.[19][21] The concentration of free DM1 in plasma is generally low, indicating the stability of the ADC in circulation.[18]
Conclusion
This compound is a highly potent cytotoxic agent that has demonstrated significant potential as a payload for antibody-drug conjugates. Its well-characterized mechanism of action, involving microtubule disruption and induction of apoptosis, provides a strong rationale for its use in targeted cancer therapy. The detailed protocols and quantitative data presented in this document offer a valuable resource for researchers and drug developers working to advance the next generation of this compound-based ADCs. Careful optimization of the conjugation chemistry, thorough in vitro and in vivo evaluation, and a comprehensive understanding of the ADC's pharmacokinetic properties will be critical for the successful clinical translation of these promising therapeutic agents.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Mechanistic pharmacokinetic/pharmacodynamic modeling of in vivo tumor uptake, catabolism, and tumor response of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Catabolic fate and pharmacokinetic characterization of trastuzumab emtansine (T-DM1): an emphasis on preclinical and clinical catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. page-meeting.org [page-meeting.org]
- 20. researchgate.net [researchgate.net]
- 21. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Ansamitocin P-3 as a Payload in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a highly potent microtubule-targeting agent with significant anti-proliferative activity.[1][2] Its exceptional cytotoxicity, often in the picomolar range, makes it an ideal payload for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[3][4] ADCs are designed to selectively deliver potent cytotoxic agents like this compound to tumor cells by targeting tumor-specific antigens, thereby minimizing systemic toxicity.[5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1] It binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to the inhibition of microtubule polymerization and the promotion of microtubule depolymerization.[1][3][4] This disruption of the microtubule network results in the following downstream cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[2][5]
-
Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), triggering programmed cell death (apoptosis).[1][5] This process is often mediated by the p53 tumor suppressor protein, which transcriptionally activates pro-apoptotic genes.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and tubulin binding affinity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3[2] |
| HeLa | Cervical Cancer | 50 ± 0.5[2] |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17[2] |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1[2] |
| U937 | Histiocytic Lymphoma | 180[6] |
| A-549 | Lung Carcinoma | ~630[3][7] |
| HT-29 | Colorectal Adenocarcinoma | ~630[3][7] |
Table 2: Tubulin Binding Affinity of this compound
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM[2] |
Signaling Pathway and ADC Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for preclinical development of an this compound based ADC.
Caption: this compound ADC binds to a tumor antigen, is internalized, and releases its payload, which disrupts microtubules, leading to mitotic arrest and apoptosis.
Caption: A typical workflow for the preclinical development of maytansinoid-based ADCs.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
Cold trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells.[5] Include a vehicle control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24 or 48 hours).[5]
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.[5]
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.[5]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[5]
-
Solubilization and Measurement: Solubilize the bound dye with Tris base solution and measure the absorbance at a suitable wavelength.
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell survival against the drug concentration.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.[3]
Materials:
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Staining solution containing propidium (B1200493) iodide (PI) and RNase A
Procedure:
-
Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[3]
-
Harvesting: Harvest the cells by trypsinization.[3]
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.[1]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each phase of the cell cycle.[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[1]
Materials:
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.[1]
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[1]
-
Incubation: Incubate at room temperature in the dark for 15 minutes.[1]
-
Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model for Efficacy Studies
This is a general protocol for evaluating the in vivo efficacy of this compound-based ADCs.[5]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells
-
This compound ADC
-
Vehicle control
-
Non-binding control ADC
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Grouping and Dosing: Randomize tumor-bearing mice into different treatment groups and administer the respective treatments (e.g., intravenously).[5]
-
Monitoring: Monitor tumor volume and body weight regularly.[5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.[5]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.[5]
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action involving microtubule disruption and induction of apoptosis.[1][5] Its picomolar to nanomolar potency against a range of cancer cell lines underscores its potential as a payload in antibody-drug conjugates for targeted cancer therapy.[2][6] The provided protocols offer a framework for the preclinical evaluation of this compound and its conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
Application Note: Elucidating the Antiproliferative Effects of Ansamitocin P-3 on the Cell Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent with significant anti-proliferative activity against various cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[3][4] This application note provides a detailed experimental framework for investigating the effects of this compound on the cell cycle, focusing on its ability to induce mitotic arrest. The protocols outlined below describe methods for cell culture and treatment, cell cycle analysis by flow cytometry, and protein expression analysis by Western blotting.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin, a fundamental component of microtubules.[4] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[3][5] The disruption of microtubule integrity prevents the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.[4] This failure to form a proper spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase.[2][4] Key proteins involved in this checkpoint, such as Mad2 and BubR1, are activated, leading to a sustained mitotic arrest.[1][2][6] Prolonged arrest in mitosis can ultimately trigger the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and its downstream effector, p21.[3][4]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Concentration (pM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 20 | 45.8 ± 2.5 | 15.1 ± 1.2 | 39.1 ± 2.2 |
| 50 | 25.3 ± 1.9 | 10.2 ± 0.9 | 64.5 ± 3.0 |
| 100 | 15.1 ± 1.3 | 5.4 ± 0.5 | 79.5 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Levels in MCF-7 Cells Treated with this compound for 24 Hours
| Treatment Concentration (pM) | Cyclin B1 | p-Histone H3 (Ser10) | Mad2 | BubR1 | p53 | p21 |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 50 | 3.25 | 4.10 | 2.80 | 2.50 | 1.90 | 2.10 |
| 100 | 4.50 | 5.80 | 3.90 | 3.60 | 2.75 | 3.00 |
Values are normalized to the vehicle control and represent the fold change in protein expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
Materials:
-
MCF-7 (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 20 pM, 50 pM, 100 pM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in the different phases of the cell cycle.[7][8]
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes (or at -20°C for overnight storage).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of key proteins involved in the cell cycle arrest induced by this compound.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-Mad2, anti-BubR1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Visualizations
Caption: this compound's mechanism of action leading to G2/M cell cycle arrest and apoptosis.
Caption: Experimental workflow for studying this compound's effect on the cell cycle.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Quantification of Ansamitocin P-3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from microorganisms, it exhibits significant cytotoxic activity by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[1] This mechanism of action makes this compound and its derivatives highly valuable as payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Accurate and robust quantification of this compound in biological matrices such as plasma, serum, and cell lysates is critical for pharmacokinetic studies, dose-response assessments, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a proposed Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the validated analytical methods for this compound quantification.
Table 1: LC-MS/MS Method Validation Data in Rat Plasma [1]
| Parameter | Value |
| Linearity Range | 1-500 ng/mL |
| Within-day Coefficient of Variation (CV) at 1 ng/mL | 12.9% |
| Within-day CV at 10 ng/mL | 6.7% |
| Within-day CV at 200 ng/mL | 5.5% |
| Between-day CV at 1 ng/mL | 10.4% |
| Between-day CV at 10 ng/mL | 6.5% |
| Between-day CV at 200 ng/mL | 6.4% |
Table 2: HPLC-UV Method Validation (Typical Parameters) [1]
| Parameter | Typical Value/Range |
| Linearity Range | 1-100 µg/mL |
| Precision (RSD) | <2% |
| Accuracy (Recovery) | 98-102% |
| Limit of Detection (LOD) | Method Dependent |
| Limit of Quantification (LOQ) | Method Dependent |
Signaling Pathway: this compound Mechanism of Action
This compound exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division.
Figure 1. Simplified signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex biological matrices like plasma.[1]
a. Sample Preparation (from Rat Plasma) [1]
-
To 0.2 mL of rat plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., depsipeptide FK228).
-
Add 1 mL of ethyl acetate (B1210297) to the plasma sample for liquid-liquid extraction.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
Figure 2. LC-MS/MS sample preparation workflow from plasma.
b. LC-MS/MS Instrumental Parameters [1]
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent
-
Column: Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) / 0.9% formic acid in water
-
Flow Rate: 0.2 mL/min (with a pre-source split, where 5% of the eluent is introduced into the API source)
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 635.2 -> 547.2
-
Internal Standard (FK228): m/z 541.5 -> 424.0
-
c. Data Analysis
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve using known concentrations of this compound spiked into the same biological matrix.
Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in less complex matrices or when higher concentrations are expected, such as in fermentation broths.[1]
a. Sample Preparation (from Fermentation Broth) [1]
-
Collect 1 mL of the fermentation broth.
-
Add the broth to a pre-chilled tube containing 4 mL of a 4:1 methanol-water solution.
-
Add 200 µL of cold chloroform.
-
Sonicate the mixture in an ice bath to lyse the cells and facilitate extraction.
-
Add a suitable internal standard (e.g., L-2-chlorophenylalanine).
-
Dry the sample under vacuum or with a stream of nitrogen.
-
Reconstitute the residue in 200 µL of a methanol-water solution (e.g., 70:30).
-
Centrifuge the sample to pellet any debris.
-
Transfer the supernatant to an HPLC vial for analysis.
b. HPLC-UV Instrumental Parameters [1]
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70% methanol (B129727) in water
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
c. Data Analysis
Quantify this compound by comparing the peak area of the analyte to a standard curve prepared from an analytical reference standard.
Proposed Competitive ELISA for this compound Quantification
a. Principle of Competitive ELISA
-
An ELISA plate is coated with an this compound-protein conjugate (e.g., this compound-BSA).
-
The biological sample containing an unknown amount of this compound is mixed with a known amount of a primary antibody specific for maytansinoids.
-
This mixture is added to the coated plate. Free this compound in the sample will compete with the coated this compound for antibody binding.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Figure 3. General workflow for a competitive ELISA for this compound.
b. Key Reagents Required
-
Anti-maytansinoid monoclonal antibody: Commercially available antibodies against maytansinoid derivatives like DM1/DM4 can be tested for cross-reactivity with this compound.
-
This compound-protein conjugate (e.g., BSA or OVA): For coating the microplate. This may require custom synthesis.
-
Enzyme-conjugated secondary antibody: Specific to the host species of the primary antibody (e.g., anti-mouse IgG-HRP).
-
This compound standard: For creating the standard curve.
-
Substrate: TMB or other suitable chromogenic substrate for HRP.
c. Assay Development Considerations
-
Antibody Specificity: The cross-reactivity of the anti-maytansinoid antibody with this compound and its potential metabolites needs to be thoroughly characterized.
-
Optimization of Concentrations: The concentrations of the coating conjugate and the primary antibody must be optimized to achieve a suitable assay window and sensitivity.
-
Matrix Effects: Biological samples may contain interfering substances. Sample dilution and the use of appropriate assay buffers are crucial to minimize matrix effects.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the biological matrix, the expected concentration range, and the required throughput. LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for pharmacokinetic studies. HPLC-UV is a robust and cost-effective method for analyzing samples with higher concentrations. While requiring initial development, a competitive ELISA offers a high-throughput platform suitable for screening large numbers of samples. The protocols and data presented here provide a comprehensive guide for researchers to establish reliable and accurate quantification of this compound in various biological samples.
References
Using Ansamitocin P-3 as a Positive Control in Microtubule Disruption Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] It is an invaluable tool in the study of microtubule-dependent cellular processes and serves as a robust positive control in screening assays for novel anti-cancer drugs targeting the microtubule network. This document provides detailed application notes and protocols for utilizing this compound as a positive control in microtubule disruption experiments.
This compound functions by binding to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[1][2] The disruption of the microtubule network leads to the disassembly of the mitotic spindle, preventing proper chromosome alignment and segregation.[3][4] This activates the Spindle Assembly Checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase and subsequent induction of p53-mediated apoptosis.[1][3][4]
Data Presentation
The potent effects of this compound on cancer cell lines are demonstrated by its low picomolar IC50 values.
| Table 1: In Vitro Cytotoxicity of this compound | |
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[3] |
| HeLa (Cervical Carcinoma) | 50 ± 0.5[3] |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[3] |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[3] |
| Table 2: Biochemical Activity of this compound | |
| Parameter | Value |
| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM[3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing microtubule disruption.
Caption: this compound mechanism of action.
Caption: Microtubule disruption experimental workflow.
Experimental Protocols
Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of this compound on the microtubule network.
Materials:
-
Adherent cells (e.g., MCF-7)
-
Glass coverslips
-
Multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 20-100 pM) and appropriate controls (vehicle and/or test compounds) for 24 hours.[3][6]
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. In this compound treated cells, a diffuse tubulin staining is expected, indicating microtubule depolymerization, in contrast to the well-defined filamentous network in control cells.[2]
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle.
Materials:
-
Cells in suspension or adherent cells
-
6-well plates
-
This compound
-
Trypsin (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
Propidium (B1200493) Iodide (PI) staining solution with RNase A
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[2][6]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30-60 minutes in the dark at room temperature.
-
Analyze the cell suspension using a flow cytometer. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[2]
Apoptosis Assay using Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Cells in suspension or adherent cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Annexin V binding buffer
-
Propidium Iodide (PI)
Protocol:
-
Culture and treat cells with this compound as described for the cell cycle analysis.[4]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.[1]
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
This compound is a highly potent and well-characterized microtubule-depolymerizing agent. Its consistent and robust induction of microtubule disruption, mitotic arrest, and apoptosis makes it an ideal positive control for a variety of cell-based assays aimed at identifying and characterizing novel microtubule-targeting agents. The protocols outlined in this document provide a framework for effectively utilizing this compound to validate experimental systems and benchmark the activity of test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ansamitocin P-3 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid analog, is a highly potent microtubule-targeting agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2] These properties make this compound a compound of great interest in preclinical cancer research, both as a standalone therapeutic and as a payload for antibody-drug conjugates (ADCs).[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in preclinical cancer models.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.[1][2] The disruption of the microtubule network leads to the failure of mitotic spindle formation, activating the Spindle Assembly Checkpoint (SAC).[2] Key checkpoint proteins, including Mad2 and BubR1, are activated, causing a halt in cell cycle progression at the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[2][6]
Data Presentation
In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
| HCT-116 | Colon Carcinoma | 81 |
| A-549 | Lung Carcinoma | ~630,000 (4 x 10⁻⁷ µg/mL) |
| HT-29 | Colon Adenocarcinoma | ~630,000 (4 x 10⁻⁷ µg/mL) |
Note: The IC50 value for A-549 and HT-29 cells was converted from µg/mL to pM for comparison, using a molecular weight of 635.14 g/mol for this compound.[5]
In Vivo Efficacy of this compound Derivative
A derivative of this compound, 9-thioansamitocin P3 (AP3SH), has demonstrated tumor growth inhibition in a U937 xenograft model.[7] While specific tumor growth inhibition percentages are not detailed in the available literature, the study confirms its in vivo anti-tumor activity.[7]
Experimental Protocols
In Vitro Assays
1. Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 24-48 hours).[1]
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[1]
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[8]
-
Solubilization and Measurement: Wash the plates to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.[8]
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[1]
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate for at least 2 hours at -20°C.[1][5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.[4]
-
Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates mitotic arrest.[5]
3. Immunofluorescence for Microtubule Integrity
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
-
Seeding and Treatment: Grow cells on glass coverslips and treat with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.[1]
-
Blocking and Antibody Incubation: Block non-specific antibody binding using a solution like 3% BSA in PBS. Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nucleus. Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the in vivo efficacy of this compound or its derivatives.
-
Animal Model and Tumor Implantation:
-
Drug Formulation and Administration:
-
A general formulation for maytansinoid derivatives for intraperitoneal injection involves dissolving the compound in DMSO, then diluting with PEG300, Tween-80, and saline.
-
Administer the treatment (e.g., this compound derivative or vehicle control) intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound induced signaling pathway leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Logical Relationship of In Vivo Xenograft Study
Caption: Logical flow of an in vivo xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Immunomodulatory Effects of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent that functions by inhibiting microtubule polymerization.[1][2] Beyond its well-documented cytotoxic effects on tumor cells, this compound exhibits significant immunomodulatory properties that can contribute to its anti-cancer activity.[3][4] Notably, it has been identified as a potent inducer of dendritic cell (DC) maturation, a critical step in initiating a robust anti-tumor immune response.[3][5] These immunomodulatory effects position this compound as a compelling candidate for combination therapies, particularly with immune checkpoint inhibitors.[3]
This document provides detailed protocols for assessing the immunomodulatory effects of this compound, focusing on its impact on dendritic cells and T cells. The provided methodologies are intended to guide researchers in the comprehensive evaluation of this compound's interaction with the immune system.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the biological activity and immunomodulatory effects of this compound.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [2][6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [2][6] |
| EMT-6/AR1 | Mouse Mammary Tumor (MDR) | 140 ± 17 | [2][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [2][6] |
| U937 | Histiocytic Lymphoma | 180 | [7] |
Table 2: Immunomodulatory Effects of this compound on Dendritic Cells (DCs)
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| CD80 Expression | Murine and Human DCs | 0.1 µM | Upregulation | [1][3] |
| CD86 Expression | Murine and Human DCs | 0.1 µM | Potent Upregulation | [1][3] |
| MHC Class II Expression | Murine and Human DCs | 0.1 µM | Upregulation | [1][3] |
| IL-12 Secretion | Murine and Human DCs | 0.1 µM | Increased | [1][3] |
| TNF-α Secretion | Murine and Human DCs | 0.1 µM | Increased | [1][3] |
Experimental Protocols
Dendritic Cell (DC) Maturation Assay
This protocol details the generation of human monocyte-derived DCs and their subsequent treatment with this compound to assess maturation status by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete Medium)
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (positive control)
-
Fluorescently conjugated antibodies against human CD14, CD11c, HLA-DR, CD80, CD83, and CD86
-
Flow cytometer
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for monocytes, plate PBMCs in a culture flask and allow them to adhere for 2 hours.
-
Remove non-adherent cells by gentle washing with PBS.
-
-
Differentiation of Monocyte-Derived DCs:
-
Culture the adherent monocytes in Complete Medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).
-
On day 3, perform a half-media change with fresh cytokine-supplemented medium.
-
-
DC Treatment:
-
Harvest iDCs and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the iDCs with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).
-
-
Flow Cytometry Analysis:
-
Harvest the treated DCs and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against CD11c, HLA-DR, CD80, CD83, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression levels of maturation markers on the CD11c+ population.
-
Cytokine Profiling by ELISA
This protocol describes the measurement of pro-inflammatory cytokines secreted by DCs following treatment with this compound.
Materials:
-
Supernatants from this compound-treated DC cultures (from Protocol 1)
-
ELISA kits for human IL-12 and TNF-α
-
Microplate reader
Procedure:
-
Sample Collection:
-
After treating DCs with this compound as described in Protocol 1, centrifuge the cell suspensions and collect the supernatants.
-
Store the supernatants at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA for IL-12 and TNF-α according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
-
Mixed Lymphocyte Reaction (MLR) Assay
This protocol assesses the capacity of this compound-treated DCs to stimulate T cell proliferation.
Materials:
-
This compound-treated DCs (from Protocol 1)
-
Allogeneic T cells (isolated from a different donor than the DCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye
-
Complete Medium
-
Flow cytometer
Procedure:
-
Preparation of Responder T Cells:
-
Isolate T cells from the PBMCs of a healthy donor using a pan-T cell isolation kit.
-
Label the T cells with CFSE according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.
-
-
Co-culture:
-
Co-culture the CFSE-labeled T cells (responder cells) with the this compound-treated DCs (stimulator cells) at a ratio of 10:1 (T cells:DCs) in a 96-well round-bottom plate.
-
Include control wells with T cells alone and T cells co-cultured with vehicle-treated DCs and LPS-matured DCs.
-
-
Incubation:
-
Incubate the co-culture for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with an antibody against a T cell marker (e.g., CD3).
-
Acquire data on a flow cytometer and analyze the CFSE dilution in the CD3+ T cell population as a measure of proliferation.
-
Regulatory T Cell (Treg) Suppression Assay
This protocol evaluates the effect of this compound on the suppressive function of regulatory T cells.
Materials:
-
CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- conventional T cells (Tconv) isolated from PBMCs.
-
This compound
-
T cell activation beads (e.g., anti-CD3/CD28)
-
CFSE or other proliferation dye
-
Complete Medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate CD4+ T cells from PBMCs.
-
Separate the CD4+ T cells into CD25+ (Treg) and CD25- (Tconv) populations using magnetic-activated cell sorting (MACS).
-
Label the Tconv cells with CFSE.
-
-
Co-culture and Treatment:
-
Co-culture the CFSE-labeled Tconv cells with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Tconv:Treg).
-
Add T cell activation beads to stimulate proliferation.
-
Treat the co-cultures with different concentrations of this compound or a vehicle control.
-
Include control wells with Tconv cells alone (with activation beads) to measure maximal proliferation.
-
-
Incubation:
-
Incubate the plates for 3-4 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze the CFSE dilution in the Tconv population.
-
The percentage of suppression is calculated by comparing the proliferation of Tconv cells in the presence of Tregs to the proliferation of Tconv cells alone.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound induced DC maturation pathway.
Experimental Workflows
Caption: Workflow for DC maturation and cytokine analysis.
Caption: Workflow for Mixed Lymphocyte Reaction (MLR).
References
- 1. benchchem.com [benchchem.com]
- 2. Regulatory T cell suppression assay [sanquin.org]
- 3. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ansamitocin P-3 Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Ansamitocin P-3 (AP-3) fermentation yield.
Troubleshooting Guide
This guide addresses common issues encountered during AP-3 fermentation experiments, providing potential causes and actionable solutions.
| Issue | Possible Causes | Solutions |
| Low this compound (AP-3) Yield | Suboptimal Precursor Supply: Insufficient availability of key precursors for the AP-3 molecule.[1][2] | Implement a rational fed-batch strategy: Pulse-feed precursors like fructose (B13574) and isobutanol. For example, pulse feeding 15 g/L of fructose and 1.64 g/L of isobutanol at 60, 96, and 120 hours has been shown to significantly increase AP-3 production.[1][3] Supplementing the culture with isobutanol can lead to a four-fold improvement in AP-3 production.[1] |
| Nutrient Limitation in the Medium: The composition of the fermentation medium is critical for optimal cell growth and AP-3 production.[1] | Optimize carbon and nitrogen sources: Economical substrates like cane molasses, glycerol, and cold-pressed soybean powder can be used.[1][4] The addition of divalent metal ions, particularly Mg2+, can also enhance production by regulating enzyme activity.[1][5] | |
| Inadequate Dissolved Oxygen (DO) Levels: Oxygen availability is a key factor in aerobic fermentation processes.[1] | Implement an effective dissolved oxygen control strategy: The use of oxygen vectors, such as soybean oil, can also promote AP-3 generation. Adding 0.52% soybean oil at 50 hours has been found to increase the AP-3 yield by 49.48%.[1][6] | |
| Substrate Competition from Other Biosynthetic Pathways: The producing strain, Actinosynnema pretiosum, can synthesize other secondary metabolites that compete for the same precursors as AP-3.[1][2] | Consider genetic engineering approaches: Inactivate competing polyketide synthase (PKS) gene clusters to redirect metabolic flux towards AP-3 synthesis.[1][2] | |
| Poor Cell Growth | Suboptimal Medium Composition: The growth of Actinosynnema pretiosum can be limited by the availability of essential nutrients.[1] | Ensure the medium provides adequate carbon and nitrogen sources: While fructose as a sole carbon source can enhance AP-3 production, glucose generally supports better biomass production.[1][7] |
| Inhibitory Byproducts: The accumulation of toxic byproducts can inhibit cell growth.[1] | Monitor the accumulation of potential inhibitory compounds. A well-designed fed-batch strategy can help to control the concentration of substrates and byproducts.[1] | |
| High Shear Stress: Excessive agitation speeds can damage mycelia, leading to poor growth.[1] | Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear stress.[1] | |
| Inconsistent Fermentation Performance | Variability in Inoculum Quality: The age and quality of the seed culture can significantly impact the fermentation outcome.[1] | Standardize the inoculum preparation procedure: Ensure consistent age, cell density, and viability of the seed culture. |
| Genetic Instability of the Production Strain: High-producing strains can sometimes be unstable and lose their productivity over successive generations. | Implement a regular strain maintenance and screening program to ensure the use of a high-producing and stable strain. |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for AP-3 biosynthesis?
A1: The AP-3 molecule is assembled from several key precursors. The process starts with 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit. The polyketide chain is then extended using three propionate (B1217596) units, three acetate (B1210297) units, and one unusual "glycolate" extender unit (methoxymalonyl-ACP). Finally, an isobutyryl group is incorporated in post-modification steps to form the final AP-3 molecule.[2][8][9][10]
Q2: How can I reduce the cost of the fermentation medium?
A2: You can explore the use of low-cost agro-industrial residues. Studies have shown that cane molasses, glycerol, and cold-pressed soybean powder can be effective and economical carbon and nitrogen sources for AP-3 production. An optimized medium containing these components achieved an AP-3 titer of 111.9 mg/L in shake flasks.[1][4]
Q3: What is the role of dissolved oxygen in AP-3 production?
A3: Dissolved oxygen is a critical parameter in the aerobic fermentation of A. pretiosum for AP-3 production. Inadequate oxygen levels can limit cell growth and product formation. Conversely, excessively high oxygen levels can also be detrimental.[1] Maintaining optimal DO levels, sometimes with the aid of oxygen vectors like soybean oil, is crucial for maximizing yield.[1][6]
Q4: What role do regulatory genes play in AP-3 production?
A4: AP-3 biosynthesis is controlled by a hierarchical regulatory network. This includes pathway-specific regulators located within the ansamitocin biosynthetic gene cluster (asm BGC), as well as global regulators like the CrsRK two-component system and the AdpA family regulator AdpA_1075, which link secondary metabolism to other cellular processes.[2][8][11] Overexpression of positive regulators or inactivation of inhibitory genes can significantly enhance AP-3 production.[2][8]
Q5: Does this compound exhibit product inhibition?
A5: Yes, at high concentrations, AP-3 can suppress the growth of the producing strain, Actinosynnema pretiosum. This self-toxicity is a factor that can limit the achievable titer in high-density fermentations.[1] Overexpression of efflux pump genes can help to mitigate this issue and improve yield.[12][13]
Quantitative Data Summary
| Optimization Strategy | Key Parameters | Resulting AP-3 Titer | Fold Increase (Approx.) | Reference |
| Fed-Batch Precursor Feeding | Pulse feeding 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hours. | 757.7 mg/L | - | [1][3] |
| Genetic Engineering (Competing Pathway Inactivation) | Inactivation of the T1PKS-15 gene cluster. | 365 mg/L | 1.27x | [14] |
| Genetic Engineering (Regulator Overexpression) | Overexpression of AdpA_1075. | Significant Increase | - | [8] |
| Genetic Engineering (Efflux Pump Overexpression) | Overexpression of efflux gene APASM_3193. | 330.6 mg/L | - | [12][13] |
| Medium Optimization (Divalent Metal Ion Addition) | Addition of Mg2+. | 85 mg/L | 3.0x | [5] |
| Medium Optimization (Low-Cost Substrates) | Optimized medium with cane molasses, glycerol, and cold-pressed soybean powder. | 111.9 mg/L | - | [4] |
| Process Optimization (Oxygen Vector) | Addition of 0.52% soybean oil at 50 hours. | 106.04 mg/L | 1.5x | [6] |
| Combined Random Mutation and Metabolic Engineering | Overexpression of asmUdpg and asm13-17 in a mutant strain. | 582.7 mg/L | - | [15] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Precursor Feeding
This protocol is based on a rational approach combining metabolic engineering and substrate feeding.
1. Seed Culture Preparation:
-
Inoculate a suitable seed medium (e.g., containing tryptone soya broth, yeast extract, and sucrose) with A. pretiosum.
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.[1]
2. Bioreactor Inoculation:
-
Inoculate a 5 L bioreactor containing fermentation medium with the seed culture.[1]
3. Fermentation Conditions:
-
Maintain the temperature at 28°C and control the pH.
-
Adjust agitation and aeration rates to maintain a desired dissolved oxygen level.[1]
4. Fed-Batch Feeding:
-
At 60, 96, and 120 hours of fermentation, aseptically add a sterile solution of 15 g/L fructose and 1.64 g/L isobutanol to the bioreactor.[1][3]
5. Sampling and Analysis:
-
Withdraw samples at regular intervals to monitor cell growth (dry cell weight), substrate consumption, and AP-3 concentration using HPLC.[1]
Protocol 2: Quantification of this compound by HPLC
1. Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm).[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[11]
-
Detection: UV at 254 nm.[11]
-
Quantification: Calculate the concentration of AP-3 based on a standard curve prepared with a certified reference standard.
Visualizations
Caption: Biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 14. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Ansamitocin P-3 Production in Actinosynnema pretiosum
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the production of Ansamitocin P-3 (AP-3) in Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance this compound (AP-3) yield?
A1: The main strategies to boost AP-3 production in Actinosynnema pretiosum fall into four key categories:
-
Metabolic Engineering: This involves genetically modifying the microorganism to optimize the AP-3 biosynthetic pathway and increase the availability of precursors.[1][2] Techniques include overexpressing crucial biosynthetic genes, deleting genes from competing pathways, and engineering regulatory elements.[1]
-
Fermentation Process Optimization: Fine-tuning culture conditions such as the composition of the medium, temperature, pH, and dissolved oxygen levels is critical for creating an ideal environment for AP-3 production.[1]
-
Precursor and Substrate Feeding: Supplementing the fermentation medium with limiting precursors or substrates is a proven method to increase AP-3 titers.[1][3]
-
Traditional Mutagenesis: Using methods like UV irradiation or chemical mutagens can generate high-yielding mutant strains of A. pretiosum.[1][2]
Q2: Which genes are most critical for increasing AP-3 biosynthesis through metabolic engineering?
A2: Several genes and gene clusters are pivotal for enhancing AP-3 production:
-
asm13-17 gene cluster: Overexpression of this cluster, which supplies the unusual glycolate (B3277807) extender unit, has been shown to significantly increase AP-3 yield.[1][4]
-
asmUdpg: This gene is involved in the synthesis of UDP-glucose, a precursor to the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.[1][2][4] Overexpressing asmUdpg can enhance the supply of this key precursor.[4]
-
asm10: This gene is involved in the N-methylation of the AP-3 precursor, a rate-limiting step. Overexpression of asm10 can significantly improve AP-3 titers.[5]
-
Efflux Pump Genes (e.g., APASM_2704, APASM_3193, APASM_2805): Overexpressing these genes can enhance the export of AP-3 out of the cell, which can alleviate product toxicity and potentially increase production.[6]
-
ftsZ: High concentrations of AP-3 can be toxic to A. pretiosum.[7] Overexpression of the cell division protein FtsZ, a target of AP-3, has been shown to improve the strain's resistance to AP-3 and consequently increase its yield.[7][8]
-
asm25: Inactivation of asm25, a gene that diverts a precursor away from AP-3 synthesis, has been shown to more than double the AP-3 yield.[9][10]
Q3: What are the key precursors for feeding strategies to enhance AP-3 production?
A3: The primary precursors for feeding strategies include:
-
3-amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide backbone of ansamitocins.[1][3]
-
Isobutanol: This is a direct precursor for the isobutyryl side chain of AP-3.[3][11] Supplementing with isobutanol can significantly increase the final AP-3 titer.[3][11]
-
Branched-chain amino acids (Valine, Leucine, Isoleucine): These can be metabolized to provide precursors for both the polyketide backbone and the side chain.[3]
-
Glycerol and Fructose: These carbon sources can be channeled into the biosynthetic pathway to provide essential building blocks.[3] Fructose, in particular, may be more beneficial than glucose as it can alleviate glucose repression of secondary metabolism.[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no detectable AP-3 production in a wild-type strain. | Suboptimal Fermentation Medium | Review and optimize the composition of your seed and fermentation media.[1] Consider using low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder.[13] |
| Poor Inoculum Quality | Use a fresh and healthy spore suspension for inoculation and ensure proper growth in the seed culture stage before transferring to the fermentation medium.[1] | |
| Analytical Method Issues | Verify your AP-3 extraction and HPLC quantification methods. Ensure the correct column, mobile phase, and detection wavelength (254 nm) are being used.[1][14] | |
| AP-3 yield is significantly lower than reported values for engineered strains. | Inefficient Gene Expression/Deletion | Confirm the genetic modification (e.g., overexpression or deletion) at the transcriptional level using RT-qPCR.[1] Optimize the expression levels of the engineered genes.[1] |
| Precursor Limitation | Even with pathway engineering, precursor availability can become a bottleneck. Experiment with feeding key precursors like isobutanol or optimizing carbon sources like fructose.[1][4] | |
| Feedback Inhibition or Product Toxicity | High concentrations of AP-3 can be toxic to the producing strain.[1][15] Consider overexpressing efflux pumps to enhance AP-3 export[6] or overexpressing the cell division protein FtsZ to improve AP-3 resistance and yield.[1][8] | |
| Inconsistent AP-3 yields between fermentation batches. | Variability in Inoculum | Standardize the inoculum preparation, including spore concentration and seed culture age.[1] |
| Inconsistent Medium Preparation | Ensure precise and consistent preparation of all media components, including pH adjustment.[1] | |
| Fluctuations in Fermentation Parameters | Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation process.[1] The use of oxygen vectors like soybean oil can help maintain dissolved oxygen levels.[12] | |
| Genetic Instability of the Strain | High-yielding strains, especially those generated by random mutagenesis, can sometimes be unstable. Periodically re-isolate single colonies and screen for high producers.[1] | |
| Accumulation of undesired ansamitocin analogs. | Imbalance in Precursor Supply | Analyze the accumulated analogs to identify potential precursor imbalances. For instance, an accumulation of ansamitocin P-0 (lacking a side chain) might indicate insufficient isobutyryl-CoA.[3] |
| Supplement with the limiting precursor. For example, if ansamitocin P-0 is high, increase the feeding of isobutanol.[3] |
Quantitative Data Summary
Table 1: Optimized Fermentation Media Composition for this compound Production
| Component | Concentration | Reference |
| Economical Medium | [13] | |
| Cane Molasses | 63.22 g/L | [13] |
| Glycerol | 22.91 g/L | [13] |
| Cold-Pressed Soybean Powder | 3.29 g/L | [13] |
| Isobutanol | Supplemented | [13] |
| Soybean Oil | Supplemented | [13] |
| Vitamin B1 | Supplemented | [13] |
| High-Yield Medium | [8] | |
| Yeast Extract | 2.4% | [8] |
| Malt Extract | 1% | [8] |
| Sucrose | 10.3% | [8] |
| Isopropanol | 12 mL/L | [8] |
| Isobutanol | 5 mL/L | [8] |
| MgCl₂ | 2 mM | [8] |
| L-valine | 40 mM | [8] |
| pH | 7.5 | [8] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Reference |
| Temperature | 25-28°C | [8][14] |
| pH | 7.0 - 7.5 | [8][14] |
| Shaking Speed | 220 rpm | [8][14] |
| Dissolved Oxygen | Maintained with oxygen vectors (e.g., 0.52% soybean oil) | [12] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for A. pretiosum
-
Spore Production: Culture A. pretiosum strains on a suitable solid medium (e.g., ISP2 or YMG medium) at 30°C.[1][8][9]
-
Seed Culture: Inoculate spore suspensions into a seed culture medium. A typical seed medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1][14] Incubate at 28°C with shaking at 220 rpm for 48 hours.[1][14]
-
Fermentation Culture: Transfer the seed culture (e.g., 10% v/v) into the fermentation medium.[1] Incubate at 25-28°C with shaking at 220 rpm for 7-10 days.[8][12]
Protocol 2: Isobutanol Feeding for Enhanced AP-3 Production
-
Strain and Media: Use a wild-type or engineered strain of Actinosynnema pretiosum. Prepare seed and fermentation media as described in Protocol 1.
-
Cultivation: Incubate the culture at 28°C with shaking at 220 rpm.[3]
-
Isobutanol Feeding:
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight) and AP-3 concentration using HPLC.[3]
Protocol 3: this compound Extraction and Quantification
-
Extraction:
-
Quantification by HPLC:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[14]
-
Quantification: Calculate the concentration of AP-3 by comparing the peak area to a standard curve of purified AP-3.
-
Visualizations
Caption: this compound biosynthetic pathway highlighting key precursors and genes.
Caption: A logical workflow for troubleshooting and optimizing this compound production.
Caption: Key regulatory and feedback mechanisms in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for the isolation and purification of ansamitocins | Patent Publication Number 20050261493 | Patexia [patexia.com]
Technical Support Center: Overcoming Low Yield in Ansamitocin P-3 Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in Ansamitocin P-3 (AP-3) biosynthesis. The information is curated from scientific literature to help you overcome low yields and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound (AP-3) yield in Actinosynnema pretiosum fermentations?
Low AP-3 yields can stem from several factors, including:
-
Precursor limitations: Insufficient supply of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), or the extender units (malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-ACP) can create bottlenecks in the biosynthetic pathway.[1][2][3]
-
Suboptimal fermentation conditions: Factors such as carbon and nitrogen source composition, dissolved oxygen levels, pH, and temperature can significantly impact AP-3 production.[4][5]
-
Competing metabolic pathways: The producing organism, Actinosynnema pretiosum, has other metabolic pathways that compete for the same precursors required for AP-3 synthesis.[6][7]
-
Transcriptional regulation: The expression of the AP-3 biosynthetic gene cluster (asm) is tightly regulated, and insufficient activation of these genes can lead to low production.[2]
-
Product efflux: Inefficient export of AP-3 out of the cell can lead to intracellular accumulation and potential feedback inhibition or toxicity.[8][9]
-
Cellular toxicity: High concentrations of AP-3 can be toxic to the producing strain, inhibiting growth and further production.[10]
Q2: What are the key precursors for AP-3 biosynthesis that can be supplemented in the culture medium?
Supplementing the fermentation medium with specific precursors can significantly enhance AP-3 production. Key precursors include:
-
Isobutanol: This is a direct precursor for the isobutyryl side chain of AP-3.[11][12]
-
Fructose (B13574): Studies have shown that using fructose as a primary carbon source can be more beneficial for AP-3 production than glucose, potentially by alleviating glucose repression of secondary metabolism.[11][13][14][15]
-
Glycerol (B35011): Often used in conjunction with other carbon sources, glycerol can support cell growth and precursor supply.[1][13][14][16]
-
Branched-chain amino acids (Valine, Leucine, Isoleucine): These can be metabolized to provide the building blocks for the polyketide backbone and the side chain.[11]
Q3: How does metabolic engineering help in improving AP-3 yield?
Metabolic engineering strategies focus on genetically modifying the producing strain to channel more resources towards AP-3 biosynthesis. Common approaches include:
-
Overexpression of biosynthetic genes: Increasing the expression of key genes in the asm cluster, such as those responsible for precursor supply (e.g., asmUdpg for AHBA and asm13-17 for the glycolate (B3277807) extender unit), can boost production.[1][17][18]
-
Deletion of competing pathways: Knocking out genes responsible for competing metabolic pathways, such as other polyketide synthase (PKS) gene clusters, can redirect precursors towards AP-3 synthesis.[1][7]
-
Enhancing product efflux: Overexpressing efflux pump genes can facilitate the export of AP-3, reducing intracellular toxicity and potential feedback inhibition.[8][9]
-
Improving strain resistance: Engineering the strain to be more resistant to AP-3 toxicity, for instance by overexpressing the cellular target of AP-3 (FtsZ), can lead to higher yields.[10]
Troubleshooting Guides
Problem 1: Low or No Detectable AP-3 Production
| Possible Cause | Troubleshooting Steps |
| Incorrect Strain or Inoculum Quality | - Verify the identity and purity of your Actinosynnema pretiosum strain. - Standardize your inoculum preparation protocol, ensuring a consistent age and density of the seed culture.[4] |
| Suboptimal Fermentation Medium | - Optimize the carbon and nitrogen sources. Fructose has been shown to be a superior carbon source to glucose for AP-3 production.[13][14][15] - Ensure the medium contains essential minerals, such as Mg²⁺, which can enhance enzyme activity related to precursor supply.[19] |
| Inappropriate Fermentation Conditions | - Optimize physical parameters like temperature (typically around 28°C), pH (around 7.0-7.4), and agitation speed.[1] - Monitor and control dissolved oxygen levels, as this is a critical factor in aerobic fermentation.[4][5] |
| Issues with Analytical Methods | - Validate your HPLC or LC-MS method for AP-3 detection and quantification. - Ensure proper extraction of AP-3 from the fermentation broth and mycelium.[7][20] |
Problem 2: Accumulation of Intermediates or incorrect Ansamitocin Analogs
| Possible Cause | Troubleshooting Steps |
| Bottleneck in the Biosynthetic Pathway | - Analyze the fermentation broth for the accumulation of known AP-3 intermediates. - If a specific intermediate is accumulating, consider overexpressing the downstream enzyme in the pathway. |
| Lack of Specific Precursors for Side Chain | - If ansamitocin analogs with incorrect or missing side chains are being produced (e.g., Ansamitocin P-0), it may indicate a deficiency in the isobutyryl-CoA precursor.[11] - Supplement the medium with isobutanol to increase the availability of the correct side-chain precursor.[11][12] |
Problem 3: Poor Cell Growth
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation | - Ensure the medium provides sufficient carbon and nitrogen for biomass production. While fructose is good for AP-3 production, glucose may support better initial growth.[4] - Consider a two-stage fermentation where initial growth is supported by a preferred carbon source, followed by a production phase with a different carbon source. |
| Accumulation of Inhibitory Byproducts | - Monitor the accumulation of potentially toxic byproducts. - A well-designed fed-batch strategy can help maintain optimal concentrations of substrates and byproducts.[4] |
| High Shear Stress | - Excessive agitation can damage the mycelia. Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear stress.[4] |
Data Presentation: Strategies to Enhance this compound Production
| Strategy | Gene(s) Modified / Condition | Host Strain | Fold Increase / Titer |
| Metabolic Engineering | Overexpression of asm13-17 | A. pretiosum | 1.94-fold increase |
| Overexpression of asmUdpg and asm13-17 | A. pretiosum | Titer reached 680.5 mg/L | |
| Inactivation of T1PKS-15 | A. pretiosum L40 | 1.27-fold increase | |
| Overexpression of efflux pump gene APASM_3193 | A. pretiosum | Titer increased from 264.6 to 330.6 mg/L | |
| Overexpression of FtsZ (APASM_5716) | A. pretiosum WXR-30 | Titer increased from 250.66 to 327.37 mg/L | |
| Precursor Feeding | Addition of isobutanol | A. pretiosum | ~4-fold improvement |
| Fed-batch with fructose and isobutanol | A. pretiosum Oasm13-17:asmUdpg | Titer reached 757.7 mg/L | |
| Fermentation Optimization | Addition of Mg²⁺ | A. pretiosum | 3.0-fold increase |
| Use of fructose as the sole carbon source | Actinosynnema mirum | ~4.0-fold increase | |
| Addition of soybean oil (0.52%) | A. pretiosum | 49.48% increase in yield | |
| Optimized medium with fructose, glycerol, and soluble starch | A. pretiosum | Titer reached 144 mg/L (ninefold increase) |
Experimental Protocols
Protocol 1: Fermentation of Actinosynnema pretiosum for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of A. pretiosum mycelia from a YMG agar (B569324) plate (0.4% yeast extract, 1.0% malt (B15192052) extract, 0.4% glucose, 1.7% agar, w/v, pH 7.0) into a flask containing seed medium (e.g., 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, w/v, pH 7.0).[2][21]
-
Incubate at 28°C with shaking at 220 rpm for 48 hours.[21]
-
-
Production Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) into the production fermentation medium. A representative medium could contain: 0.94% (w/v) fructose, 2.68% (w/v) glycerol, 0.3% (w/v) soluble starch, 0.7% (w/v) yeast extract, 0.1% (w/v) NH₄Cl, 0.05% (w/v) MgSO₄⋅H₂O, 0.001% (w/v) FeSO₄⋅H₂O, 0.05% (w/v) KH₂PO₄, and 0.5% (w/v) CaCO₃, pH 7.4.[1]
-
Incubate at 28°C with shaking at 220 rpm for 8 to 10 days.[1]
-
-
Fed-Batch Strategy (Optional):
-
For enhanced production, a fed-batch strategy can be employed. For example, pulse-feed the culture with sterile solutions of fructose (to a final concentration of 15 g/L) and isobutanol (to a final concentration of 1.64 g/L) at 60, 96, and 120 hours of fermentation.[18]
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Separate the mycelium from the supernatant by centrifugation.
-
Extract AP-3 from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.[7]
-
Analyze the extracts for AP-3 concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 254 nm.[20][21]
-
Protocol 2: Gene Knockout in Actinosynnema pretiosum using CRISPR-Cas9
-
Plasmid Construction:
-
Construct a tailor-made pCRISPR–Cas9apre system for A. pretiosum. This involves optimizing the cas9 gene for the host's codon preference and using a suitable replicon like pIJ101.[1]
-
Synthesize guide RNAs (gRNAs) targeting the gene of interest (e.g., a competing PKS gene cluster).
-
Clone the gRNA expression cassette into the pCRISPR–Cas9apre plasmid.
-
Construct a suicide vector containing the homologous arms flanking the target gene and a selection marker.
-
-
Transformation:
-
Introduce the CRISPR-Cas9 plasmid and the suicide vector into E. coli ET12567 (pUZ8002) for conjugation.
-
Perform intergeneric conjugation between the engineered E. coli and A. pretiosum.
-
-
Selection and Screening of Mutants:
-
Select for exconjugants on appropriate antibiotic-containing media.
-
Screen the colonies by PCR to identify potential double-crossover mutants where the target gene has been deleted.
-
Confirm the gene deletion by sequencing the PCR product.
-
-
Curing of CRISPR Plasmid:
-
Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by cultivating it in non-selective medium.
-
Visualizations
Caption: this compound biosynthetic pathway highlighting precursor supply and key enzyme classes.
Caption: A logical workflow for systematically improving this compound production yield.
References
- 1. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux identification and engineering for this compound production in <i>Actinosynnema pretiosum</i> - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced production of this compound by addition of isobutanol in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 21. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the purification of Ansamitocin P-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulty lies in separating this compound from a complex mixture of structurally similar analogues and other metabolites produced during fermentation by microorganisms like Actinosynnema pretiosum.[1][2][3] These analogues, such as Ansamitocin P-0, P-1, P-2, P-3', P-4, and P-4', often possess very similar polarities and chromatographic behaviors, making their separation challenging.[3] Achieving the high purity (>95%) required for pharmaceutical applications, especially for its use in Antibody-Drug Conjugates (ADCs), is a significant hurdle.[1][2][3]
Q2: What are the most common impurities found with this compound?
A2: The most prevalent impurities are other ansamitocin analogues that differ in the ester side chain at the C-3 position.[3] These include, but are not limited to, Ansamitocin P-0 (hydroxyl), P-1 (acetyl), P-2 (propionyl), P-3' (butyryl, an isomer of P-3), and P-4 (isovaleryl).[3] Due to their structural similarity, these compounds frequently co-elute with this compound in various chromatographic systems.[3]
Q3: What is a typical workflow for purifying this compound from fermentation broth?
A3: A standard purification process is a multi-step approach designed to progressively increase the purity of this compound.[1] The general workflow is as follows:
-
Extraction: Initial extraction from the fermentation broth using a water-immiscible organic solvent.[3]
-
Capture/Initial Purification: Macroporous resin chromatography is often used to capture ansamitocins from the clarified broth.[1]
-
Intermediate Purification: Silica (B1680970) gel column chromatography separates this compound from less polar and some closely related impurities.[1][3]
-
Polishing: A final polishing step, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), is employed to separate any remaining closely related analogues and achieve high purity.[1][3]
-
Crystallization: The final step often involves crystallization to obtain high-purity this compound.[3]
Q4: What are the expected purity and yield for this compound purification?
A4: With optimized protocols, it is possible to achieve high purity and yield. For instance, high-performance counter-current chromatography has been demonstrated to yield 28.8 mg of this compound with 98.4% purity from a 160 mg crude sample in under 80 minutes.[3] Methods combining resin chromatography and reversed-phase HPLC consistently achieve purities of over 95%.[1][3] Crystallization yields can range from 80-92%.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield during Extraction | Incomplete extraction from the fermentation broth. | - Optimize the pH of the fermentation broth (neutral to slightly basic, e.g., 7.0-8.0) to ensure this compound is in a non-ionized state.[3] - Increase the volume of the organic solvent used for extraction. - Perform multiple extractions to improve recovery.[3] |
| Emulsion formation between aqueous and organic layers. | - Add a small amount of a de-emulsifying agent, such as a saturated salt solution. - Centrifuge the mixture at low speed to break the emulsion.[3] | |
| Degradation of this compound. | - Perform the extraction at a lower temperature. - Avoid prolonged exposure to harsh pH conditions.[3] | |
| Poor Separation in Chromatography | Co-elution of this compound with its analogues due to similar polarity. | - Normal-Phase (Silica Gel): Adjust the ratio of polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexane) to improve resolution.[3] - Reversed-Phase HPLC: Fine-tune the gradient profile of the organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[3] |
| Broad peaks in HPLC. | - Column Overloading: Reduce the amount of sample loaded onto the column.[3] - Poor Column Efficiency: Check for column degradation and replace if necessary. Ensure the column is properly packed and equilibrated.[3] | |
| Difficulty with Crystallization | Presence of impurities inhibiting crystal formation. | - Re-purify the material using a different chromatographic technique to remove impurities. - Try a different solvent system for crystallization.[3] |
| Supersaturation not achieved. | - Slowly evaporate the solvent to increase the concentration of this compound. - Cool the solution slowly to induce crystallization. - Employ a seed crystal to initiate proper crystal growth.[3] | |
| Oily precipitate instead of crystals. | - The solution may be too concentrated or cooled too quickly. - Dilute the solution slightly and allow the solvent to evaporate slowly.[3] |
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for this compound Analysis [4]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile-water gradient |
| Detection Wavelength | 254 nm |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
Table 2: LC/MS/MS Method Parameters for this compound Quantification in Plasma [4][5]
| Parameter | Recommended Conditions |
| Column | C8 reverse-phase (50mm x 2.1mm, 5 µm) |
| Mobile Phase | Isocratic elution with 70% acetonitrile/0.9% formic acid |
| Detection Mode | Multiple-Reaction-Monitoring (MRM) |
| Precursor/Product Ion (this compound) | m/z 635.2/547.2 |
| Linearity Range | 1-500 ng/mL in rat plasma |
| Within-day CV | 5.5% - 12.9% |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth[3][6]
-
pH Adjustment: Adjust the pH of the fermentation broth to a neutral or slightly basic pH (e.g., 7.0-8.0).[3]
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, to the broth in a separatory funnel.[3]
-
Mixing: Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.[3]
-
Phase Separation: Allow the layers to separate. The organic layer containing this compound will typically be the top layer if using ethyl acetate.[3]
-
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under reduced pressure to obtain the crude this compound.[3]
Protocol 2: Multi-Step Chromatographic Purification[1]
Step 1: Capture by Macroporous Resin Chromatography
-
Column Preparation: Pack a suitable macroporous resin into a column and equilibrate with deionized water.
-
Loading: Adjust the pH of the clarified fermentation broth to 6.0-7.0 and load it onto the equilibrated column at a flow rate of 1-2 Bed Volumes (BV)/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove salts and polar impurities.
-
Elution: Elute the bound ansamitocins using a step gradient of methanol (B129727) in water (e.g., 50% MeOH, then 100% MeOH).
-
Monitoring and Collection: Collect fractions and monitor by TLC or HPLC at 254 nm. Pool the fractions containing this compound and concentrate under reduced pressure.
Step 2: Intermediate Purification with Silica Gel Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 80:20 Hexane (B92381):Ethyl Acetate).
-
Sample Loading: Dissolve the crude extract from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing).
-
Fraction Collection: Collect fractions and monitor by TLC/HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound (target purity ~80%) and evaporate the solvent.
Step 3: Polishing with Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Dissolve the enriched this compound fraction from Step 2 in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography: Inject the sample onto the column and elute with a gradient of acetonitrile in water. A typical gradient may range from 50% to 80% acetonitrile over 30-40 minutes.
-
Detection and Collection: Monitor the eluent at 254 nm and collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction to remove the mobile phase solvents. The resulting product can be further purified by crystallization.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for this compound purification.
References
Technical Support Center: Enhancing the Stability of Ansamitocin P-3 Antibody-Drug Conjugates
Welcome to the technical support center for Ansamitocin P-3 (AP-3) antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound ADCs?
A1: this compound, like other maytansinoid payloads, is hydrophobic. When conjugated to a monoclonal antibody (mAb), it increases the overall hydrophobicity of the ADC, which can lead to two primary stability issues:
-
Aggregation: The increased hydrophobicity promotes self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.[1] Aggregation is a critical quality attribute to monitor as it can impact efficacy, pharmacokinetics, and immunogenicity.[2]
-
Premature Payload Deconjugation: The linker connecting AP-3 to the antibody can be susceptible to cleavage in systemic circulation, leading to the premature release of the cytotoxic payload.[3] This can result in off-target toxicity and reduced therapeutic efficacy. The stability of the linker is a crucial factor, with different chemistries offering varying degrees of stability in plasma.[4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an AP-3 ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences ADC stability.
-
Higher DAR and Aggregation: A higher DAR increases the overall hydrophobicity of the ADC, which correlates with a greater propensity for aggregation.[2][6]
-
Higher DAR and Pharmacokinetics: ADCs with a very high DAR (e.g., >8) can exhibit faster clearance from circulation, potentially due to increased uptake by the reticuloendothelial system or increased hydrophobicity.[6] This can negatively impact efficacy. Preclinical data for maytansinoid ADCs suggest that a DAR of 2 to 6 provides a better therapeutic index compared to conjugates with a very high DAR.[6]
Q3: Which linker chemistries are commonly used for maytansinoid ADCs, and how do they impact stability?
A3: Two common types of linkers used for maytansinoid ADCs are those that react with lysine (B10760008) residues and those that react with cysteine residues.
-
Lysine-based Conjugation (e.g., SMCC linker): This method utilizes the amine groups of lysine residues on the antibody surface. The resulting ADCs are often heterogeneous mixtures with varying DARs. The thioether bond formed by the SMCC linker is generally considered non-cleavable and provides good stability against premature drug release.[7][8] However, some studies suggest that even these linkers can undergo slow deconjugation.[7]
-
Cysteine-based Conjugation (e.g., maleimide (B117702) or disulfide linkers): This approach typically involves the reduction of interchain disulfide bonds to provide free thiol groups for conjugation.
-
Thiol-Maleimide Linkage: This is a widely used conjugation chemistry. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to payload deconjugation.[9][10] Strategies to improve stability include the development of self-hydrolyzing maleimides that form a stable, open-ring structure.[10]
-
Disulfide Linkers: These are designed to be cleaved in the reducing environment of the cell. Their stability in plasma can be modulated by introducing steric hindrance around the disulfide bond.[5]
-
Q4: What formulation strategies can be employed to improve the stability of AP-3 ADCs?
A4: Formulation development is critical for maintaining the stability of ADCs.[11] Key strategies include:
-
pH and Buffer Selection: The pH of the formulation buffer can significantly impact both physical (aggregation) and chemical stability. Typically, a pH range of 5.0 to 7.0 is investigated to find the optimal pH for ADC stability. The choice of buffer (e.g., histidine, acetate, citrate) is also important.
-
Use of Excipients:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation and surface adsorption.
-
Sugars/Polyols: Sucrose and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, providing stability during freezing, lyophilization, and long-term storage.
-
-
Lyophilization: Freeze-drying is a common strategy to enhance the long-term storage stability of ADCs, as most commercially approved ADCs are in a lyophilized form.[11]
Q5: How can hydrophilic linkers or PEGylation improve AP-3 ADC stability?
A5: Incorporating hydrophilic moieties into the linker can counteract the hydrophobicity of the AP-3 payload.[12]
-
Reduced Aggregation: Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates, can reduce the propensity of the ADC to aggregate.[12][13] This allows for the potential use of higher DARs without compromising physical stability.
-
Improved Pharmacokinetics: By reducing hydrophobicity, these linkers can lead to slower clearance rates and an improved pharmacokinetic profile.[12] The specific placement and structure of the hydrophilic component within the linker are important design considerations.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis and handling of this compound ADCs.
Issue 1: High Levels of Aggregation Observed by Size Exclusion Chromatography (SEC-HPLC)
| Possible Cause | Troubleshooting Steps |
| Inherent Hydrophobicity | • Optimize DAR: If possible, aim for a lower average DAR, as higher DARs are strongly correlated with increased aggregation.[6]• Use Hydrophilic Linkers: If in the design phase, consider using linkers containing PEG or charged groups to increase the hydrophilicity of the ADC.[13] |
| Suboptimal Formulation | • Screen pH and Buffers: Perform a buffer screening study (e.g., pH 5.0-7.0, using acetate, histidine, or phosphate (B84403) buffers) to identify conditions that minimize aggregation.[14]• Add Excipients: Titrate in stabilizing excipients such as polysorbate 20/80 (e.g., 0.01-0.05%) or sucrose/trehalose (e.g., 1-10%). |
| Improper Storage/Handling | • Avoid Freeze-Thaw Cycles: Multiple freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use volumes.• Check Storage Temperature: Store at the recommended temperature (typically 2-8°C for short-term liquid storage or ≤ -70°C for long-term).• Minimize Agitation: Avoid vigorous vortexing or shaking. Mix gently by inversion or pipetting. |
| Analytical Artifacts in SEC-HPLC | • Secondary Interactions: The hydrophobic nature of the AP-3 payload can cause interactions with the SEC column matrix, leading to peak tailing or artificial aggregation peaks. Add an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt these interactions.• Mobile Phase Composition: Ensure the mobile phase has sufficient ionic strength (e.g., 150-250 mM salt) to minimize electrostatic interactions.[15] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Determined by Hydrophobic Interaction Chromatography (HIC-HPLC)
| Possible Cause | Troubleshooting Steps |
| Incomplete Conjugation Reaction | • Optimize Reaction Conditions: Review and optimize conjugation parameters such as the molar ratio of linker-payload to antibody, reaction time, and temperature.• Antibody Reduction (for Cysteine Conjugation): Ensure complete and consistent reduction of interchain disulfides by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time. |
| Poor Resolution in HIC | • Optimize Gradient: A shallow gradient is crucial for resolving species with different DARs. Decrease the rate of change from high salt (Mobile Phase A) to low salt (Mobile Phase B).[16]• Adjust Flow Rate: A lower flow rate can sometimes improve resolution.• Column Choice: Different HIC columns (e.g., Butyl, Phenyl) have different selectivities. Test alternative column chemistries. |
| Loss of High-DAR Species | • Irreversible Binding: Highly hydrophobic, high-DAR species may bind irreversibly to the column. Try a less hydrophobic column or add a small percentage of organic modifier (e.g., isopropanol) to Mobile Phase B to facilitate elution.[16]• Precipitation on Injection: The high salt concentration of the mobile phase can sometimes cause precipitation of the ADC. Ensure the sample is fully solubilized in the binding buffer before injection. |
| Inaccurate Peak Integration | • Baseline Drift: High salt gradients can cause baseline drift. Use a blank injection (buffer gradient without sample) for baseline subtraction.• Define Integration Parameters: Clearly define integration parameters to consistently separate peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Automated software can assist in this process. |
Issue 3: Premature Deconjugation of this compound in Plasma Stability Assays
| Possible Cause | Troubleshooting Steps |
| Unstable Linker Chemistry | • Maleimide Instability: If using a traditional maleimide linker, the thiosuccinimide ring may be undergoing a retro-Michael reaction. Consider using next-generation maleimide linkers designed for increased stability (e.g., self-hydrolyzing maleimides).[10]• Disulfide Linker Lability: If using a disulfide linker, it may be too susceptible to reduction in plasma. Consider linkers with increased steric hindrance near the disulfide bond to improve plasma stability.[5] |
| Inaccurate Quantification of Free Payload | • Method Sensitivity: Quantification of low levels of released payload can be challenging.[17] Use a highly sensitive method like LC-MS/MS for accurate measurement.• Sample Preparation: Optimize the extraction method (e.g., protein precipitation or solid-phase extraction) to ensure efficient recovery of the free AP-3 from the plasma matrix.[17]• Use of Internal Standard: Employ a suitable internal standard to account for variability during sample processing and analysis. |
Quantitative Data Summary
The following tables summarize representative data on factors influencing ADC stability. Note that exact values will vary depending on the specific antibody, linker, conjugation site, and experimental conditions.
Table 1: Effect of DAR on Aggregation of a Maytansinoid ADC
| Average DAR | % Monomer (Initial) | % Monomer (After 7 days at 25°C) |
| 2.1 | 98.5% | 96.2% |
| 3.8 | 97.2% | 91.5% |
| 7.5 | 92.1% | 75.3% |
| (Data is illustrative, based on general trends reported for maytansinoid ADCs where higher DAR leads to increased aggregation.)[2][6] |
Table 2: Comparative Plasma Stability of Different Linker Chemistries
| Linker Type | Conjugation Site | Half-life in Human Plasma (t½) |
| Acid-cleavable Hydrazone | Lysine | ~2.6 days[3] |
| SMCC (Thioether) | Lysine | >10 days[4] |
| Val-Cit Dipeptide (Maleimide) | Cysteine | ~230 days (projected)[3] |
| Sterically Hindered Disulfide | Cysteine | ~9 days[5] |
| (Data represents typical values for different linker types used in ADCs and highlights the significant impact of linker chemistry on stability in circulation.) |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, high-molecular-weight (HMW) aggregates, and low-molecular-weight (LMW) fragments in an AP-3 ADC sample.
Materials:
-
HPLC system with UV detector (280 nm)
-
SEC column (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: 150 mM Sodium Phosphate, 250 mM NaCl, pH 6.8
-
Optional: Isopropanol or Acetonitrile
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the AP-3 ADC sample to a final concentration of 1 mg/mL using the mobile phase. Filter through a 0.22 µm syringe filter if necessary.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Chromatographic Run: Run the isocratic method for approximately 30 minutes.
-
Data Analysis:
-
Identify the peaks corresponding to HMW species (eluting first), the monomer, and LMW species (eluting last).
-
Integrate the peak areas for all species.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
-
Troubleshooting: If peak tailing or poor resolution is observed, prepare a new mobile phase containing 5-15% isopropanol to mitigate hydrophobic interactions between the ADC and the column stationary phase.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species based on the number of conjugated AP-3 molecules and calculate the average DAR.
Materials:
-
HPLC system with UV detector (280 nm)
-
HIC column (e.g., TSKgel Butyl-NPR or similar)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (optional: with 20% Isopropanol)
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the AP-3 ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µg of the prepared sample.
-
Elution Gradient:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc., eluting in order of increasing hydrophobicity/DAR).
-
Integrate the area of each peak (Aᵢ).
-
Calculate the average DAR using the formula: Average DAR = Σ(Aᵢ × DARᵢ) / Σ(Aᵢ) where Aᵢ is the area of the peak for a given species and DARᵢ is the drug-to-antibody ratio for that species.
-
Diagrams and Workflows
Caption: Key factors contributing to the instability of AP-3 ADCs.
Caption: Troubleshooting workflow for high aggregation in SEC-HPLC.
Caption: General workflow for DAR determination using HIC-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ansamitocin P-3 cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Ansamitocin P-3 cytotoxicity assays. Our aim is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent microtubule-targeting agent.[1][2] Its primary mechanism involves binding to β-tubulin, which disrupts microtubule dynamics.[1][2] This interference with the cellular microtubule network leads to the inhibition of tubulin polymerization and promotes the depolymerization of existing microtubules.[1][2] The disruption of microtubule function, particularly during mitosis, activates the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[1][3]
Q2: What are the typical IC50 values for this compound?
This compound exhibits potent cytotoxicity across a wide range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar (pM) to low nanomolar (nM) range.[1] IC50 values can vary depending on the cell line, assay duration, and the specific cytotoxicity assay used.
Q3: My cytotoxicity assay results with this compound are inconsistent between experiments. What are the likely causes?
Inconsistent IC50 values are a common challenge in cytotoxicity assays and can arise from several factors:
-
Cell Health and Passage Number: The physiological state of the cells is critical. Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity.[4] Always use cells in the exponential growth phase and within a consistent, low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability.[4][5] Ensure your cell suspension is homogenous before and during plating.
-
Compound Preparation and Storage: this compound stability can be a factor. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. Ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO).[5]
-
Incubation Times: The cytotoxic effect of this compound is time-dependent. Strict adherence to consistent incubation times for both drug treatment and assay development is crucial for reproducibility.[4]
-
Assay Protocol Variations: Minor deviations in the protocol, such as reagent incubation times, can introduce variability.[4]
Q4: Can the choice of cytotoxicity assay affect the results with this compound?
Yes, the type of assay can significantly influence the measured cytotoxicity. The most common colorimetric assays, such as MTT, XTT, and MTS, measure metabolic activity as an indicator of cell viability.[6][7] However, these assays can be prone to interference from compounds that have reducing properties or that affect cellular metabolism through mechanisms other than cytotoxicity.[8][9][10] It is often advisable to confirm results using an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity, or an ATP-based assay that quantifies cellular ATP levels as a marker of viability.[7]
Troubleshooting Guides
Guide 1: High Variability Between Replicate Wells
This guide will help you diagnose and resolve issues related to high variability between replicate wells in your this compound cytotoxicity assays.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or automated dispenser. Avoid using the outer wells of the 96-well plate. Fill perimeter wells with sterile PBS or media to maintain humidity.[4][5] |
| Pipetting Errors | Verify the calibration of your pipettes. Ensure consistent and accurate pipetting of both cells and this compound solutions.[4] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution of formazan crystals with an appropriate solvent (e.g., DMSO). Gently shake the plate for 10-15 minutes.[4][6] |
| Edge Effects | Avoid using the outer rows and columns of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation.[4] |
Guide 2: Inconsistent IC50 Values Between Experiments
This guide provides a systematic approach to troubleshooting the lack of reproducibility of IC50 values for this compound across different experimental dates.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination.[4][5] |
| This compound Stock and Working Solutions | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO).[5] Verify the final solvent concentration is consistent across all wells and non-toxic to the cells. |
| Incubation and Assay Development Times | Maintain consistent incubation times for both drug treatment and assay development steps. Ensure consistent temperature and CO2 levels in the incubator.[4] |
| Data Analysis | Use a consistent method for calculating IC50 values (e.g., non-linear regression). Ensure proper background subtraction. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Cancer | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Cancer | 150 ± 1.1 |
| A-549 | Lung Cancer | ~630 (converted from 4 x 10⁻⁷ µg/mL) |
| HT-29 | Colon Cancer | ~630 (converted from 4 x 10⁻⁷ µg/mL) |
| HCT-116 | Colon Cancer | 81 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system. Data compiled from multiple sources.[3][11][12]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., via trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include untreated control wells (medium with solvent only) and blank wells (medium only).[4]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Immunofluorescence for Microtubule Integrity
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
-
Cell Seeding and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with this compound at the desired concentration and for the appropriate duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.[1]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody.
-
-
Visualization:
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.[1]
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ansamitocin P-3 for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for using Ansamitocin P-3 in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent anti-mitotic agent that functions as a microtubule inhibitor.[1][2] It binds directly to β-tubulin, a fundamental component of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][3] This interaction, which has a strong binding affinity (dissociation constant, Kd, of approximately 1.3 µM), disrupts microtubule dynamics by preventing their polymerization.[3][4][5] The disruption of the microtubule network leads to a sustained mitotic block, activating spindle checkpoint proteins like Mad2 and BubR1.[1][3][4] Ultimately, this prolonged mitotic arrest triggers p53-mediated apoptosis (programmed cell death).[1][3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
This compound is highly potent, with half-maximal inhibitory concentrations (IC50) typically in the picomolar (pM) to low nanomolar (nM) range.[6] For a new experiment, it is advisable to perform a dose-response curve starting from a low picomolar concentration (e.g., 1 pM) up to a low nanomolar concentration (e.g., 1-10 nM). The optimal concentration is highly dependent on the specific cell line and the duration of the experiment. For reference, documented IC50 values for a 24-hour treatment are as low as 20 pM in MCF-7 cells.[3][4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in several organic solvents.[5][] It is common practice to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[8][9] For example, a 10 mM stock solution can be prepared in DMSO.[2][9]
-
Preparation: Dissolve the this compound powder in fresh, anhydrous DMSO to the desired concentration. Gentle warming or sonication may be recommended to ensure complete dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2]
When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.1%.[10]
Troubleshooting Guide
Q4: I am not observing the expected cytotoxic effect at picomolar concentrations. What could be the issue?
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance. Verify the sensitivity of your cell line against a known positive control for microtubule inhibitors.
-
Stock Solution Integrity: The compound may have degraded. Ensure the stock solution was stored correctly at -20°C or -80°C and protected from light.[2] If in doubt, prepare a fresh stock solution.
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Experimental Duration: The incubation time may be too short. While effects can be seen at 24 hours, some cell lines may require longer exposure (e.g., 48 or 72 hours) to exhibit significant cell death.[6][10]
-
Drug Adsorption: this compound can be hydrophobic. Ensure you are using low-protein-binding labware to prevent the compound from adsorbing to plastic surfaces.
Q5: My results show high variability between experimental replicates. How can I improve consistency?
-
Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) is identical across all wells, including the untreated controls.[10]
-
Cell Plating Uniformity: Inconsistent cell seeding density is a common source of variability. Ensure a homogenous single-cell suspension before plating and allow cells to adhere and resume growth (typically overnight) before adding the drug.[6]
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for data collection or ensure proper plate sealing and humidification.
-
Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivities.
Q6: I observed a precipitate in the cell culture medium after adding this compound. What should I do?
This indicates that the drug's solubility limit has been exceeded in the aqueous medium.
-
Check Final Solvent Concentration: Verify that the final DMSO concentration is not too high (ideally ≤ 0.1%).
-
Dilution Method: When preparing working solutions, perform serial dilutions in the culture medium. Add the drug dropwise to the medium while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
Media Components: Serum proteins in the culture medium can sometimes interact with compounds. Test the drug's solubility in your specific basal medium with and without serum.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value (pM) | Citation |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 | [3][4] |
| HeLa | Human Cervical Carcinoma | 50 ± 0.5 | [3][4] |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 | [3][4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 | [3][4] |
| A-549 | Human Lung Carcinoma | ~630 (0.63 nM) | [6] |
| HT-29 | Human Colorectal Adenocarcinoma | ~630 (0.63 nM) | [6] |
| U937 | Human Histiocytic Lymphoma | 180 (0.18 nM) | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Citation |
| DMSO | 10 mg/mL (~15.7 mM) | [5] |
| DMF | 20 mg/mL | [5] |
| Ethanol (B145695) | 1 mg/mL | [5][] |
| Methanol | 10 mg/mL | [] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [5] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a standard workflow for assessing the in vitro effects of this compound.
Protocol 1: Cell Proliferation Assay (Sulforhodamine B)
This assay determines cytotoxicity by measuring the total cellular protein content.[6][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24-48 hours).[6][11]
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6][10]
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Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[10]
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Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[6][10]
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Post-Stain Wash: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[6] Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle to assess mitotic arrest.[1][6]
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Seeding & Treatment: Seed cells in 6-well plates. Once attached, treat them with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) or a vehicle control for 24 hours.[3][6]
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Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Store the cells at -20°C for at least 2 hours (or up to several weeks).[1][6]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, e.g., 50 µg/mL) and RNase A in PBS.[1]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[1]
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Analysis: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1] An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]
This compound Signaling Pathway
The diagram below illustrates the molecular pathway through which this compound induces cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ansamitocin P-3 solubility issues and how to address them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues related to Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anti-tumor maytansinoid antibiotic.[1] Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.[2][3][5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and N,N-Dimethylformamide (DMF) are commonly used.[1][6][7] One source also indicates that it is very soluble in water, although quantitative data is more readily available for organic solvents.[1]
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one year, or at -80°C for up to two years.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: What is the typical final concentration of DMSO that is well-tolerated by most cell lines in culture?
A4: To avoid solvent toxicity in cell-based assays, the final concentration of DMSO in the culture medium should generally be kept at or below 0.1%.[8] Always include a vehicle-only control in your experiments to account for any potential effects of the solvent on the cells.[8]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound powder.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a recommended solvent such as DMSO, ethanol, or methanol.
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To aid dissolution, you can gently warm the solution and use an ultrasonic bath.[1]
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For DMSO, concentrations of ≥ 100 mg/mL are achievable.[2][6] For ethanol, solubility is reported at 55 mg/mL, and for methanol, 10 mg/mL.[1][6]
-
Problem: My this compound precipitates out of solution when I dilute my stock solution into aqueous cell culture medium.
-
Possible Cause: This phenomenon, often termed "solvent shock," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound is less soluble, causing it to precipitate.[9]
-
Solution:
-
Warm the cell culture medium: Pre-warm your cell culture medium to 37°C in a water bath before adding the this compound stock solution.[9]
-
Use a drop-wise addition method: Instead of pipetting the entire volume of the stock solution at once, add it drop-by-drop to the pre-warmed medium while gently swirling or vortexing.[9] This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
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Perform serial dilutions: As an alternative, you can perform one or more intermediate dilutions in pre-warmed media or a sterile buffer like PBS before making the final dilution into your culture vessel.[9]
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Lower the final concentration: If precipitation persists, your target concentration may be too high for the solubility limit of this compound in the final medium. Consider testing a range of lower concentrations.[9]
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Problem: I observe an oily precipitate instead of crystals during purification.
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Possible Cause: The solution may be too concentrated, or it may have been cooled too quickly.
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Solution:
-
Slightly dilute the solution and allow the solvent to evaporate slowly.
-
The use of a seed crystal can help to initiate proper crystal growth.[7]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (157.44 mM) | [2][6] |
| Ethanol | 55 mg/mL (86.60 mM) | [6] |
| N,N-Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Methanol | 10 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
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Calculation: The molecular weight of this compound is 635.14 g/mol . To make a 10 mM solution, you will need to dissolve 6.35 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out 6.35 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If needed, gently warm the tube and sonicate in an ultrasonic bath to aid dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
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Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.
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Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%.[8] c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.[9] e. Continue to mix for a few seconds to ensure homogeneity. f. Visually inspect the working solution for any signs of precipitation before adding it to your cells. g. Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[8]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Enhancing Ansamitocin P-3 production through metabolic engineering
This technical support center is designed for researchers, scientists, and drug development professionals engaged in enhancing the production of the potent antitumor agent Ansamitocin P-3 (AP-3) through metabolic engineering of Actinosynnema pretiosum. This guide provides practical troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your AP-3 production experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low AP-3 Titer Despite Good Cell Growth
Question: My Actinosynnema pretiosum culture is exhibiting good biomass production, but the final AP-3 yield is significantly lower than expected. What are the likely bottlenecks?
Answer: Low AP-3 production with healthy cell growth often points to limitations within the biosynthetic pathway or suboptimal gene expression. Here are the primary areas to investigate:
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Precursor Limitation: The biosynthesis of AP-3 is a complex process requiring specific building blocks, namely the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and the extender units, including a unique "glycolate" unit (methoxymalonyl-ACP).[1][2] A deficiency in these precursors is a common reason for low yields.
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Solution: Enhance the precursor supply through metabolic engineering. Overexpression of the asm13-17 gene cluster, responsible for the glycolate (B3277807) unit, and the asmUdpg gene, involved in AHBA synthesis, have been shown to be effective strategies.[3][4] Additionally, precursor feeding strategies, such as supplementing the culture medium with isobutanol and fructose (B13574), can significantly boost AP-3 titers.[3][5]
-
-
Insufficient Expression of Biosynthetic Genes: The genes within the ansamitocin biosynthetic cluster (asm) may not be transcribed at a high enough level to support robust AP-3 production.
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Solution: Introduce strong, constitutive, or inducible promoters to drive the expression of key biosynthetic genes or the entire cluster. The use of bidirectional promoters has been successful in upregulating multiple genes simultaneously.[1]
-
-
Suboptimal Fermentation Conditions: The composition of the fermentation medium and physical parameters play a crucial role in directing metabolic flux towards secondary metabolite production.
-
Solution: Optimize your fermentation medium. For instance, fructose has been reported to be a more effective carbon source than glucose for AP-3 production.[6] The addition of Mg2+ can enhance the activity of key enzymes in the precursor supply pathway.[7] Maintaining adequate dissolved oxygen is also critical; using oxygen vectors like soybean oil can improve yields.[6]
-
Problem 2: Marginal Improvement in AP-3 Yield After Genetic Engineering
Question: I have overexpressed a key biosynthetic gene (asmUdpg or a gene from the asm13-17 cluster), but the increase in AP-3 production is minimal. What should I investigate next?
Answer: Observing a marginal yield increase after a single genetic modification suggests other limiting factors in the overall process. Consider the following possibilities:
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Competing Metabolic Pathways: The precursors for AP-3 biosynthesis can be consumed by other metabolic pathways in the cell.
-
Solution: Identify and disrupt competing pathways. For example, the inactivation of a competing Type I polyketide synthase gene cluster, T1PKS-15, has been shown to redirect precursors towards AP-3 synthesis and increase the yield by up to 27%.[1]
-
-
Product Toxicity and Feedback Inhibition: High intracellular concentrations of AP-3 can be toxic to A. pretiosum and may inhibit its own biosynthesis.[8]
-
Solution: Enhance the strain's tolerance to AP-3. Overexpression of the cell division protein FtsZ, a bacterial target of AP-3, can significantly improve resistance and lead to higher yields.[8] Additionally, overexpressing efflux pump genes can facilitate the export of AP-3 from the cell, reducing intracellular toxicity.[9][10]
-
-
Regulatory Limitations: The expression of the asm gene cluster is controlled by a complex regulatory network.
-
Solution: Engineer the regulatory network to favor AP-3 production. This can involve overexpressing positive regulators, such as the response regulator CrsR or the global regulator AdpA_1075, or inactivating inhibitory genes like asm25, which diverts a key precursor to a byproduct.[11][12][13][14][15]
-
Problem 3: Inconsistent AP-3 Yields Between Fermentation Batches
Question: My engineered strain shows significant variability in AP-3 production across different fermentation runs. How can I improve the consistency?
Answer: Inconsistent yields often stem from a lack of precise control over fermentation conditions or genetic instability of the engineered strain.
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Fluctuations in Fermentation Parameters: Minor variations in temperature, pH, dissolved oxygen, and nutrient availability can have a significant impact on secondary metabolite production.
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Solution: Implement strict process control. Use a well-defined fermentation medium and protocol. Monitor and control key parameters like temperature, pH, and dissolved oxygen throughout the fermentation.
-
-
Genetic Instability: High-yielding strains, particularly those generated through random mutagenesis or extensive genetic modification, can sometimes be unstable and lose their enhanced production phenotype over time.
-
Solution: Ensure the genetic stability of your strain. Periodically re-isolate single colonies and screen for high producers to maintain a consistent production phenotype. For engineered strains, confirm the presence and expression of the introduced genetic modifications.
-
Frequently Asked Questions (FAQs)
Q1: What are the most impactful genes to target for overexpression to increase AP-3 production?
A1: Several genes and gene clusters are critical for enhancing AP-3 biosynthesis:
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asm13-17 gene cluster: Overexpression of this cluster is crucial as it provides the unique glycolate extender unit required for AP-3 synthesis.[3]
-
asmUdpg: This gene is involved in the synthesis of UDP-glucose, a key precursor for the AHBA starter unit.[4]
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CrsR: As a positive regulator, overexpressing this response regulator can upregulate the entire AP-3 biosynthetic pathway.[11][12]
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Efflux pump genes: Overexpressing genes like APASM_2704, APASM_3193, and APASM_2805 can enhance AP-3 export, mitigating product toxicity.[9]
Q2: Is it more effective to delete competing pathways or overexpress biosynthetic genes?
A2: Both strategies are effective and can be complementary. The most effective approach often involves a combination of both. For example, after deleting a competing pathway to increase precursor availability, overexpressing key biosynthetic genes can further enhance the conversion of these precursors into AP-3. A combinatorial approach, such as combining the knockout of a competing PKS gene cluster with the overexpression of precursor supply genes, can lead to synergistic effects on AP-3 yield.[1][4]
Q3: What is the role of isobutanol in enhancing AP-3 production, and when should it be added?
A3: Isobutanol serves as a direct precursor for the isobutyryl side chain of AP-3.[5][13] Supplementing the fermentation medium with isobutanol can significantly increase the final AP-3 titer. The optimal feeding strategy can vary. Some studies have shown success with pulse feeding at specific time points during the fermentation (e.g., 60, 96, and 120 hours), while others have added it at the beginning of the fermentation.[3][13] It is recommended to optimize the concentration and feeding time for your specific strain and fermentation conditions.
Q4: How does the choice of carbon source influence AP-3 production?
A4: The choice of carbon source is critical. Fructose has been shown to be more effective than glucose in promoting AP-3 production.[6] This is likely due to the alleviation of carbon catabolite repression, a common phenomenon in actinomycetes where the presence of a readily metabolizable sugar like glucose represses secondary metabolism.
Data Presentation
Table 1: Summary of AP-3 Production Enhancement through Gene Overexpression
| Strain/Modification | Gene(s) Overexpressed | Fold Increase in AP-3 Yield | Reference |
| Oasm13-17 | asm13-17 | 1.94 | [3] |
| M-asmUdpg:asm13-17 | asmUdpg and asm13-17 in a mutant strain | 1.6 (compared to mutant) | [4] |
| WXR-30 | ftsZ | 1.31 | [8] |
| Overexpression Strain | CrsR | ~1.6 | [11] |
| Engineered Strain | Efflux pumps (APASM_2704, APASM_3193, APASM_2805) | 1.14 - 1.25 | [9] |
| Engineered Strain | adpA_1075 | 1.85 | [15] |
Table 2: Summary of AP-3 Production Enhancement through Gene Deletion/Inactivation
| Strain/Modification | Gene(s) Deleted/Inactivated | Fold Increase in AP-3 Yield | Reference |
| MD02 | T1PKS-15 | 1.27 | [1] |
| asm25 knockout | asm25 | >2.0 | [13][14] |
| asm25 knockout + isobutanol | asm25 | ~6.0 (compared to knockout without isobutanol) | [13] |
Experimental Protocols
Protocol 1: Gene Overexpression in Actinosynnema pretiosum using an Integrative Plasmid
-
Primer Design and Gene Amplification: Design primers with appropriate restriction sites to amplify the target gene (e.g., ftsZ, CrsR) from A. pretiosum genomic DNA. Perform PCR to amplify the gene.
-
Plasmid Construction: Digest the amplified gene and the integrative expression vector (e.g., a pSET152 derivative containing a strong constitutive promoter like kasOp*) with the corresponding restriction enzymes. Ligate the gene into the vector.[16]
-
Transformation into E. coli : Transform the ligation product into a suitable E. coli strain for plasmid propagation (e.g., ET12567(pUZ8002)).
-
Conjugation into A. pretiosum : Perform intergeneric conjugation between the E. coli donor strain and A. pretiosum. Plate the conjugation mixture on a selective medium containing antibiotics to select for exconjugants.
-
Verification of Recombinants: Screen the exconjugants by PCR to confirm the integration of the overexpression cassette into the A. pretiosum genome.
-
Fermentation and Analysis: Cultivate the engineered strain and the wild-type control under the same fermentation conditions. Extract AP-3 from the culture broth and quantify the yield using HPLC.[6]
Protocol 2: Gene Deletion in Actinosynnema pretiosum using CRISPR-Cas9
-
gRNA Design and Plasmid Construction: Design a specific guide RNA (gRNA) targeting the gene to be deleted (e.g., T1PKS-15, asm25). Synthesize the gRNA and clone it into a CRISPR-Cas9 vector suitable for A. pretiosum (e.g., pCRISPR–Cas9apre).[1]
-
Construction of Homology-Directed Repair (HDR) Template: Amplify the upstream and downstream homologous arms (typically ~1-2 kb) flanking the target gene. Ligate these arms together to create the HDR template.
-
Co-transformation: Co-transform the CRISPR-Cas9 plasmid and the HDR template into A. pretiosum protoplasts or through conjugation.
-
Screening for Deletion Mutants: Plate the transformants on a selective medium. Screen the resulting colonies by PCR using primers that flank the target gene to identify mutants with the desired deletion.
-
Curing of CRISPR Plasmid: Culture the confirmed deletion mutants in a non-selective medium to facilitate the loss of the CRISPR-Cas9 plasmid.
-
Phenotypic Analysis: Compare the AP-3 production of the deletion mutant with the wild-type strain through fermentation and HPLC analysis.
Visualizations
Caption: this compound biosynthetic pathway with key genes and regulatory elements.
Caption: Troubleshooting workflow for low this compound production.
References
- 1. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 12. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fed-Batch Fermentation Strategies for Higher Ansamitocin P-3 Titer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance Ansamitocin P-3 (AP-3) production through fed-batch fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for improving this compound (AP-3) yield in fed-batch fermentation?
A1: The primary strategies for enhancing AP-3 production revolve around metabolic engineering, fermentation process optimization, and precursor feeding.[1] Key factors include ensuring an adequate supply of precursors like 3-amino-5-hydroxybenzoic acid (AHBA), propionate, acetate, and isobutanol, maintaining optimal dissolved oxygen levels, and managing nutrient concentrations to direct metabolic flux towards AP-3 synthesis rather than just biomass growth.[2][3]
Q2: Which precursors are most effective for boosting AP-3 production when implementing a fed-batch strategy?
A2: Isobutanol and fructose (B13574) are highly effective precursors to feed during fermentation. Isobutanol serves as a direct precursor for the isobutyryl side chain of AP-3.[3] Fructose is often a more beneficial carbon source than glucose as it can alleviate glucose repression of secondary metabolism.[3] Pulse-feeding of fructose and isobutanol has been shown to significantly increase AP-3 titers.[4][5]
Q3: How can I reduce the cost of the fermentation medium without compromising AP-3 yield?
A3: Economical substrates such as cane molasses, glycerol, and cold-pressed soybean powder can be used as effective carbon and nitrogen sources.[4][6] An optimized medium using these components has been shown to achieve high AP-3 titers while reducing costs by approximately 50% compared to other high-yielding media.[6][7]
Q4: What is the role of dissolved oxygen (DO) in AP-3 production and how can it be managed?
A4: AP-3 biosynthesis is an aerobic process, making dissolved oxygen a critical parameter.[2] As biomass increases, oxygen demand can become a limiting factor. An effective strategy to enhance oxygen availability is the addition of oxygen vectors, such as soybean oil, to the culture medium.[2][4] In bioreactors, DO levels should be actively monitored and controlled by adjusting agitation and aeration rates.[2]
Q5: Can genetic engineering of the producing strain, Actinosynnema pretiosum, improve AP-3 yields in fed-batch culture?
A5: Yes, metabolic engineering is a powerful strategy. Overexpression of genes in the AP-3 biosynthetic pathway, such as the asm13-17 gene cluster for glycolate (B3277807) supply, can significantly increase production.[1][5] Additionally, inactivating competing polyketide synthase (PKS) gene clusters can redirect metabolic precursors towards AP-3 synthesis, further boosting the final titer.[4][8]
Troubleshooting Guides
Issue 1: Low this compound (AP-3) Yield Despite Good Cell Growth
Possible Causes:
-
Inadequate Precursor Supply: The biosynthesis of AP-3 requires a steady supply of specific precursors. Even with high biomass, a lack of one or more precursors will limit the final AP-3 titer.[2]
-
Suboptimal Nutrient Balance: The carbon-to-nitrogen ratio and the specific sources of each can direct metabolism towards either growth or secondary metabolite production. High ammonium (B1175870) concentrations, for instance, can suppress AP-3 production.[2]
-
Dissolved Oxygen (DO) Limitation: As cell density increases, oxygen demand can outstrip supply, creating a bottleneck for the aerobic AP-3 biosynthesis pathway.[2]
-
Competition from Other Metabolic Pathways: Cellular resources and precursors can be diverted to the synthesis of other secondary metabolites or primary metabolic functions like fatty acid synthesis.[2][4]
Solutions:
-
Implement a Rational Fed-Batch Strategy: Pulse-feed key precursors at specific time points during the fermentation. A common strategy is to feed fructose and isobutanol at 60, 96, and 120 hours.[4][5]
-
Optimize Medium Composition: Utilize fructose as a primary carbon source and consider using economical substrates like cane molasses and glycerol.[4][6] Ensure a relatively low concentration of organic nitrogen to upregulate biosynthetic genes.[2]
-
Enhance Oxygen Availability: In shake flasks, adding an oxygen vector like soybean oil (e.g., 0.52% v/v at 50 hours) can increase AP-3 yield.[4][9] In a bioreactor, maintain DO levels through controlled agitation and aeration.[2]
-
Metabolic Engineering: If possible, inactivate competing polyketide synthase (PKS) gene clusters to channel more precursors towards AP-3 synthesis.[4][8]
Issue 2: Poor Cell Growth
Possible Causes:
-
Suboptimal Medium Composition: The medium may lack essential nutrients for robust growth of Actinosynnema pretiosum.[4]
-
Accumulation of Inhibitory Byproducts: High concentrations of certain metabolic byproducts can be toxic and inhibit cell growth.[4]
-
Inappropriate Physical Parameters: Suboptimal pH, temperature, or excessive shear stress from agitation can negatively impact cell viability and growth.
Solutions:
-
Optimize Growth Medium: Ensure the medium contains adequate carbon and nitrogen sources. While fructose is beneficial for AP-3 production, glucose generally supports better biomass accumulation. A combination or a phased feeding strategy might be optimal.[4]
-
Control Substrate Feeding: A well-designed fed-batch strategy can prevent the accumulation of inhibitory byproducts by controlling the concentration of substrates in the medium.[4]
-
Maintain Optimal Fermentation Parameters: Control the pH and temperature at their optimal values (e.g., 28°C).[1][4] Optimize the agitation rate to ensure sufficient mixing and oxygen transfer without causing excessive shear stress.[4]
Issue 3: Inconsistent Fermentation Performance Between Batches
Possible Causes:
-
Variability in Inoculum Quality: The age, size, and overall health of the seed culture can significantly impact the outcome of the production fermentation.[4]
-
Fluctuations in Process Parameters: Lack of tight control over pH, temperature, and dissolved oxygen can lead to batch-to-batch variability.[4]
-
Genetic Instability of the Strain: High-yielding strains, particularly those developed through random mutagenesis, can sometimes lose their enhanced production capabilities over time.[1]
Solutions:
-
Standardize Inoculum Preparation: Implement a strict, standardized protocol for seed culture preparation, including culture age and inoculum volume.[4]
-
Ensure Robust Process Control: Utilize bioreactors with automated control of key parameters to ensure consistency.[3]
-
Maintain Strain Integrity: Periodically re-isolate single colonies from the production strain and screen for high producers to ensure the genetic stability of the cell line.[1]
Data Presentation
Table 1: Effect of Fed-Batch Strategies on this compound Titer
| Strategy | Strain | Feeding Details | AP-3 Titer (mg/L) | Fold Increase |
| Fructose & Isobutanol Pulse Feeding | A. pretiosum Oasm13-17:asmUdpg | 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hr | 757.7 | N/A |
| Soybean Oil Addition | A. pretiosum B24-13 | 0.52% soybean oil added at 50 hr | 106.04 | 1.49 |
| Isobutanol Supplementation | A. pretiosum | Supplementing culture with isobutanol | N/A | 4 |
| Mg2+ Addition | A. pretiosum | Optimal Mg2+ addition | 85 | 3 |
Data compiled from multiple sources.[4][5][9][10]
Table 2: Economical Substrates for this compound Production
| Substrate(s) | Strain | AP-3 Titer (mg/L) in Shake Flask |
| Cane molasses, glycerol, cold-pressed soybean powder | A. pretiosum | 111.9 |
| Above + isobutanol, soybean oil, vitamin B1 | A. pretiosum | 141 |
Data from Liu et al. (2019).[6][7]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Fructose and Isobutanol Feeding
-
Seed Culture Preparation: Inoculate a suitable seed medium with Actinosynnema pretiosum and incubate at 28°C with shaking at 220 rpm for 48 hours.[1]
-
Bioreactor Inoculation: Inoculate a 5 L bioreactor containing the production fermentation medium with the seed culture (typically 5-10% v/v).[2][4]
-
Fermentation Conditions: Maintain the temperature at 28°C and control the pH. Adjust agitation and aeration rates to maintain adequate dissolved oxygen levels.[4]
-
Fed-Batch Feeding: At 60, 96, and 120 hours of fermentation, aseptically add a sterile solution to achieve final concentrations of 15 g/L fructose and 1.64 g/L isobutanol in the bioreactor.[4][5]
-
Sampling and Analysis: Withdraw samples at regular intervals to monitor dry cell weight, substrate consumption, and AP-3 concentration using High-Performance Liquid Chromatography (HPLC).[4]
Protocol 2: Fermentation with an Oxygen Vector
-
Culture Preparation: Prepare seed and fermentation cultures of A. pretiosum.
-
Oxygen Vector Addition: At 50 hours of fermentation, aseptically add sterile soybean oil to the culture to a final concentration of 0.52% (v/v).[4][9]
-
Incubation: Continue the fermentation under standard conditions (e.g., 28°C, 220 rpm).[4]
-
Analysis: At the end of the fermentation, measure the dry cell weight and AP-3 yield and compare these to a control culture without the soybean oil addition.[4]
Visualizations
Caption: Workflow for a fed-batch fermentation process for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of different carbon and nitrogen sources on Ansamitocin P-3 yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing Ansamitocin P-3 (AP-3) yield by optimizing carbon and nitrogen sources in the fermentation medium of Actinosynnema pretiosum.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production?
A1: The primary producing strain for ansamitocins is Actinosynnema pretiosum. Other species, such as Actinosynnema mirum, are also used in research and production.[1]
Q2: How do different carbon sources impact this compound yield?
A2: The choice of carbon source significantly influences both cell growth and AP-3 production. While glucose generally supports robust biomass, fructose (B13574) has been shown to be more beneficial for AP-3 synthesis.[2][3] Using fructose as the sole carbon source can lead to a fourfold increase in AP-3 yield compared to glucose.[3][4] Glycerol can also be used as a delayed carbon source to provide nutrients during the later stages of fermentation.[5] Economical substrates like cane molasses have also been successfully utilized.[2]
Q3: What is the effect of nitrogen sources on AP-3 production?
A3: The concentration and type of nitrogen source are critical. A relatively low concentration of organic nitrogen can significantly improve AP-3 production.[1][2][6] This condition upregulates the transcription of genes in the AP-3 biosynthetic pathway, directing more carbon flux towards its synthesis.[2][6] Cold-pressed soybean powder is an effective and economical nitrogen source.[2][7]
Q4: Are there other key media components that can enhance AP-3 yield?
A4: Yes, several other components are crucial. The addition of divalent metal ions, particularly Mg2+, can enhance production by regulating enzyme activity.[8] Supplementing the medium with isobutanol, a precursor for the isobutyryl side chain of AP-3, can significantly boost the final titer.[9][4] The use of oxygen vectors like soybean oil can also improve yield by enhancing dissolved oxygen levels in the fermentation broth.[9][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Detectable AP-3 Production | Suboptimal Fermentation Medium | - Review and optimize the composition of your seed and fermentation media.[10] - Ensure the use of appropriate carbon sources like fructose or a combination of glucose and glycerol.[3][5] - Optimize the nitrogen source and concentration; a lower organic nitrogen level is often beneficial.[1][6] |
| Incorrect Culture Conditions | - Verify that the fermentation is carried out at the optimal temperature (around 28°C) and shaking speed (around 220 rpm).[10] | |
| Poor Inoculum Quality | - Use a fresh and healthy spore suspension for inoculation.[10] - Ensure proper growth in the seed culture stage before transferring to the production medium.[10] | |
| Poor Cell Growth | Sub-optimal Medium Composition | - Ensure the medium provides adequate carbon and nitrogen sources for biomass production. Glucose is generally better for growth than fructose.[9][3] |
| Inhibitory Byproducts | - Monitor the accumulation of potentially toxic byproducts. A well-designed fed-batch strategy can help control substrate and byproduct concentrations.[9] | |
| High Shear Stress | - Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive damage to the mycelia.[9] | |
| Inconsistent AP-3 Yields Between Batches | Variability in Inoculum | - Standardize the inoculum preparation, including spore concentration and seed culture age.[10] |
| Inconsistent Medium Preparation | - Ensure precise and consistent preparation of all media components, including pH adjustment.[10] | |
| Fluctuations in Fermentation Parameters | - Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation process.[10] The use of oxygen vectors like soybean oil can help maintain dissolved oxygen levels.[9][5] |
Data on Nutrient Source Effects on this compound Yield
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source(s) | Producing Strain | Key Findings | AP-3 Yield (mg/L) | Reference |
| Fructose (sole source) | Actinosynnema mirum | Fourfold higher yield compared to glucose. | Not specified directly, relative increase given. | [3][4] |
| Fructose (9.36 g/L), Glycerol (26.79 g/L), Soluble Starch (3.03 g/L) | Actinosynnema pretiosum | Optimized medium increased yield ninefold. | 144 | [2] |
| Cane Molasses (63.22 g/L), Glycerol (22.91 g/L) | Actinosynnema pretiosum | Use of economical substrates. | 111.9 | [2][7] |
| Glucose | Actinosynnema mirum | Better for biomass production than AP-3 yield. | Lower than fructose. | [3] |
Table 2: Effect of Nitrogen Sources and Other Supplements on this compound Production
| Nitrogen Source/Supplement | Concentration | Producing Strain | Key Findings | AP-3 Yield (mg/L) | Reference |
| Cold-Pressed Soybean Powder | 3.29 g/L | Actinosynnema pretiosum | Effective economical nitrogen source. | 111.9 (in combination with cane molasses and glycerol) | [2][7] |
| Low Organic Nitrogen | - | Actinosynnema pretiosum | Significantly improves AP-3 production. | Not specified directly, mechanism described. | [1][2][6] |
| Isobutanol (Pulse Fed) | 1.64 g/L | Actinosynnema pretiosum | Precursor feeding boosts production. | 757.7 (in a fed-batch strategy with fructose) | [9] |
| Soybean Oil | 0.52% | Actinosynnema pretiosum | Acts as an oxygen vector, increasing yield by 49.48%. | 106.04 | [5] |
| Mg2+ | Optimal concentration | Actinosynnema pretiosum | 3.0-fold increase in AP-3 production. | 85 | [8] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol outlines a standard procedure for evaluating the effect of different carbon and nitrogen sources on AP-3 production in shake flasks.
1. Inoculum Preparation:
-
Prepare a seed culture medium (e.g., containing glucose, soluble starch, soybean meal, polypeptone, NaCl, and CaCl2).[11]
-
Inoculate with a fresh spore suspension of Actinosynnema pretiosum.
-
Incubate at 28°C with shaking at 220 rpm for 24-48 hours.[1][10]
2. Production Fermentation:
-
Prepare the production fermentation medium with the desired carbon and nitrogen sources to be tested.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).[1]
-
Incubate the production culture in shake flasks at 28°C with shaking at 220 rpm for 7 to 8 days.[1]
3. Sampling and Analysis:
-
Withdraw samples at regular intervals to measure Dry Cell Weight (DCW) and AP-3 concentration.[1]
-
To measure DCW, centrifuge a known volume of culture broth, wash the cell pellet, and dry it to a constant weight.[11]
-
For AP-3 analysis, centrifuge the culture broth to separate the supernatant from the mycelia.[1]
-
Extract the supernatant with an equal volume of a solvent like ethyl acetate.[1]
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the AP-3 concentration.
Protocol 2: Fed-Batch Fermentation with Precursor Feeding
This protocol is for enhancing AP-3 production in a bioreactor using a fed-batch strategy.
1. Initial Batch Culture:
-
Start with a batch fermentation in a bioreactor using an optimized production medium.
-
Monitor and control key parameters such as pH, temperature, and dissolved oxygen.
2. Fed-Batch Strategy:
-
Based on the consumption of the primary carbon source and the growth phase of the culture, initiate a feeding strategy.
-
A study demonstrated a significant increase in AP-3 production with pulse feeding of 15 g/L of fructose and 1.64 g/L of isobutanol at 60, 96, and 120 hours.[9]
3. Process Monitoring:
-
Regularly sample the culture to monitor cell growth, substrate consumption, and AP-3 production.
-
Adjust feeding rates as necessary based on the real-time data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
Technical Support Center: The Role of Mg2+ in Ansamitocin P-3 Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of magnesium ions (Mg2+) in enhancing Ansamitocin P-3 (AP-3) fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of Mg2+ in this compound (AP-3) fermentation?
A1: Mg2+ acts as a crucial cofactor for key enzymes in the biosynthetic pathway of AP-3, a potent anti-tumor agent produced by the bacterium Actinosynnema pretiosum. Its primary role is to enhance the activity of enzymes involved in the supply of precursors for AP-3 synthesis, ultimately leading to increased product yield.
Q2: How does Mg2+ specifically enhance AP-3 production?
A2: Research has shown that Mg2+ supplementation significantly boosts the activities of two critical enzymes: methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM). These enzymes are pivotal in the formation of methylmalonyl-CoA, a primary building block for the polyketide backbone of AP-3. By enhancing the function of these enzymes, Mg2+ ensures a more robust supply of precursors for AP-3 biosynthesis.
Q3: Is Mg2+ the only divalent metal ion that can enhance AP-3 production?
A3: While other divalent metal ions such as Mn2+, Zn2+, Cu2+, and Co2+ have been investigated for their effects on AP-3 production, Mg2+ has been identified as the most effective. Studies have demonstrated that under optimal conditions, the addition of Mg2+ can lead to a threefold increase in the final AP-3 titer compared to control fermentations without supplementation.
Q4: What is the optimal concentration of Mg2+ for enhancing AP-3 fermentation?
A4: An optimal concentration of 2 mM MgCl2 has been reported in an optimized fermentation medium for AP-3 production. However, the ideal concentration can vary depending on the specific strain of Actinosynnema pretiosum, the basal medium composition, and other fermentation parameters. It is recommended to perform a concentration optimization experiment to determine the best Mg2+ level for your specific process.
Q5: When should Mg2+ be added to the fermentation medium?
A5: Typically, Mg2+ is included as a component of the initial fermentation medium. This ensures its availability to the culture from the onset of growth and throughout the production phase.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low AP-3 Yield Despite Mg2+ Supplementation | Sub-optimal Mg2+ concentration. | 1. Perform a dose-response experiment with varying concentrations of a magnesium salt (e.g., MgSO4 or MgCl2) to identify the optimal level for your specific strain and medium. 2. Ensure accurate preparation of the magnesium salt stock solution and its proper addition to the fermentation medium. |
| Antagonistic effects of other ions. | 1. Analyze the composition of your basal medium for high concentrations of other divalent cations (e.g., Ca2+) that might compete with Mg2+ for enzyme binding. 2. Consider using a more defined medium to have better control over the ionic composition. | |
| pH of the medium. | 1. Monitor and control the pH of the fermentation broth, as pH can influence the bioavailability of Mg2+ and the activity of pH-sensitive enzymes. | |
| Inconsistent Fermentation Performance with Mg2+ | Variability in basal medium components. | 1. Ensure consistent quality and composition of complex media components like yeast extract and peptone, as their mineral content can vary between batches. 2. Consider using a chemically defined medium for greater reproducibility. |
| Inaccurate measurement of Mg2+. | 1. Calibrate balances and ensure proper dissolution of the magnesium salt when preparing media. | |
| Negative Impact on Cell Growth After Mg2+ Addition | Excessive Mg2+ concentration. | 1. High concentrations of magnesium can be inhibitory to cell growth. If you observe poor biomass formation after increasing Mg2+ levels, reduce the concentration. 2. Re-evaluate the optimal concentration range, focusing on lower levels. |
| Purity of the magnesium salt. | 1. Use high-purity, reagent-grade magnesium salts to avoid introducing contaminating metals that could be toxic to the culture. |
Data Presentation
Table 1: Effect of Divalent Metal Ions on this compound Production
| Divalent Metal Ion | Relative AP-3 Production (%) |
| Control (No addition) | 100 |
| Mg2+ | 300 |
| Mn2+ | Data not consistently reported, but less effective than Mg2+ |
| Zn2+ | Data not consistently reported, but less effective than Mg2+ |
| Cu2+ | Data not consistently reported, but less effective than Mg2+ |
| Co2+ | Data not consistently reported, but less effective than Mg2+ |
Note: This table is a qualitative summary based on available literature. Quantitative values for ions other than Mg2+ are not consistently available but are reported to be less effective.
Table 2: Example of an Optimized Fermentation Medium Composition with Mg2+
| Component | Concentration |
| Yeast Extract | 2.4% |
| Malt Extract | 1% |
| Sucrose | 10.3% |
| Isopropanol | 12 mL/L |
| Isobutanol | 5 mL/L |
| MgCl2 | 2 mM |
| L-valine | 40 mM |
| pH | 7.5 |
Experimental Protocols
Protocol 1: Optimizing Mg2+ Concentration for Enhanced AP-3 Production
Objective: To determine the optimal concentration of Mg2+ for maximizing AP-3 production in Actinosynnema pretiosum fermentation.
Materials:
-
Actinosynnema pretiosum culture
-
Seed culture medium
-
Production fermentation medium (without Mg2+)
-
Sterile stock solution of MgSO4 or MgCl2 (e.g., 1 M)
-
Shake flasks
-
Shaking incubator
-
HPLC system for AP-3 analysis
Methodology:
-
Prepare Seed Culture: Inoculate a suitable seed medium with Actinosynnema pretiosum and incubate under optimal conditions (e.g., 28°C, 220 rpm) for 48-72 hours.
-
Prepare Production Cultures: Dispense the production fermentation medium into a series of shake flasks.
-
Mg2+ Supplementation: Aseptically add different volumes of the sterile Mg2+ stock solution to the production flasks to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Ensure a control flask with no added Mg2+.
-
Inoculation: Inoculate each flask with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production cultures under standard fermentation conditions for the desired duration (e.g., 7-10 days).
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Measure cell growth (e.g., dry cell weight).
-
Extract AP-3 from the fermentation broth.
-
Quantify the AP-3 concentration using a validated HPLC method.
-
-
Data Analysis: Plot the AP-3 titer and cell growth against the Mg2+ concentration to determine the optimal level that maximizes AP-3 production without significantly inhibiting growth.
Protocol 2: Assay of Key Enzyme Activities
Objective: To assess the impact of Mg2+ on the activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).
Methodology:
-
This protocol involves the preparation of cell-free extracts from Actinosynnema pretiosum cultures grown with and without Mg2+ supplementation.
-
The activities of MCT and MCM are then determined using established spectrophotometric or radioisotope-based assays that measure the conversion of their respective substrates.
-
For detailed, step-by-step enzyme assay protocols, it is recommended to consult specialized enzymology literature.
Mandatory Visualizations
Caption: Role of Mg2+ in the this compound precursor pathway.
Technical Support Center: Optimizing Ansamitocin P-3 Production and Reducing Costs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the production of Ansamitocin P-3 (AP-3). Our goal is to help you improve yield, reduce production costs, and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges in its production?
This compound (AP-3) is a potent antitumor agent from the maytansinoid family of antibiotics.[1] It is a critical precursor for the synthesis of antibody-drug conjugates (ADCs) used in targeted cancer therapies, such as DM1 and DM4 which are components of FDA-approved drugs.[2] The main challenge in its production is the low fermentation yield from its primary producing microorganism, Actinosynnema pretiosum, which leads to high production costs and limits its widespread application.[1][3] The biosynthesis of AP-3 is a complex process involving 48 genes and is influenced by numerous nutritional and environmental factors.[1]
Q2: What are the key precursors for the biosynthesis of this compound?
The biosynthesis of AP-3 begins with two main precursors:
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3-amino-5-hydroxybenzoic acid (AHBA): This is the starter unit for the polyketide chain.[2]
-
Methylmalonyl-CoA and Malonyl-CoA: These are the extender units used by the polyketide synthase (PKS) to build the proansamitocin (B1237151) backbone.[2] Enhancing the intracellular availability of these precursors is a key strategy for increasing AP-3 yield.[2]
Q3: What are the most effective strategies for reducing the cost of this compound production?
Cost reduction can be achieved through a multi-faceted approach focusing on three main areas:
-
Fermentation Media Optimization: Utilizing low-cost substrates such as cane molasses, glycerol, and cold-pressed soybean powder can significantly reduce media costs.[4]
-
Metabolic Engineering: Genetically modifying the producing strain, Actinosynnema pretiosum, to enhance precursor supply, overexpress positive regulatory genes, and eliminate competing metabolic pathways can lead to substantial yield improvements.[2][5]
-
Process Optimization: Implementing strategies like fed-batch fermentation, optimizing dissolved oxygen levels with oxygen vectors, and supplementing with key precursors or metal ions can boost productivity.[1][3][6]
Troubleshooting Guides
Problem 1: Low or No this compound Yield Despite Healthy Cell Growth
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Fermentation Conditions | The composition of the fermentation medium, pH, temperature, or aeration may not be ideal for secondary metabolite production, even if it supports cell growth.[2] | 1. Review and optimize the seed and fermentation media composition.[2]2. Ensure the temperature is maintained at 28°C and shaking at 220 rpm.[2]3. Consider using fructose (B13574) as a primary carbon source, which has been shown to improve AP-3 yield.[7]4. Supplement the medium with Mg2+ to enhance the activity of key enzymes.[2][6] |
| Inadequate Precursor Supply | The complex structure of AP-3 requires a balanced supply of multiple precursors. A deficiency in any one precursor can limit the overall yield.[1] | 1. Metabolic Engineering: Overexpress genes in the AHBA pathway (e.g., asmUdpg) or the methylmalonyl-CoA metabolic pathway.[2]2. Supplementation: Add isobutanol to the medium to enhance the supply of the isobutyryl-CoA precursor.[1] |
| Competition from Other Metabolic Pathways | Cellular resources, particularly malonyl-CoA and methylmalonyl-CoA, are shared between primary metabolism (like fatty acid synthesis) and AP-3 biosynthesis.[1][8] | Redirect Metabolic Flux: Inactivate competing polyketide synthase (PKS) gene clusters through genetic engineering to redirect the precursor pool towards AP-3 synthesis.[1][8] |
| High Ammonium (B1175870) Concentration | High levels of ammonium in the medium can suppress AP-3 production by down-regulating the transcription of key biosynthetic genes.[1] | Optimize the C/N ratio and consider using low concentrations of organic nitrogen sources to upregulate genes in the biosynthetic pathway.[1][9] |
Problem 2: High Levels of Impurities and Ansamitocin Analogues
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Carbon Source | The choice of carbon source can influence the intracellular pools of precursors for different acyl side chains, leading to the formation of various ansamitocin analogues (e.g., AP-0, AP-1, AP-2, AP-4).[10] | 1. Use Fructose: Fructose as the primary carbon source has been shown to stimulate key genes in the secondary metabolism pathway, resulting in higher AP-3 yields compared to glucose.[7]2. Optimize Carbon Source Feeding: Implement a fed-batch strategy with fructose to maintain a favorable metabolic state for AP-3 production. |
| Imbalanced Precursor Supply for Side Chains | An excess of acetyl-CoA or propionyl-CoA relative to isobutyryl-CoA can lead to the synthesis of undesired analogues.[10] | 1. Supplement with Isobutanol: Provide a continuous or pulsed feed of isobutanol, a direct precursor for the isobutyryl side chain of AP-3.[10]2. Modulate Nitrogen Source: A low concentration of organic nitrogen can help redirect carbon flux towards the desired isobutyryl-CoA precursor pool.[10] |
| Byproduct Formation | The gene asm25 is involved in converting an AP-3 precursor (PND-3) into a byproduct, AGP-3, thus reducing the amount of precursor available for AP-3 synthesis.[11] | Inactivate Byproduct Pathway: Deleting the asm25 gene can redirect the metabolic flux towards AP-3 synthesis, significantly increasing the yield.[1][11] |
Data Presentation: Summary of Yield Improvement Strategies
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Relative AP-3 Yield | Reference |
| Glucose | Baseline | [7] |
| Fructose | ~4-fold higher than glucose | [7] |
| Cane Molasses | Suitable low-cost alternative | [4] |
| Glycerol | Effective as a delayed carbon source | [1][3] |
Table 2: Impact of Metabolic Engineering Strategies on this compound Yield
| Genetic Modification | Effect on AP-3 Production | Reference |
| Overexpression of asmUdpg and asm13-17 | ~60% increase in a mutant strain | [5] |
| Inactivation of T1PKS-15 gene cluster | ~27% increase | [8] |
| Insertion of BDP-jk promoter for asm13-17 | ~50% increase | [8] |
| Overexpression of efflux pumps | Up to ~25% increase | [12] |
| Inactivation of asm25 | > 2-fold increase | [11] |
| Overexpression of CrsR regulator | ~60% increase | [13] |
Table 3: Optimization of Fermentation Conditions for Enhanced AP-3 Yield
| Optimization Strategy | Result | Reference |
| Addition of 0.52% Soybean Oil (as oxygen vector) | ~49.5% increase in AP-3 yield | [3] |
| Optimal Mg2+ Supplementation | ~3.0-fold increase in AP-3 titer | [6] |
| Optimized Medium with Low-Cost Substrates | AP-3 titer of 141 mg/L with ~50% cost reduction | [4] |
Experimental Protocols
Protocol 1: Economical Fermentation Medium for this compound Production
This protocol is based on the use of low-cost substrates to reduce production expenses.[4]
1. Seed Medium Preparation (per liter):
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Glycerol: 10 g
-
Corn Syrup: 5 g
-
Soluble Starch: 15 g
-
CaCO₃: 2 g
-
Adjust pH to 7.0
2. Production Medium Preparation (Optimized Low-Cost Medium, per liter):
-
Cane Molasses: 63.22 g
-
Glycerol: 22.91 g
-
Cold-Pressed Soybean Powder: 3.29 g
-
Soybean Oil: 5 mL (as an oxygen vector and supplement)
-
Isobutanol: Add as per feeding strategy
-
Vitamin B1: Add as required
-
Adjust pH as needed
3. Fermentation Procedure:
-
Inoculate the seed medium with a spore suspension or mycelia of A. pretiosum.
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[2]
-
Transfer the seed culture (typically 5-10% v/v) to the production medium.
-
Incubate the production culture at 28°C with shaking at 220 rpm for 7 to 8 days.[1]
-
Implement a fed-batch strategy by pulse feeding with substrates like fructose and isobutanol at specific time points (e.g., 60, 96, and 120 hours).[1]
-
Withdraw samples at regular intervals to measure Dry Cell Weight (DCW) and AP-3 concentration.
Protocol 2: CRISPR-Cas9 Mediated Gene Inactivation in A. pretiosum
This protocol provides a general workflow for deleting a competing pathway gene (e.g., asm25 or a PKS gene cluster).[8][11]
1. Plasmid Construction:
-
Construct a donor plasmid containing two homology arms (typically 1-2 kb) flanking the gene to be deleted.
-
Construct a CRISPR-Cas9 plasmid expressing the Cas9 nuclease and a specific single-guide RNA (sgRNA) targeting the desired gene.
2. Transformation:
-
Introduce the donor and CRISPR-Cas9 plasmids into A. pretiosum via E. coli-Actinosynnema biparental conjugation.
-
Plate the conjugation mixture on a medium containing appropriate antibiotics for selection of exconjugants.
3. Screening and Verification:
-
Screen for potential knockout mutants by colony PCR using primers that bind outside the homology arms.
-
Confirm the gene deletion by Sanger sequencing of the PCR product and subsequent analysis of AP-3 production via HPLC.
Visualizations
Caption: Simplified biosynthetic pathway of this compound (AP-3).
Caption: General workflow for metabolic engineering of A. pretiosum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 12. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
Addressing the toxicity of Ansamitocin P-3 to the producing strain
Welcome to the technical support center for Ansamitocin P-3 (AP-3) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the toxicity of AP-3 to its producing strain, Actinosynnema pretiosum, and to optimize production yields.
Frequently Asked Questions (FAQs)
Q1: My A. pretiosum culture shows good initial growth, but the biomass stagnates or decreases as AP-3 production begins. What is the likely cause?
A1: This is a classic sign of product toxicity. This compound is inherently toxic to its producing strain, Actinosynnema pretiosum. High intracellular concentrations of AP-3 can inhibit cell growth and division, leading to the observed stagnation or decline in biomass.[1][2]
Q2: What is the primary mechanism of this compound toxicity in A. pretiosum?
A2: The primary intracellular target of AP-3 in A. pretiosum is the cell division protein FtsZ.[2][3][4] AP-3 binds to FtsZ, a bacterial analogue of β-tubulin (its target in cancer cells), which disrupts the formation of the Z-ring and inhibits cell division.[2][5][6] Additionally, AP-3 can cause broader physiological stress by inhibiting other key enzymes involved in cell wall assembly, central carbon metabolism, and nucleotide biosynthesis.[1]
Q3: What are the main strategies to mitigate AP-3 toxicity and improve yield?
A3: The core strategies focus on enhancing the strain's resistance and reducing intracellular AP-3 accumulation. These can be categorized into:
-
Metabolic Engineering: Modifying the genetic makeup of A. pretiosum to increase its tolerance to AP-3 and enhance the efficiency of the biosynthetic pathway.[7][8]
-
Fermentation Optimization: Adjusting culture conditions and media composition to support a more robust culture and manage AP-3 production rates.[9][10][11]
-
Strain Evolution and Adaptation: Employing traditional mutagenesis or adaptive laboratory evolution to select for more resistant and higher-producing variants.[8][12]
Troubleshooting Guides
Problem 1: Low AP-3 Yield Despite Healthy Initial Biomass
This issue often points to product toxicity limiting the production phase.
| Possible Cause | Troubleshooting & Optimization Solution |
| Intracellular AP-3 Accumulation | Enhance AP-3 Export: Overexpress identified efflux pump genes such as APASM_2704, APASM_3193, or APASM_2805 to actively transport AP-3 out of the cell, thereby reducing intracellular toxicity.[13] |
| Inhibition of Cell Division | Increase FtsZ Levels: Overexpress the native ftsZ gene (APASM_5716). This increases the pool of the target protein, effectively titrating out the inhibitory effect of AP-3 and improving strain resistance.[2][4] |
| Broad Physiological Stress | Overexpress Other AP-3 Targets: A chemoproteomic approach has identified additional protein targets of AP-3, such as deoxythymidine diphosphate (B83284) glucose-4,6-dehydratase, aldehyde dehydrogenase, and flavin-dependent thymidylate synthase. Overexpression of these proteins can increase biomass and boost AP-3 titers.[1] |
Problem 2: Inconsistent AP-3 Yields Between Fermentation Batches
Inconsistency often arises from subtle variations in culture conditions or inoculum quality.
| Possible Cause | Troubleshooting & Optimization Solution |
| Variable Inoculum Quality | Standardize Inoculum Preparation: Ensure consistency in spore concentration, seed culture age (e.g., 48 hours), and transfer volume (e.g., 10% v/v).[7] |
| Nutrient Limitation | Implement a Fed-Batch Strategy: Key precursors and nutrients can be depleted during fermentation. Develop a rational feeding strategy based on consumption profiles. For instance, pulse feeding with fructose (B13574) and isobutanol has been shown to significantly increase the final AP-3 titer.[9][14] |
| Oxygen Limitation | Enhance Dissolved Oxygen (DO): AP-3 biosynthesis is an aerobic process. In shake flasks, consider using baffled flasks or increasing agitation speed. In bioreactors, implement a DO control strategy. Supplementing the medium with an oxygen vector like soybean oil can also alleviate DO limitation.[9][10] |
| Genetic Instability | Perform Regular Strain Re-isolation: High-yielding strains, particularly those from random mutagenesis, can be unstable. Periodically re-isolate single colonies and screen for high producers to maintain a robust master cell bank.[7] |
Data Presentation: Strategies to Enhance AP-3 Production
The following tables summarize quantitative data from various studies aimed at improving AP-3 yield by addressing its toxicity and other metabolic bottlenecks.
Table 1: Impact of Overexpressing Resistance-Related Genes on AP-3 Production
| Strain / Modification | Parental Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |
| Overexpression of ftsZ | WXR-24 | 250.66 | 1.3 | [2] |
| WXR-30 (ftsZ overexpression) | 327.37 | |||
| Overexpression of efflux pump APASM_3193 | Wild Type | 264.6 | 1.25 | [13] |
| Overexpression Mutant | 330.6 | |||
| Overexpression of efflux pump APASM_2805 | Wild Type | 264.6 | 1.21 | [13] |
| Overexpression Mutant | 320.6 |
Table 2: Effect of Metabolic Engineering and Fermentation Strategies on AP-3 Titer
| Strategy | Strain / Condition | AP-3 Titer (mg/L) | Fold Increase vs. Control | Reference |
| Inactivation of Competing Pathway | Wild Type | - | - | [15] |
| T1PKS-15 Inactivation | - | 1.27 | ||
| Inactivation of Byproduct Formation | Wild Type | - | - | [10][16] |
| asm25 Inactivation (mutant NXJ-22) | 70 | 1.66 | [16] | |
| Combined Mutation & Gene Overexpression | Wild Type (WT) | ~190 | - | [8] |
| NTG Mutant (M) | ~570 | ~3.0 vs WT | [8] | |
| M-asmUdpg:asm13-17 | 582.7 | ~1.6 vs M | [8] | |
| Precursor Pathway Engineering & Fed-Batch | Oasm13-17:asmUdpg (shake flask) | 680.5 | - | [14] |
| Oasm13-17:asmUdpg (bioreactor fed-batch) | 757.7 | 1.11 vs shake flask | [14] | |
| Media Optimization with Mg²⁺ | Control | ~28 | - | [17] |
| Optimal Mg²⁺ addition | 85 | 3.0 | [17] |
Experimental Protocols
Protocol 1: Overexpression of the ftsZ Gene in A. pretiosum
This protocol describes the general steps for creating an ftsZ overexpression strain to enhance AP-3 resistance.
1. Plasmid Construction: a. Amplify the full-length ftsZ gene (APASM_5716) from A. pretiosum genomic DNA using high-fidelity DNA polymerase and specific primers. b. Clone the amplified ftsZ fragment into an appropriate integrative expression vector for Actinomycetes (e.g., a vector containing the strong, constitutive ermE* promoter and an integration site for the A. pretiosum genome). c. Verify the sequence of the resulting plasmid (e.g., pSET152-ermE*-ftsZ) by Sanger sequencing.
2. Protoplast Preparation and Transformation: a. Grow A. pretiosum in a suitable medium (e.g., TSB) to the mid-exponential phase. b. Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution. c. Resuspend the mycelia in a lysozyme (B549824) solution to digest the cell wall and generate protoplasts. d. Filter the protoplast suspension through cotton wool to remove mycelial debris. e. Transform the protoplasts with the overexpression plasmid via PEG-mediated transformation.
3. Selection and Verification of Transformants: a. Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing an appropriate antibiotic for plasmid selection (e.g., apramycin). b. Incubate the plates until colonies appear. c. Confirm the integration of the overexpression cassette into the genome of the transformants by PCR using primers flanking the integration site.
4. Evaluation of AP-3 Resistance and Production: a. Assess the resistance of the engineered strain to exogenous AP-3 by plating on solid media containing varying concentrations of AP-3 (e.g., 0, 100, 200, 300 mg/L) and comparing growth to the wild-type strain.[2] b. Perform shake flask fermentations of the engineered and wild-type strains. c. Quantify AP-3 production at various time points using HPLC to determine if the modification resulted in an increased yield.
Protocol 2: Fed-Batch Fermentation for Enhanced AP-3 Production
This protocol outlines a rational fed-batch strategy to overcome nutrient and precursor limitations in a bioreactor.
1. Bioreactor Setup and Inoculation: a. Prepare the fermentation medium in a lab-scale bioreactor. A typical medium might contain fructose, glycerol, yeast extract, and various salts.[15] b. Sterilize the bioreactor and medium. c. Inoculate the bioreactor with a 48-hour-old seed culture of the high-producing A. pretiosum strain.
2. Initial Batch Phase: a. Maintain fermentation parameters at optimal levels (e.g., 28°C, pH 7.0, controlled dissolved oxygen). b. Monitor cell growth (e.g., by measuring dry cell weight) and substrate consumption.
3. Fed-Batch Phase: a. Prepare sterile, concentrated stock solutions of key nutrients and precursors. A successful strategy involves:
- Fructose stock solution (e.g., 500 g/L)
- Isobutanol stock solution (e.g., 100 g/L)[9] b. Based on a pre-determined schedule, aseptically pulse-feed the bioreactor with the stock solutions. A reported effective strategy is to add fructose and isobutanol at 60, 96, and 120 hours to achieve final concentrations of 15 g/L and 1.64 g/L, respectively, after each feeding.[14]
4. Monitoring and Harvest: a. Continue to monitor cell growth and AP-3 production (by HPLC) throughout the fermentation. b. Harvest the culture when AP-3 production reaches its maximum, typically after several days of fermentation.
Visualizations
Caption: Troubleshooting workflow for addressing AP-3 toxicity.
Caption: this compound intracellular toxicity pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in <i>Actinosynnema pretiosum</i> [agris.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 13. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Engineering of Post-PKS Modification Bottlenecks for this compound Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ansamitocin P-3 Purity in Downstream Processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the downstream processing of Ansamitocin P-3.
Frequently Asked Questions (FAQs)
Q1: What is the typical downstream processing workflow for purifying this compound?
A1: The purification of this compound from fermentation broth is a multi-step process designed to remove a wide range of impurities.[1] A common workflow involves initial capture by macroporous resin chromatography, intermediate purification using silica (B1680970) gel column chromatography, and a final polishing step with reversed-phase high-pressure liquid chromatography (RP-HPLC), often followed by crystallization to achieve high purity.[1][2]
Q2: What are the most common impurities encountered during this compound purification?
A2: The primary challenge in this compound purification is its separation from structurally similar analogues produced during fermentation.[2] These analogues, such as Ansamitocin P-0, P-1, P-2, P-3', P-4, and P-4', often have very similar polarities and chromatographic behaviors, leading to co-elution.[2]
Q3: What are realistic expectations for purity and yield throughout the downstream process?
A3: With optimized protocols, it is possible to achieve high purity (>95%) and reasonable yields.[1][2] Advanced techniques like high-performance counter-current chromatography have demonstrated the potential to yield highly pure this compound.[2] Crystallization can further enhance purity, with reported yields ranging from 80-92%.[2]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Low Yield After Initial Extraction
Problem: The concentration of this compound in the organic extract is lower than expected.
| Potential Cause | Troubleshooting Solution |
| Incomplete Extraction | Optimize the pH of the fermentation broth to a neutral or slightly basic range (pH 7.0-8.0) to ensure this compound is in its non-ionized, more organic-soluble form.[2] Increase the volume of the organic solvent used for extraction and perform multiple extractions to improve recovery.[2] |
| Emulsion Formation | Add a de-emulsifying agent, such as a saturated salt solution, to the mixture. Alternatively, centrifuge the mixture at a low speed to help break the emulsion.[2] |
| Product Degradation | Perform the extraction at a lower temperature to minimize the degradation of this compound.[2] Avoid prolonged exposure to harsh pH conditions.[2] |
Co-elution of this compound with Analogues in Chromatography
Problem: this compound is not well-separated from its structurally similar analogues during chromatographic steps.
| Potential Cause | Troubleshooting Solution |
| Similar Polarity of Compounds | For Normal-Phase Chromatography (Silica Gel): Finely adjust the ratio of polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexane) in the mobile phase to improve resolution.[2] For Reversed-Phase HPLC: Optimize the gradient profile of the organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[2] |
| Inadequate Stationary Phase Selectivity | If silica gel chromatography provides poor separation, consider using an alternative stationary phase such as alumina (B75360) or a different type of reversed-phase column (e.g., C8 instead of C18) that may offer different selectivity.[2] |
Issues with Crystallization
Problem: Difficulty in obtaining crystalline this compound.
| Potential Cause | Troubleshooting Solution |
| Presence of Impurities | If impurities are inhibiting crystal formation, re-purify the material using a different chromatographic technique to remove them.[2] |
| Suboptimal Crystallization Conditions | Experiment with different solvent systems.[2] To achieve supersaturation, slowly evaporate the solvent to increase the concentration of this compound or cool the solution gradually.[2] |
| Formation of Oily Precipitate | If an oily precipitate forms instead of crystals, the solution may be too concentrated or cooled too quickly. Dilute the solution slightly and allow the solvent to evaporate slowly.[2] The use of a seed crystal can also help initiate proper crystal growth.[2] |
Quantitative Data Summary
The following table summarizes the expected purity and recovery at each stage of a typical this compound downstream processing workflow.
| Purification Step | Starting Material | Approximate Purity | Approximate Recovery | Key Impurities Removed |
| Macroporous Resin Chromatography | Clarified Fermentation Broth | 5-15% | >90% | Polar compounds, salts, media components |
| Silica Gel Chromatography | Crude Extract | ~80% | 80-90% | Less polar and some closely related impurities |
| Reversed-Phase HPLC | Enriched Fraction | >95% | >90% | Structurally similar ansamitocin analogues |
| Crystallization | Purified this compound | >98% | 80-92% | Remaining minor impurities |
Experimental Protocols
Protocol 1: Standard Multi-Step Chromatographic Purification
This protocol outlines a conventional three-step chromatography process for the purification of this compound.
Step 1: Capture with Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with methanol (B129727) and deionized water. Pack the resin into a column and equilibrate with deionized water.
-
Loading: Adjust the pH of the clarified fermentation broth to 6.0-7.0. Load the broth onto the equilibrated column at a flow rate of 1-2 bed volumes per hour.
-
Washing: Wash the column with 3-5 bed volumes of deionized water to remove polar impurities.
-
Elution: Elute the bound ansamitocins using a step gradient of methanol in water (e.g., 50% methanol, followed by 100% methanol). Monitor the fractions by TLC or HPLC at 254 nm.
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure to obtain a crude extract.
Step 2: Intermediate Purification with Silica Gel Chromatography
-
Column Preparation: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude extract from the previous step in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the silica with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound (target purity of approximately 80%) and evaporate the solvent.[1]
Step 3: Polishing with Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Dissolve the enriched this compound fraction from the silica gel step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography: Inject the sample onto the column and elute with a gradient of acetonitrile in water. A typical gradient may range from 50% to 80% acetonitrile over 30-40 minutes.
-
Detection and Collection: Monitor the eluent at 254 nm and collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction to remove the mobile phase solvents. The resulting product can be further purified by crystallization.
Protocol 2: Crystallization
-
Dissolution: Dissolve the purified this compound in a suitable solvent such as ethyl acetate.
-
Precipitation: Induce precipitation by adding a poor solvent like hexane or heptane.
-
Crystal Formation: Allow the solution to stand, facilitating the formation of crystals.
-
Isolation: Collect the crystals by filtration and dry them under a vacuum.
Visualizations
References
Validation & Comparative
Ansamitocin P-3 Versus Maytansine: A Comparative Cytotoxicity Analysis
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two potent maytansinoid microtubule inhibitors.
This guide provides an objective comparison of the cytotoxic activities of Ansamitocin P-3 and Maytansine, two closely related maytansinoid compounds. Both are highly potent microtubule-targeting agents that have garnered significant interest in oncology research, particularly as payloads for Antibody-Drug Conjugates (ADCs).[1][2][3] The information presented is supported by experimental data to facilitate an informed evaluation of these compounds for therapeutic development.
Executive Summary
This compound and Maytansine are potent anti-mitotic agents that induce cell death by disrupting microtubule dynamics.[4][5] They bind to tubulin at or near the vinblastine-binding site, leading to the inhibition of microtubule assembly and the depolymerization of existing microtubules.[4][6][7] This interference with the cellular cytoskeleton results in mitotic arrest and subsequent apoptosis, often mediated by the p53 tumor suppressor protein.[1][5][6][8] While sharing a common mechanism of action, experimental data reveals significant differences in their cytotoxic potency across various cancer cell lines, with this compound often demonstrating superior activity.[4][6]
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Maytansine in several cancer cell lines as reported in the scientific literature.
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[4][6] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM[4][6] | |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM[4][6] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[4][6] | |
| HCT-116 | Colorectal Carcinoma | 0.081 nM[4] | |
| U937 | Histiocytic Lymphoma | 0.18 nM[4] | |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[1][9] | |
| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[9] | |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM[4][6] |
| P-388 | Murine Lymphocytic Leukemia | 0.6 pM[4][10] | |
| L1210 | Murine Leukemia | 2 pM[4][10] | |
| KB | Human Nasopharynx Carcinoma | 8 pM[4][10] |
Note: The IC50 values may vary depending on the experimental conditions, such as cell density and incubation time.
Mechanism of Action: A Shared Pathway
Both this compound and Maytansine exert their cytotoxic effects through a well-defined mechanism involving the disruption of microtubule function. This ultimately leads to programmed cell death.
Signaling Pathway of this compound and Maytansine
Experimental Protocols
The determination of cytotoxic activity, typically reported as IC50 values, is conducted through in vitro cell-based assays. A commonly employed method is the Sulforhodamine B (SRB) assay.
Protocol for IC50 Determination via Sulforhodamine B (SRB) Assay
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
-
Compound Treatment:
-
This compound or Maytansine is dissolved in a suitable solvent like DMSO to create a stock solution.[4]
-
Serial dilutions of the compounds are prepared and added to the wells containing the cells. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, the cells are fixed with a solution of trichloroacetic acid (TCA).
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
-
Absorbance Measurement and Data Analysis:
-
The unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.[4]
-
The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 510 nm).[4]
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is determined by plotting the percentage of proliferation against the log of the drug concentration and fitting the data to a dose-response curve.[4]
-
Experimental Workflow for Cytotoxicity (IC50) Determination
Conclusion
Both this compound and Maytansine are exceptionally potent cytotoxic agents with a shared mechanism of action targeting microtubule dynamics. The presented data indicates that this compound exhibits greater potency than Maytansine in several breast and cervical cancer cell lines.[4][6] This enhanced cytotoxicity positions this compound as a compelling candidate for the development of next-generation ADCs and other targeted cancer therapies. The choice between these two maytansinoids for a specific application will depend on a comprehensive evaluation of their efficacy, toxicity profiles, and conjugation chemistry in the desired therapeutic context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Microtubule-Targeting Mechanisms of Ansamitocin P-3 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the microtubule-targeting mechanisms of two potent anticancer agents: Ansamitocin P-3 and paclitaxel (B517696). By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is fundamental to the formation and function of the mitotic spindle, making them a prime target for anticancer therapeutics.[1][2]
This compound , a maytansinoid derivative, is a potent anti-mitotic agent that disrupts microtubule dynamics.[1] It is a key component in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3] Paclitaxel , a member of the taxane (B156437) family of medications, also interferes with the normal function of microtubules during cell division and is widely used in chemotherapy.[4][5] While both drugs target microtubules, their mechanisms of action are fundamentally different, leading to distinct cellular outcomes.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and paclitaxel, providing a clear comparison of their efficacy and binding affinities.
| Parameter | This compound | Paclitaxel |
| Mechanism of Action | Microtubule Destabilizer (Inhibits polymerization, promotes depolymerization)[1][6] | Microtubule Stabilizer (Promotes polymerization, inhibits depolymerization)[4][5] |
| Binding Site on Tubulin | Binds to β-tubulin at a site partially overlapping with the vinblastine (B1199706) binding site[1][6] | Binds to the β-tubulin subunit of microtubules[4][5] |
| Tubulin Binding Affinity (Kd) | 1.3 ± 0.7 µM[1][4] | ~10 nM[7] |
| IC50 Values (Cancer Cell Lines) | ||
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3 pM[6][8] | 3.5 µM[9] |
| HeLa (Cervical Adenocarcinoma) | 50 ± 0.5 pM[6][8] | Not specified |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 pM[6][8] | 0.3 µM[9] |
| EMT-6/AR1 (Multi-drug Resistant Murine Breast Cancer) | 140 ± 17 pM[6][8] | Not specified |
| U937 (Histiocytic Lymphoma) | 0.18 nM | Not specified |
| Non-small cell lung cancer (NSCLC) cell lines (median) | Not specified | 9.4 µM (24h exposure), 0.027 µM (120h exposure)[10] |
| Small cell lung cancer (SCLC) cell lines (median) | Not specified | 25 µM (24h exposure), 5.0 µM (120h exposure)[10] |
Mechanisms of Action: A Head-to-Head Comparison
This compound and paclitaxel exert their cytotoxic effects by targeting the same fundamental cellular machinery—microtubules—but with opposing actions.
This compound: The Destabilizer
This compound functions by inhibiting the assembly of tubulin into microtubules.[1] At sub-micromolar concentrations, it potently suppresses the polymerization of purified tubulin and actively promotes the depolymerization of existing microtubules.[1] This leads to a significant decrease in the overall microtubule polymer mass within the cell, disrupting the microtubule network in both interphase and mitotic cells at picomolar concentrations.[1][6] The resulting loss of microtubule integrity is a key trigger for subsequent cellular responses.
Paclitaxel: The Stabilizer
In stark contrast, paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[4] It promotes the polymerization of tubulin into stable microtubules and simultaneously inhibits their depolymerization.[5] This leads to the formation of stable, non-functional microtubule bundles, which interferes with mitotic spindle formation and leads to cell cycle arrest at the G2/M phase.[5][11]
Cellular Consequences and Signaling Pathways
The disruption of microtubule dynamics by both drugs triggers a cascade of cellular events, ultimately leading to apoptosis.
This compound-Induced Apoptosis
The disassembly of the mitotic spindle caused by this compound prevents the proper alignment of chromosomes, activating the Spindle Assembly Checkpoint (SAC).[1][6] This leads to the activation of key SAC proteins, Mad2 and BubR1, resulting in a sustained mitotic block.[1][6] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, a process mediated by the tumor suppressor protein p53.[1][6] Following microtubule disruption, p53 is activated and accumulates in the nucleus, where it transcriptionally activates pro-apoptotic genes, leading to the execution of the apoptotic program.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3 vs. Vinca Alkaloids: A Comparative Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Ansamitocin P-3 and the Vinca Alkaloids, two classes of potent microtubule-targeting agents used in oncology. The information is supported by experimental data to facilitate a comprehensive understanding of their similarities and distinctions.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and Vinca Alkaloids exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. However, they exhibit subtle differences in their binding and overall potency.
This compound: A High-Potency Maytansinoid
This compound, a maytansinoid and a structural analogue of maytansine, is a highly potent anti-mitotic agent.[1][2] Its mechanism involves:
-
Binding to Tubulin: this compound binds to β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[2] Docking analyses and competitive binding assays suggest that its binding site partially overlaps with that of vinblastine.[1][2][3][4]
-
Microtubule Depolymerization: It potently inhibits the assembly of tubulin into microtubules and actively promotes the depolymerization of existing microtubules.[1][2] This disruption occurs at picomolar concentrations, affecting both interphase and mitotic microtubules.[1][5]
-
Mitotic Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][6] This is evidenced by an accumulation of cells with 4N DNA content.
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis), which can be mediated through a p53-dependent pathway involving the activation of checkpoint proteins like Mad2 and BubR1.[1][6][7]
Vinca Alkaloids: The Classic Microtubule Destabilizers
Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are a well-established class of chemotherapeutic agents derived from the Madagascar periwinkle.[8] Their mechanism of action is characterized by:
-
Binding to Tubulin: Vinca alkaloids bind to a specific site on β-tubulin, termed the "Vinca domain," which is located near the interface with the α-tubulin subunit.[9][10] This binding site is distinct from those of other agents like taxanes and colchicine.[8]
-
Inhibition of Polymerization: At low concentrations, they suppress the dynamic instability of microtubules by reducing the rates of both growth and shortening at the plus end.[8] At higher concentrations, they cause the depolymerization of microtubules.[8][11]
-
Mitotic Arrest: By disrupting the formation and function of the mitotic spindle, Vinca alkaloids lead to an arrest of cells in the metaphase of mitosis (G2/M phase).[3][9][11]
-
Apoptosis Induction: The sustained mitotic arrest ultimately triggers apoptotic cell death.[3][12]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the activity of this compound and representative Vinca Alkaloids.
Table 1: Binding Affinity to Tubulin
| Compound | Dissociation Constant (Kd) | Target |
| This compound | 1.3 ± 0.7 µM | Purified Tubulin |
| Vinblastine | 0.54 µM (High-affinity) | Calf Brain Tubulin |
Note: Binding affinities can vary based on experimental conditions and tubulin source.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | K562 (Leukemia) | MDA-MB-231 (Breast) |
| This compound | 20 ± 3 pM[1][13] | 50 ± 0.5 pM[1][13] | Not Reported | 150 ± 1.1 pM[1][13] |
| Vincristine | 5 nM | Not Reported | 30 nM[14] | Not Reported |
| Vinblastine | 0.68 nM[15] | Not Reported | 1.0 nM[16] | Not Reported |
Note: IC50 values are highly dependent on the cell line and assay duration.
Table 3: Effect on Cell Cycle Progression
| Compound | Cell Line | Concentration | Duration (h) | % of Cells in G2/M (Treated) | % of Cells in G2/M (Control) |
| This compound | MCF-7 | 100 pM | 24 | ~80%[13] | ~15%[13] |
| Vincristine | K562 | 0.6 µM | 24 | ~60%[17] | ~25%[17] |
| Vinblastine | Neuroblastoma | 5 nM | 24 | ~45%[13] | ~10%[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity.
Protocol:
-
Reagent Preparation:
-
Thaw lyophilized tubulin protein (e.g., bovine brain tubulin) on ice.
-
Prepare General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM GTP stock solution.
-
Prepare serial dilutions of test compounds (this compound, Vincristine) and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) in General Tubulin Buffer.
-
-
Assay Procedure:
-
On ice, prepare the tubulin polymerization mix: tubulin (final concentration 2-3 mg/mL) in General Tubulin Buffer with 1 mM GTP and optionally 10% glycerol.
-
Pipette 10 µL of 10x compound dilutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition. Compare the results of treated samples to the vehicle control.
-
Cell Proliferation (Cytotoxicity) Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring total cellular protein content.[1][18]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[19][20]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the compounds of interest for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect PI fluorescence data and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][21]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for the desired duration.
-
Harvest all cells (adherent and supernatant) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal indicates Annexin V binding (apoptosis), and PI signal indicates loss of membrane integrity (late apoptosis/necrosis).
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. scribd.com [scribd.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. canvaxbiotech.com [canvaxbiotech.com]
- 20. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ansamitocin P-3-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating apoptosis induced by the potent microtubule inhibitor, Ansamitocin P-3, through the lens of caspase activation assays. By objectively comparing the methodologies and expected outcomes of key caspase assays, this document serves as a practical resource for researchers investigating the apoptotic mechanism of this compound and similar cytotoxic agents.
This compound, a maytansinoid analog, is a highly effective anti-cancer agent that disrupts microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1][2][3] A critical validation step for this induced apoptosis is the measurement of the activity of caspases, a family of proteases that are central to the apoptotic signaling cascade. This guide details the primary signaling pathway of this compound-induced apoptosis and provides a comparative overview of essential caspase assays, complete with experimental protocols and data presentation templates.
The Apoptotic Pathway of this compound
This compound exerts its cytotoxic effects by binding to tubulin and depolymerizing microtubules.[1][2] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1] This sustained arrest triggers the intrinsic pathway of apoptosis, which is primarily mediated by the p53 tumor suppressor protein.[1][4] Activated p53 initiates a downstream signaling cascade that culminates in the activation of initiator and executioner caspases, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Confirming Ansamitocin P-3 Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the target engagement of Ansamitocin P-3, a potent microtubule inhibitor, in cancer cells. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular mechanisms and workflows.
Introduction to this compound and its Target
This compound is a maytansinoid derivative that exhibits potent anti-proliferative activity against a variety of cancer cell lines.[1][2] Its primary molecular target is β-tubulin, a critical component of microtubules.[3][4] Microtubules are dynamic cytoskeletal polymers essential for several cellular functions, including the formation of the mitotic spindle during cell division.[1]
This compound binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[3][5] This interaction inhibits the polymerization of tubulin into microtubules and promotes the depolymerization of existing microtubules.[1][2] The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint (SAC), and ultimately, induction of apoptosis.[4][6]
Performance Comparison with Other Microtubule Inhibitors
The efficacy of this compound as a microtubule-targeting agent can be benchmarked against other well-established inhibitors, such as vinblastine (a microtubule destabilizer) and paclitaxel (B517696) (a microtubule stabilizer).
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Microtubule Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | [7][8] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM | [7][8] | |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM | [7][8] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | [7][8] | |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM | [8] |
| Vinblastine | MCF-7 | Breast Carcinoma | Varies (nM range) | [9] |
| KB Cells | Human Epidermoid Carcinoma | Varies (nM range) | [9] | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Varies (nM range) | [10][11] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Varies (nM range) | [10][11] | |
| T-47D | Breast Cancer (Luminal A) | Varies (nM range) | [10][11] |
Table 2: Binding Affinity of Microtubule Inhibitors to Tubulin
| Compound | Parameter | Value | System | Citation |
| This compound | Kd | 1.3 ± 0.7 µM | Purified tubulin (in vitro) | [4][5][7] |
| Maytansine | Kd | 0.86 µM | Purified tubulin (in vitro) | [12] |
| Vinblastine | Kd | Varies (µM range) | Purified tubulin (in vitro) | |
| Paclitaxel | Kd | Varies (µM range) | Purified tubulin (in vitro) |
Experimental Protocols for Target Engagement
Confirming that this compound directly interacts with and affects the function of tubulin in a cellular context is crucial for its validation as a therapeutic agent. Below are detailed protocols for key experimental techniques.
Immunofluorescence Microscopy for Microtubule Disruption
This method visually confirms the effect of this compound on the microtubule network within cancer cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 or HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[7]
-
-
Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 2% formaldehyde (B43269) in PBS for 15-20 minutes at room temperature. For enhanced microtubule visualization, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C can be used as an alternative.[2][13]
-
-
Permeabilization:
-
If using formaldehyde fixation, wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.[13]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate the cells with a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature to minimize non-specific antibody binding.[13]
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS with 0.1% Tween 20.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS with 0.1% Tween 20.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. In untreated cells, a well-defined filamentous microtubule network should be visible. In this compound-treated cells, a diffuse tubulin stain is expected, indicating microtubule depolymerization.[2]
-
Cellular Thermal Shift Assay (CETSA) for Target Binding
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to a high confluency.
-
Treat the cells with a saturating concentration of this compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble β-tubulin at each temperature point by Western blotting using a specific anti-β-tubulin antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble β-tubulin against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
While challenging for small molecule-protein interactions, a modified Co-IP approach can provide evidence of target engagement. This often involves using a derivatized version of the drug that can be captured. A more common application in this context is to probe for changes in tubulin's interaction with its known binding partners upon drug treatment.
Protocol:
-
Cell Lysis:
-
Treat cancer cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 150 mM NaCl, 1.0% NP-40, 50 mM Tris pH 8.0, and protease inhibitors) to preserve protein-protein interactions.
-
-
Pre-clearing Lysate:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against β-tubulin overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against known tubulin-interacting proteins to see if this compound treatment alters these interactions.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound binds to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Experimental Workflow for Immunofluorescence Microscopy
Caption: Workflow for visualizing microtubule disruption in cancer cells using immunofluorescence microscopy.
References
- 1. youtube.com [youtube.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Combinations of paclitaxel and vinblastine and their effects on tubulin polymerization and cellular cytotoxicity: characterization of a synergistic schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
LC-MS for the Validation and Purity Analysis of Ansamitocin P-3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of Ansamitocin P-3 are critical for its development as a potent anti-cancer agent, particularly as a payload in antibody-drug conjugates (ADCs). [1][2][3] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the validation and purity analysis of this compound, supported by experimental data and detailed protocols.
This compound, a maytansinoid, functions by inhibiting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1] Its complex structure and potent cytotoxicity necessitate highly sensitive and specific analytical methods to ensure its quality and to support pharmacokinetic studies.[1][4]
Comparative Analysis of Analytical Methods
LC-MS/MS stands out as a highly sensitive and specific method for the quantification of this compound, especially in complex biological matrices like plasma.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a viable alternative, particularly for routine quantification in less complex samples such as fermentation broths.[1][5][6]
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity | High (ng/mL range) | Moderate (µg/mL range) |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effect | Can be significant, often requires internal standards | Less susceptible to ion suppression/enhancement |
| Application | Bioanalysis (plasma, tissue), impurity profiling | Routine quantification, purity assessment in bulk samples |
| Linearity Range | 1-500 ng/mL in rat plasma[1][4] | 1-100 µg/mL[1] |
| Precision (RSD) | Within-day: 5.5-12.9%, Between-day: 6.4-10.4%[1][4] | Typically <2%[1] |
| Accuracy (Recovery) | Not explicitly stated in provided abstracts | 98-102%[1] |
Table 1: Comparison of LC-MS/MS and HPLC-UV for this compound Analysis.
Experimental Protocols
LC-MS/MS Method for Quantification in Rat Plasma
This protocol is adapted from validated methods for the analysis of this compound in a biological matrix.[1][4]
1. Sample Preparation:
-
To 0.2 mL of rat plasma, add an internal standard (e.g., depsipeptide FK228).[1][4]
-
Extract this compound and the internal standard with ethyl acetate.[1]
-
Evaporate the organic layer to dryness.[1]
-
Reconstitute the residue in the mobile phase.[1]
2. LC-MS/MS Analysis:
-
Column: Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) / 0.9% formic acid.[1][4]
-
Flow Rate: Split flow, with 5% of the eluent introduced into the MS source.[1][4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
MRM Transitions:
3. Quantification:
-
Quantify this compound based on the peak area ratio relative to the internal standard using a calibration curve.[1]
HPLC-UV Method for Quantification in Fermentation Broth
This protocol is suitable for routine analysis of this compound production in fermentation cultures.[1][5][6]
1. Sample Preparation:
-
Collect 1 mL of fermentation broth.[1]
-
Add the broth to 4 mL of a pre-chilled 4:1 methanol-water solution.[1]
-
Sonicate the mixture in an ice bath to lyse the cells.[1]
-
Add an internal standard (e.g., L-2-chlorophenylalanine).[1][5]
-
Dry the sample and reconstitute it in 200 µL of a methanol-water solution.[1][5]
-
Centrifuge to pellet debris and transfer the supernatant to an HPLC vial.[1]
2. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with 70% methanol (B129727) or acetonitrile.[6]
3. Quantification:
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared from an analytical reference standard.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the LC-MS analysis and the mechanism of action of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Establishing Quality Control Standards for Ansamitocin P-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family, is a critical component in the development of targeted cancer therapies, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Ensuring the quality and consistency of this compound is paramount for its preclinical and clinical development. This guide provides a comparative overview of the quality control standards for this compound and its common alternatives, namely other maytansinoids like DM1 (Mertansine) and auristatins such as Monomethyl Auristatin E (MMAE). The information presented is based on a comprehensive review of scientific literature and publicly available data.
Comparative Quality Control Specifications
The following table summarizes the key quality control tests and typical acceptance criteria for this compound and its alternatives. These specifications are essential for ensuring the identity, purity, strength, and safety of these highly potent active pharmaceutical ingredients (HPAPIs).[2][3][4]
| Quality Control Test | This compound | Maytansinoid DM1 | Auristatin MMAE | Test Method Principle |
| Appearance | White to off-white powder[1] | White to off-white powder | White to off-white powder | Visual Inspection |
| Identification | Conforms to the reference standard by HPLC retention time and UV spectrum. Structure confirmed by NMR.[1] | Conforms to the reference standard by HPLC retention time and UV spectrum. Structure confirmed by NMR. | Conforms to the reference standard by HPLC retention time and UV spectrum. Structure confirmed by NMR. | HPLC, UV Spectroscopy, NMR Spectroscopy |
| Assay (Content) | ≥ 95.0% (by HPLC) | ≥ 95.0% (by HPLC) | ≥ 95.0% (by HPLC) | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Purity (by HPLC) | ≥ 98.0%[5] | ≥ 98.0% | ≥ 98.0%[4] | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Related Substances | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Water Content | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% | Karl Fischer Titration[6][7] |
| Residual Solvents | Meets ICH Q3C limits | Meets ICH Q3C limits | Meets ICH Q3C limits | Gas Chromatography (GC) |
| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or Colorimetric Method[8][9] |
| Microbial Limits | Total Aerobic Microbial Count (TAMC) ≤ 100 CFU/g, Total Yeast and Mold Count (TYMC) ≤ 50 CFU/g, Absence of specified pathogens.[10][11][12][13] | Total Aerobic Microbial Count (TAMC) ≤ 100 CFU/g, Total Yeast and Mold Count (TYMC) ≤ 50 CFU/g, Absence of specified pathogens.[10][14][11][12][13] | Total Aerobic Microbial Count (TAMC) ≤ 100 CFU/g, Total Yeast and Mold Count (TYMC) ≤ 50 CFU/g, Absence of specified pathogens.[10][14][11][12][13] | Plate Count Method |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Purity and Related Substances Determination by HPLC
This method is used to determine the purity of the drug substance and to quantify any related impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 25 90 30 90 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the reference standard solution and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Purity (%): (Area of the main peak in the sample / Total area of all peaks in the sample) x 100.
-
Related Substance (%): (Area of the impurity peak in the sample / Total area of all peaks in the sample) x 100.
-
Water Content Determination by Karl Fischer Titration
This method is used to determine the water content in the drug substance.[6][15][7]
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing anhydrous methanol.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Perform a blank determination with the same volume of anhydrous methanol.
-
-
Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed by the sample, the standardization factor of the reagent, and the weight of the sample.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the biological activity of the cytotoxic agent.
-
Cell Line: A cancer cell line known to be sensitive to the compound (e.g., MCF-7 for this compound).[16]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, cell culture medium, fetal bovine serum, penicillin-streptomycin, DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the drug substance in the cell culture medium.
-
Replace the medium in the wells with the medium containing the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the drug concentration.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
General Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of a batch of this compound.
Logical Relationship of Key Quality Attributes
This diagram illustrates the relationship between critical quality attributes and their impact on the final product's safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. upm-inc.com [upm-inc.com]
- 3. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 4. pci.com [pci.com]
- 5. HPAPI: What is it and How to Mitigate Its Production Risks [adragos-pharma.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. Contact Support [parsolexinc.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Heavy Metals Testing | Pharmaguideline [pharmaguideline.com]
- 10. Accurate Microbial Limit Test in Biopharmaceuticals - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. bepls.com [bepls.com]
- 12. labinsights.nl [labinsights.nl]
- 13. SOP for Microbial Limit Test of Raw Material and Finished Product | Pharmaguideline [pharmaguideline.com]
- 14. Microbial Limit Test of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Anti-Tumor Activity of Ansamitocin P-3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Ansamitocin P-3 and its key derivatives. This compound, a maytansinoid, and its analogs are potent microtubule-targeting agents that have garnered significant interest in oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs).[1] Their exceptional cytotoxicity, often in the picomolar to nanomolar range, makes them highly effective at inducing cancer cell death.[2][3] This document summarizes their mechanism of action, presents comparative experimental data, and provides detailed protocols for key assays.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
This compound and its derivatives exert their cytotoxic effects by interfering with the fundamental cellular machinery of microtubules.[4] These agents bind to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[4] This binding inhibits tubulin polymerization and promotes the depolymerization of existing microtubules.[4] The disruption of the microtubule network has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during cell division, leading to an arrest of the cell cycle in the G2/M phase.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers programmed cell death (apoptosis), often through a p53-mediated pathway.[6]
This shared mechanism of action underlines the potency of this class of compounds against a variety of cancer cell lines.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Ansamitocin P-3's Effects with Other Microtubule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of Ansamitocin P-3, a potent microtubule inhibitor, with other well-established agents in the same class: Paclitaxel (B517696), Vincristine, and Colchicine. By presenting objective comparisons of their performance, supported by experimental data, this document aims to be a valuable resource for researchers in oncology and drug development.
Mechanism of Action: A Tale of Disruption
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is fundamental to the formation and function of the mitotic spindle, a key apparatus in chromosome segregation during mitosis.[1] Microtubule inhibitors disrupt this dynamic process, leading to cell cycle arrest and apoptosis, making them effective anti-cancer agents.[2]
These inhibitors are broadly classified into two categories:
-
Microtubule Stabilizing Agents: This class, exemplified by Paclitaxel , enhances tubulin polymerization and stabilizes microtubules. This stabilization suppresses microtubule dynamics, leading to mitotic arrest and ultimately apoptosis.[3]
-
Microtubule Destabilizing Agents: This group includes This compound , Vincristine , and Colchicine . They inhibit tubulin polymerization, leading to microtubule depolymerization.[3][4]
This compound, a maytansinoid derivative, binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][5] This interaction inhibits tubulin assembly and actively promotes the disassembly of existing microtubules.[4] The disruption of microtubule integrity triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data, comparing the efficacy of this compound with Paclitaxel, Vincristine, and Colchicine. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is a synthesis from various sources.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM[6] | |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 pM[6] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[6] | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | ~7.5 nM[7] |
| HeLa | Cervical Carcinoma | ~5-10 nM[8] | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | ~170 nM[9] |
| HeLa | Cervical Carcinoma | ~50 nM[9] | |
| Colchicine | MCF-7 | Breast Adenocarcinoma | ~4-8 ng/mL (approximately 10-20 nM)[4] |
| HeLa | Cervical Carcinoma | ~2.5-10 ng/mL (approximately 6-25 nM)[5] |
Table 2: Tubulin Binding and Polymerization Inhibition
| Compound | Parameter | Value |
| This compound | Dissociation Constant (Kd) for tubulin binding | 1.3 ± 0.7 µM[6] |
| Colchicine | IC50 for tubulin polymerization inhibition | ~3 nM[10] |
Comparable Kd values for Paclitaxel and Vincristine were not consistently found across the literature for a direct comparison.
Table 3: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Quantitative Data |
| This compound | MCF-7 | G2/M Arrest | 70% of cells in G2/M at 100 pM[11] |
| MCF-7 | Apoptosis | 50% dead cells at 50 pM[6] | |
| Paclitaxel | HeLa | G2/M Arrest | 61% of cells in G2/M at 80 nM[12] |
| HeLa | Apoptosis (sub-G1) | ~10% after 30h at 80 nM[12] | |
| MCF-7 | Apoptosis | Up to 43% at 20 ng/ml[13] | |
| Vincristine | HeLa | G2/M Arrest | Significant increase in G2/M population[9] |
| Colchicine | HeLa | Apoptosis | 56.35% at 10 ng/mL[5] |
| MCF-7 | G2/M Arrest | Increased proportion of cells in G2/M[14] | |
| MCF-7 | Apoptosis | 18.97% at 40 µg/ml after 72h[14] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and the general workflows for the key experimental assays.
Caption: this compound induced apoptosis pathway.
Caption: Key experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability: Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the microtubule inhibitor and a vehicle control for the desired incubation period (e.g., 48-72 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to analyze the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Harvest cells (approximately 1 x 10^6) and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][16]
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP on ice. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions and a vehicle control.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for the inhibition of tubulin polymerization for each compound.[4][10]
Conclusion
This compound is a highly potent microtubule-destabilizing agent, demonstrating cytotoxic effects at picomolar concentrations in a variety of cancer cell lines.[6] Its mechanism of action, involving the inhibition of tubulin polymerization and induction of p53-mediated apoptosis, is well-characterized.[1][4] When compared to other microtubule inhibitors, this compound's potency is notably high. While Paclitaxel, Vincristine, and Colchicine are also effective anti-cancer agents that target the microtubule network, the available data suggests that this compound can achieve similar cytotoxic effects at significantly lower concentrations. This high potency makes it an attractive candidate for applications such as antibody-drug conjugates (ADCs), where maximizing the therapeutic effect while minimizing systemic toxicity is paramount. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate the relative advantages of these potent anti-mitotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of p53-dependent apoptosis signal in antitumor effect of Colchicine on human papilloma virus (HPV)-positive human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbuon.com [jbuon.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Secondary Assays for Confirming the Mechanism of Action of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3, a maytansinoid analog, is a potent microtubule-targeting agent with significant anti-proliferative activity.[1][2] Its primary mechanism of action (MoA) is the disruption of microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest and apoptosis.[1][3][4] While this primary mechanism is well-established, a robust confirmation requires a panel of secondary assays to fully characterize its effects at the biochemical, cellular, and phenotypic levels.
This guide provides a comparative overview of essential secondary assays to validate the MoA of this compound, comparing its activity with other well-known microtubule-targeting agents (MTAs) like the stabilizer Paclitaxel and the destabilizer Vinblastine (B1199706).
Section 1: Biochemical Assays for Direct Target Engagement
The foundational step in confirming the MoA is to demonstrate direct binding of the compound to its molecular target, tubulin, and the immediate biochemical consequence: altered polymerization dynamics.
Key Assay: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) or fluorescence over time.[5][6] this compound, like other destabilizers, is expected to inhibit the rate and extent of polymerization.[7][8] Conversely, stabilizers like Paclitaxel enhance polymerization.[9]
Table 1: Comparison of MTA Activity in Tubulin Polymerization Assays
| Compound | Class | Primary Effect on Polymerization | Typical IC50 / EC50 Range |
| This compound | Destabilizer (Maytansinoid) | Inhibition | Low µM[7][10] |
| Vinblastine | Destabilizer (Vinca Alkaloid) | Inhibition | Low µM[9] |
| Paclitaxel | Stabilizer (Taxane) | Enhancement | Low µM[11] |
Note: IC50/EC50 values can vary based on tubulin source, concentration, and specific assay conditions.
Detailed Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods used to characterize tubulin inhibitors.[5][6]
-
Reagent Preparation :
-
Thaw lyophilized, >99% pure tubulin (e.g., bovine brain) on ice. Reconstitute in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.
-
Prepare a 10 mM GTP stock solution. Add to the tubulin solution for a final concentration of 1 mM.
-
Prepare 10x serial dilutions of this compound, Paclitaxel (positive control for stabilization), and Vinblastine (positive control for destabilization) in General Tubulin Buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure :
-
Use a pre-warmed (37°C) 96-well plate suitable for absorbance measurements.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle) into the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin/GTP polymerization mix to each well. Avoid introducing bubbles.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition :
-
Measure the absorbance (optical density) at 340 nm every 60 seconds for 60-90 minutes. The instrument should maintain a constant temperature of 37°C.
-
-
Data Analysis :
-
Plot absorbance vs. time for each concentration.
-
For inhibitors like this compound, calculate the percentage inhibition of the polymerization rate or maximal polymer mass relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Section 2: Cellular Assays to Validate Downstream Effects
Confirming that the biochemical activity on tubulin translates into the expected cellular phenotype is a critical validation step. The disruption of microtubule dynamics by this compound potently induces a halt in the cell cycle at the G2/M phase, which can be followed by apoptosis.[1][7][12]
Key Assays and Comparative Data
-
Cell Cycle Analysis : Treatment with this compound causes a robust arrest of cells in the G2/M phase of the cell cycle.[7][13] This is a hallmark of all potent MTAs, including both stabilizers and destabilizers.[12][14] The percentage of cells in G2/M can be quantified by flow cytometry after staining DNA with propidium (B1200493) iodide (PI).[15]
-
Immunofluorescence Microscopy : This technique allows for direct visualization of the microtubule network. In cells treated with this compound, one expects to see a diffuse tubulin stain and disrupted mitotic spindles, confirming microtubule depolymerization.[4][7] This provides a clear visual contrast to the dense, bundled microtubules seen in Paclitaxel-treated cells.
-
Cytotoxicity Assays : The ultimate consequence of mitotic arrest is cell death. The potency of this compound is measured via cytotoxicity assays (e.g., SRB, MTS, or CellTiter-Glo) across various cancer cell lines, with IC50 values typically in the picomolar range.[2][7][13]
Table 2: Comparison of Cellular Effects of Microtubule-Targeting Agents
| Parameter | This compound | Vinblastine | Paclitaxel |
| Primary Cellular Effect | Microtubule Depolymerization | Microtubule Depolymerization | Microtubule Stabilization |
| Cell Cycle Arrest | G2/M Phase[13] | G2/M Phase | G2/M Phase[11] |
| Mitotic Index (MCF-7) | 44% at 100 pM[7] | Concentration-dependent increase | Concentration-dependent increase |
| Cytotoxicity IC50 (MCF-7) | 20 ± 3 pM[2][7] | ~330 pM (as S-methyl DM1)[16] | ~4 nM[11] |
| Cytotoxicity IC50 (HeLa) | 50 ± 0.5 pM[7] | Not readily available | ~72 nM (cell cycle)[11] |
Detailed Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol outlines a standard procedure for preparing cells for cell cycle analysis by flow cytometry.[17][18][19]
-
Cell Culture and Treatment :
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or other MTAs for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation :
-
Harvest cells, including any floating cells, and wash once with cold PBS.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet and add 2-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[15][17]
-
Fix the cells for at least 30 minutes on ice.[17] Cells can be stored at -20°C for several weeks.
-
-
Staining :
-
Centrifuge the fixed cells to pellet them and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18] RNase A is crucial to prevent staining of double-stranded RNA.[15]
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
-
Flow Cytometry :
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal in the appropriate channel (~610 nm).
-
Collect data for at least 10,000 single-cell events. Use pulse-width or area vs. height parameters to gate out doublets and aggregates.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Section 3: Mandatory Visualizations
Visual diagrams are essential for conceptualizing the complex relationships between the drug, its target, the cellular response, and the methods used for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell cycle phase-specific cytotoxicity of the antitumor agent maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Ansamitocin P-3's Tubulin Tango: A Comparative Guide to Maytansinoid Binding Affinity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the binding affinity of maytansinoids to their target, tubulin, is critical for the design and optimization of potent anti-cancer therapies, particularly antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of the tubulin-binding characteristics of Ansamitocin P-3 and other key maytansinoids, supported by experimental data and detailed methodologies.
Maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects by disrupting microtubule dynamics, a process fundamental to cell division. They bind to β-tubulin at the maytansine (B1676224) binding site, distinct from the vinca (B1221190) alkaloid domain, leading to the inhibition of tubulin polymerization and the depolymerization of existing microtubules.[1][2] This interference with the microtubule network triggers cell cycle arrest at the G2/M phase and ultimately induces apoptosis, often through a p53-mediated pathway.[1][3][4] this compound, a key member of this family, and its derivatives have garnered significant interest as payloads for ADCs due to their high potency.
Quantitative Comparison of Tubulin Binding Affinity and Polymerization Inhibition
The binding affinity of a maytansinoid to tubulin, often expressed as the dissociation constant (Kd), and its ability to inhibit tubulin polymerization, measured by the half-maximal inhibitory concentration (IC50), are crucial parameters for evaluating its potential as a therapeutic agent. The following tables summarize key quantitative data for this compound and other prominent maytansinoids.
| Maytansinoid | Dissociation Constant (Kd) for Tubulin (µM) | Reference |
| This compound | 1.3 ± 0.7 | [1] |
| Maytansine | 0.86 ± 0.2 | [5][6] |
| S-methyl-DM1 | 0.93 ± 0.2 | [5][6] |
| S-methyl-DM1 (high-affinity sites on microtubules) | 0.1 ± 0.05 | [5] |
Table 1: Tubulin Binding Affinity of Selected Maytansinoids. This table presents the dissociation constants (Kd) of various maytansinoids for tubulin. Lower Kd values indicate a higher binding affinity.
| Maytansinoid | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| This compound | ~3.4 | |
| Maytansine | 1.0 ± 0.02 | [5] |
| S-methyl-DM1 | 4.0 ± 0.1 | [5] |
| S-methyl-DM4 | 1.7 ± 0.4 | [5] |
Table 2: Inhibition of Tubulin Polymerization by Selected Maytansinoids. This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of tubulin polymerization. Lower IC50 values indicate greater potency in preventing microtubule formation.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are provided below.
Tubulin Binding Assay via Intrinsic Tryptophan Fluorescence
This assay measures the binding affinity of a ligand to tubulin by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared to a concentration of 2 µM in a suitable buffer (e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA).[1]
-
Ligand Preparation: A series of dilutions of the maytansinoid (e.g., this compound) are prepared in the same buffer.
-
Incubation: The tubulin solution is incubated with varying concentrations of the maytansinoid in a quartz cuvette at 25°C for a sufficient time to reach equilibrium (e.g., 10 minutes).[1]
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission scan from 310 to 370 nm.[1]
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the maytansinoid concentration. The data is then fitted to a one-site binding equation to determine the dissociation constant (Kd).[1]
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of microtubules from tubulin dimers. This can be measured through changes in turbidity (light scattering) or by using a fluorescent reporter.
Protocol (Sedimentation Assay):
-
Reaction Mixture: Microtubule-associated protein (MAP)-rich tubulin (e.g., 3 mg/mL) is incubated with a range of maytansinoid concentrations in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing 1 mM GTP.[5]
-
Polymerization: The mixture is incubated at 37°C for a set time (e.g., 30-45 minutes) to allow for microtubule polymerization.[5]
-
Centrifugation: The polymerized microtubules are separated from the unpolymerized tubulin dimers by centrifugation (e.g., 35,000 x g for 30 minutes at 30°C).[5]
-
Quantification: The amount of tubulin in the pellet (polymerized microtubules) is quantified, for example, by protein assay after depolymerization on ice.[5]
-
Data Analysis: The percentage of inhibition of polymerization is calculated for each maytansinoid concentration relative to a vehicle control, and the IC50 value is determined.[5]
Signaling Pathways and Logical Relationships
The binding of this compound and other maytansinoids to tubulin initiates a cascade of events leading to apoptotic cell death. The following diagrams illustrate the experimental workflow for assessing tubulin binding and the signaling pathway of maytansinoid-induced apoptosis.
Caption: Workflow for determining tubulin binding affinity using intrinsic tryptophan fluorescence.
Caption: Signaling cascade of maytansinoid-induced p53-mediated apoptosis.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ansamitocin P-3 vs. DM1: A Head-to-Head Comparison of ADC Efficacy
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent microtubule-targeting agents, maytansinoids have emerged as a clinically validated and widely utilized class of payloads. This guide provides a detailed head-to-head comparison of two prominent maytansinoids, Ansamitocin P-3 and DM1, for researchers, scientists, and drug development professionals. While direct comparative studies under identical experimental conditions are limited in the public domain, this document synthesizes available preclinical data to offer an objective evaluation.[1]
Mechanism of Action: Targeting the Microtubule Network
Both this compound and DM1 are potent anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[2][3] They bind to tubulin, the fundamental protein subunit of microtubules, at or near the vinblastine-binding site.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule network. The disruption of these critical cellular structures has profound consequences for rapidly dividing cancer cells, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, often mediated by the p53 tumor suppressor protein.[2][4]
The shared mechanism of action for this compound and DM1 is depicted in the following signaling pathway diagram.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes publicly available IC50 values for this compound against various cancer cell lines. It is important to note that these values were generated in different studies and direct comparison with DM1, for which consolidated public IC50 data is less readily available, should be approached with caution. DM1's potency is well-established through its use in the FDA-approved ADC, Trastuzumab emtansine (T-DM1).[1]
| Compound | Cell Line | Cancer Type | IC50 (pM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
Data compiled from multiple sources.[4][5]
Bystander Killing Effect
The bystander effect, the ability of a payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, particularly in the context of heterogeneous tumors. This effect is largely dependent on the physicochemical properties of the payload and the nature of the linker used in the ADC.
Generally, maytansinoid metabolites are considered to have limited cell permeability, which can result in a modest bystander effect compared to other payloads like auristatins.[6] The choice of a cleavable versus a non-cleavable linker significantly impacts the bystander potential. ADCs with non-cleavable linkers, such as T-DM1, release charged metabolites that cannot readily exit the target cell, thus limiting the bystander effect.[7] Conversely, ADCs with cleavable linkers can release membrane-permeable payloads, leading to a more pronounced bystander effect.[7][8]
| Payload Class | Linker Type | Bystander Effect Potential | Rationale |
| Maytansinoids (this compound, DM1) | Non-cleavable (e.g., in T-DM1) | Low | Released metabolites are charged and less membrane-permeable.[7] |
| Cleavable (e.g., disulfide) | Moderate to High | Released payload can be membrane-permeable, enabling diffusion to neighboring cells.[7][8] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are essential for evaluating the anti-tumor activity of ADCs. While direct head-to-head in vivo comparative data for this compound and DM1-based ADCs is scarce, both have demonstrated significant efficacy in various tumor models. For instance, anti-CD22-MCC-DM1 induced complete tumor regression in xenograft mouse models of non-Hodgkin's lymphoma.[9] Similarly, this compound, due to its immunomodulatory properties, has been shown to act synergistically with immune checkpoint inhibitors to induce durable tumor growth inhibition.[10]
The following table outlines a general framework for in vivo efficacy studies.
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., SCID or nude mice) bearing human tumor xenografts. |
| Tumor Models | Cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). |
| Treatment Groups | Vehicle control, ADC with this compound, ADC with DM1, non-binding control ADC. |
| Dosing Regimen | Determined based on maximum tolerated dose (MTD) studies. |
| Efficacy Endpoints | Tumor growth inhibition (TGI), tumor regression, and overall survival. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[2]
-
ADC Treatment: Add serial dilutions of the ADC to the wells and incubate for 48-144 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[2]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration.[9]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Preparation: Genetically engineer antigen-negative (Ag-) cells to express a fluorescent protein (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells in various ratios.
-
ADC Treatment: Treat the co-cultures with the ADC at various concentrations.
-
Incubation: Incubate the plates for a period sufficient to observe the bystander effect (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the Ag- cell population using fluorescence microscopy or flow cytometry.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize tumor-bearing mice into different treatment groups.
-
Dosing: Administer the ADCs and controls according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volumes and body weights regularly.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to compare the efficacy of the different treatment groups.
Conclusion
Both this compound and DM1 are highly potent maytansinoid payloads with a validated mechanism of action for ADC development. While direct head-to-head comparative data is limited, the available information suggests that both are effective cytotoxic agents. The choice between them may depend on factors such as the specific linker chemistry employed, the desired bystander effect, and the characteristics of the target indication. The experimental protocols and workflows provided in this guide offer a framework for the rigorous preclinical evaluation of ADCs utilizing these and other maytansinoid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization and Validation of Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and validation of Ansamitocin P-3, a potent microtubule inhibitor with significant antitumor activity.[1] this compound's role as a cytotoxic payload in antibody-drug conjugates (ADCs) necessitates robust and accurate analytical techniques for its quantification and characterization in various matrices.[1] This document outlines standardized protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS), presenting supporting experimental data for objective comparison.
Overview of Analytical Techniques
The two primary analytical methods for the characterization and validation of this compound are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). The choice of method depends on the specific requirements of the analysis, such as the sample matrix and the required sensitivity.[1]
-
HPLC-UV: This method is well-suited for the routine quantification of this compound in less complex matrices, such as fermentation broths, and for assessing purity.[1]
-
LC/MS/MS: This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices like plasma.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of HPLC-UV and LC/MS/MS for the analysis of this compound.
Table 1: HPLC-UV Method Parameters and Performance [1][2]
| Parameter | Recommended Conditions/Performance |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 70% methanol (B129727) in water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Linearity Range | 1-100 µg/mL |
| Precision (RSD) | <2% |
| Accuracy (Recovery) | 98-102% |
Table 2: LC/MS/MS Method Parameters and Performance [1][3]
| Parameter | Recommended Conditions/Performance |
| Column | Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 70% acetonitrile/0.9% formic acid |
| Linearity Range | 1-500 ng/mL in rat plasma |
| Within-day CV | 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL) |
| Between-day CV | 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL) |
| Precursor/Product Ion Pair (MRM) | m/z 635.2/547.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantification of this compound in Fermentation Broth by HPLC-UV[1][2]
1. Sample Preparation: a. Collect 1 mL of the fermentation broth. b. Add the broth to a pre-chilled tube containing 4 mL of a 4:1 methanol-water solution. c. Add 200 µL of cold chloroform. d. Sonicate the mixture in an ice bath to lyse the cells. e. Add an appropriate internal standard (e.g., L-2-chlorophenylalanine). f. Dry the sample and reconstitute it in 200 µL of a methanol-water solution. g. Centrifuge the sample to pellet any debris. h. Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Monitor the elution of this compound at 254 nm. d. Quantify the amount of this compound by comparing the peak area to a standard curve prepared from an analytical reference standard.
Protocol 2: Quantification of this compound in Rat Plasma by LC/MS/MS[1][3]
1. Sample Preparation: a. To 0.2 mL of rat plasma, add the internal standard (e.g., depsipeptide FK228). b. Extract this compound and the internal standard with ethyl acetate. c. Evaporate the organic layer to dryness. d. Reconstitute the residue in the mobile phase. e. Inject the prepared sample into the LC/MS/MS system.
2. LC/MS/MS Analysis: a. Equilibrate the system with the mobile phase. b. Inject the sample and perform chromatographic separation. c. Monitor the specified Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard. d. Quantify this compound based on the peak area ratio relative to the internal standard, using a calibration curve.
Method Validation
Validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose.[4] Key validation parameters include:
-
Linearity: Establishes a calibration curve over a suitable concentration range.[1]
-
Precision: Assesses intra- and inter-day precision, with a relative standard deviation (RSD) typically expected to be <15% for LC/MS/MS at the lower limit of quantification and <2% for HPLC-UV.[1][5][6]
-
Accuracy: Determines the recovery of spiked samples, with acceptance criteria usually between 85-115% for LC/MS/MS and 98-102% for HPLC-UV.[1][5][6]
-
Specificity: Ensures that the signal measured is from the analyte of interest and not from interfering substances.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determines the lowest concentration of the analyte that can be reliably detected and quantified.[1]
Comparison with Alternative Methods
While HPLC-UV and LC/MS/MS are the most common methods, other techniques can be employed for the analysis of maytansinoids, the class of compounds to which this compound belongs. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the initial characterization of this compound and its analogues.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used for the detection of maytansinoids in biological samples, offering a high-throughput screening method.[7]
The choice of an alternative method depends on the specific analytical need, with NMR being powerful for structural elucidation and ELISA for rapid screening.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound analysis by HPLC-UV.
Caption: Workflow for this compound analysis by LC/MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asean.org [asean.org]
- 5. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chroma… [ouci.dntb.gov.ua]
- 6. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
Reproducibility of Ansamitocin P-3's anti-proliferative effects across different studies
Ansamitocin P-3 is a potent microtubule-targeting agent that demonstrates significant anti-proliferative activity across a range of cancer cell lines.[1] As a structural analogue of maytansine, it belongs to the maytansinoid class of compounds, which are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] This guide provides a comparative overview of the reproducibility of this compound's anti-proliferative effects, supported by quantitative data from multiple studies, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Comparison of Anti-proliferative Activity
This compound consistently exhibits high potency, with half-maximal inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range across various cancer cell lines. The data presented in the following table summarizes the IC50 values reported in different studies, demonstrating the reproducibility of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (pM) |
| MCF-7 | Human Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Human Cervical Adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Multi-drug Resistant Mouse Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150 ± 1.1 |
| HCT-116 | Human Colorectal Carcinoma | 81 |
| U937 | Human Histiocytic Lymphoma | 180 |
Note: The IC50 values for MCF-7, HeLa, EMT-6/AR1, and MDA-MB-231 are consistently reported across multiple studies.[2][4][5][6][7][8]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-proliferative effects by disrupting microtubule dynamics, which is crucial for cell division.[1] It binds to β-tubulin at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to the inhibition of tubulin polymerization and the depolymerization of existing microtubules.[4][9] This disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest in the G2/M phase of the cell cycle.[1][2] Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis), a process often mediated by the p53 tumor suppressor protein.[1][4]
Experimental Protocols
The anti-proliferative effects of this compound are typically quantified using in vitro cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
IC50 Determination via Sulforhodamine B (SRB) Assay
This assay is commonly used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[3]
-
Cell Culture and Seeding: Cancer cell lines are cultured in the appropriate medium. Cells are then seeded into 96-well plates at a specific density and allowed to attach overnight.[2]
-
Compound Treatment: this compound is dissolved in a solvent like DMSO to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound.[2]
-
Cell Fixation: After a set incubation period (e.g., 48-72 hours), the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.
-
Staining and Measurement: The fixed cells are stained with SRB solution for 30 minutes. Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution. The absorbance is measured with a microplate reader at approximately 510 nm.[2]
-
Data Analysis: The percentage of cell proliferation is calculated relative to the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of proliferation against the logarithm of the drug concentration and fitting the data to a dose-response curve.[2]
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by this compound.[6]
-
Cell Treatment and Harvesting: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and pelleted by centrifugation.[3]
-
Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours.[3][9]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The mixture is incubated in the dark for 30-60 minutes.[9]
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ansamitocin P-3
For Immediate Implementation by Laboratory and Drug Development Professionals
Ansamitocin P-3, a potent microtubule-inhibiting agent, requires stringent handling and disposal protocols to ensure personnel safety and environmental protection. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. Adherence to the following procedures is critical for minimizing risk.
The primary and highly recommended method for the disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal facility.[1][2] This ensures the complete destruction of the cytotoxic compound. In situations where immediate incineration is not feasible, chemical inactivation may be considered, but only in strict accordance with local regulations.[1]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the foundational step for safe disposal.
-
Designated Containers: All solid and liquid waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1]
-
Labeling: Containers must be marked with appropriate hazard symbols and identifying information.
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and thorough cleanup is required to prevent exposure.
-
Isolate the Area: Immediately restrict access to the spill area.
-
Containment and Absorption: For liquid spills, use an absorbent material such as diatomite or a universal binder to soak up the substance.[1]
-
Surface Decontamination: Scrub contaminated surfaces and equipment with alcohol.[1] For general decontamination of cytotoxic drugs, a freshly prepared 1:10 dilution of household bleach in water is often recommended.[1] A sufficient contact time, for example, 30 minutes, should be allowed before wiping the surface clean with a damp cloth.[1]
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and personal protective equipment (PPE), must be disposed of as cytotoxic waste.[1]
Step 3: Disposal Pathway Decision
The choice of disposal method depends on facility capabilities and local regulations. The following workflow outlines the decision-making process.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 4: Chemical Inactivation Protocol (Secondary Option)
This procedure should only be used for liquid waste when incineration is unavailable and is permitted by institutional and local regulations.[1] The primary degradation pathway for maytansinoids like this compound is the hydrolysis of the C-3 ester side chain, which is facilitated by alkaline conditions.[1]
Table 1: Chemical Inactivation Protocol for Liquid this compound Waste
| Parameter | Recommended Value/Procedure |
| Inactivating Agent | Sodium Hydroxide (NaOH) solution |
| Concentration | A working concentration of 0.1M to 1M NaOH is suggested.[1] |
| Procedure | Slowly add the this compound-contaminated liquid waste to the NaOH solution with stirring.[1] |
| Contact Time | Allow the mixture to react for a minimum of 24 hours to facilitate hydrolysis.[1] |
| Neutralization | After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.[1] |
| Final Disposal | Dispose of the neutralized solution down the drain with copious amounts of water, only if local regulations permit .[1] |
Essential Safety Precautions
This compound is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5][6] All handling and disposal procedures must be conducted by personnel trained in handling hazardous chemicals and while wearing appropriate PPE.
-
Engineering Controls: Use only in a chemical fume hood.[3]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and appropriate protective clothing.[3][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[3][4]
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting researchers and the environment. Always consult your institution's safety officer and local regulations before proceeding with any disposal method.
References
Safeguarding Researchers: Essential Protective Measures for Handling Ansamitocin P-3
For Immediate Implementation: Ansamitocin P-3, a potent microtubule inhibitor with significant cytotoxic properties, necessitates stringent safety protocols to protect laboratory personnel.[1][2] This document provides immediate, actionable guidance on the required personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring a safe research environment. Adherence to these protocols is critical to mitigate the risks associated with this hazardous compound.[3]
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[4][5][6] All personnel handling this compound must receive thorough training on the procedures outlined below and be equipped with the appropriate PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE components and their specifications.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[3] | Provides a robust barrier against dermal absorption, a common route of exposure to cytotoxic drugs.[7] Double-gloving is a standard precaution for handling highly potent compounds. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[3] | Protects skin and personal clothing from contamination by splashes or aerosols. The design ensures maximum coverage. |
| Eye Protection | Safety goggles or a full-face shield.[3][8] | Shields the eyes from splashes and airborne particles, preventing serious eye irritation.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[3] | Essential when handling the powdered form of this compound to prevent inhalation of hazardous particles.[6] |
Toxicity Data Summary
The following table provides a summary of the available toxicity data for this compound. This information underscores the need for meticulous handling and adherence to safety protocols.
| Metric | Value | Species | Route |
| LDLo (Lowest Published Lethal Dose) | 625 µg/kg | Mouse | Intraperitoneal |
Source: Cayman Chemical Safety Data Sheet[4]
Procedural Guidance for Safe Handling and Disposal
Handling:
-
Preparation: All manipulations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9]
-
Weighing: When weighing the powdered form, use a containment balance or a ventilated balance enclosure to prevent the generation of airborne particles.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly before and after handling the compound, even after removing gloves.[10]
Disposal:
The primary and recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration by a licensed hazardous waste disposal facility.[3]
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, and labware, must be segregated at the point of generation.[3]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are often color-coded (e.g., purple or red) for easy identification.[3]
-
Container Handling: Do not overfill waste containers. Once full, securely seal the containers and store them in a designated hazardous waste accumulation area until they can be collected by a licensed disposal service.
Spill Management:
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an absorbent material such as diatomite or a universal binder to contain the substance.[3]
-
Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol. For broader cytotoxic drug decontamination, a sodium hypochlorite (B82951) (bleach) solution is often recommended, though its specific efficacy for this compound is not detailed.[3]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[8]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
